Ethyl 6-chloroquinoline-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 6-chloroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFMAWLPWUGVKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624067 | |
| Record name | Ethyl 6-chloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375854-57-2 | |
| Record name | Ethyl 6-chloro-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375854-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-chloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Spectral Analysis of Ethyl 6-chloroquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectral data for Ethyl 6-chloroquinoline-3-carboxylate, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the spectroscopic signatures through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting spectra are detailed, providing a robust framework for researchers in the field. This guide is grounded in established spectroscopic principles and data from closely related quinoline derivatives, ensuring scientific integrity and practical applicability.
Introduction: The Significance of this compound
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. This compound serves as a crucial building block for the synthesis of more complex pharmaceutical agents. The chloro- and ethyl carboxylate-substituents at the 6- and 3-positions, respectively, provide versatile handles for further chemical modifications. Accurate structural elucidation and purity assessment are paramount, and for this, a thorough understanding of its spectral characteristics is indispensable. This guide will delve into the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, offering a detailed interpretation that will aid in its synthesis, characterization, and application in drug discovery pipelines.
Molecular Structure and Spectroscopic Correlation
The molecular structure of this compound forms the basis for interpreting its spectral data. Each spectroscopic technique probes different aspects of the molecule's constitution, and a combined analysis provides a complete structural picture.
Caption: Correlation of molecular structure with spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
Experimental Protocol for NMR Analysis
The following protocol is a standard procedure for acquiring high-resolution NMR spectra of quinoline derivatives[1][2].
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can slightly affect chemical shifts.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.
Instrumental Parameters (400 MHz Spectrometer):
-
¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, acquisition time, relaxation delay, and the number of scans to achieve a good signal-to-noise ratio[1].
-
¹³C NMR: A proton-decoupled pulse sequence is standard to simplify the spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are necessary compared to ¹H NMR[1].
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
While a definitive experimental spectrum is not publicly available, the following data is predicted based on the analysis of similar quinoline derivatives[1][2][3][4].
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~9.25 | s | - | H-2 |
| ~8.80 | s | - | H-4 |
| ~8.15 | d | ~2.0 | H-5 |
| ~7.90 | d | ~8.8 | H-8 |
| ~7.65 | dd | ~8.8, 2.0 | H-7 |
| ~4.45 | q | ~7.1 | -OCH₂CH₃ |
| ~1.45 | t | ~7.1 | -OCH₂CH₃ |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (7.5-9.5 ppm): The quinoline ring protons are expected in this downfield region due to the deshielding effect of the aromatic ring current. The protons H-2 and H-4 are anticipated to be the most downfield due to the electron-withdrawing effects of the adjacent nitrogen atom and the carboxylate group, appearing as singlets. The H-5 proton is expected to be a doublet with a small coupling constant, split by H-7. The H-8 proton should appear as a doublet with a larger coupling constant from H-7. The H-7 proton is predicted to be a doublet of doublets, showing coupling to both H-5 and H-8.
-
Ethyl Ester Group (1.0-4.5 ppm): The methylene protons (-OCH₂CH₃) are expected around 4.45 ppm as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-OCH₂CH₃) should appear further upfield at approximately 1.45 ppm as a triplet, coupled to the methylene protons.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
The predicted ¹³C NMR chemical shifts are based on data from related quinoline structures and established chemical shift increments[3][4][5][6][7][8].
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C=O (ester) |
| ~150.0 | C-2 |
| ~148.5 | C-8a |
| ~138.0 | C-4 |
| ~135.0 | C-6 |
| ~132.0 | C-5 |
| ~130.0 | C-7 |
| ~128.0 | C-4a |
| ~125.0 | C-8 |
| ~122.0 | C-3 |
| ~62.0 | -OCH₂CH₃ |
| ~14.5 | -OCH₂CH₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal, around 165.0 ppm.
-
Aromatic Carbons: The carbons of the quinoline ring system will appear in the range of 120-150 ppm. The exact assignment requires 2D NMR techniques like HSQC and HMBC, but the predicted shifts are consistent with a chloro-substituted quinoline ring. The carbon bearing the chlorine atom (C-6) is expected to be significantly deshielded.
-
Ethyl Ester Carbons: The methylene carbon (-OCH₂CH₃) is predicted around 62.0 ppm, while the methyl carbon (-OCH₂CH₃) will be the most upfield signal at approximately 14.5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule[9][10].
Experimental Protocol for FT-IR Analysis
A standard procedure for solid-state FT-IR analysis is as follows[11][12].
-
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: An FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.
Predicted IR Spectral Data
The predicted IR absorption bands for this compound are based on characteristic functional group frequencies[13][14][15][16].
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2850-2980 | Medium | Aliphatic C-H stretch (-CH₂, -CH₃) |
| ~1720-1740 | Strong | C=O stretch (ester) |
| ~1600, ~1500, ~1450 | Medium-Strong | C=C and C=N ring stretching (quinoline) |
| ~1250-1300 | Strong | C-O stretch (ester) |
| ~1000-1100 | Medium | C-O stretch (ester) |
| ~800-850 | Strong | C-H out-of-plane bending (aromatic) |
| ~700-800 | Medium-Strong | C-Cl stretch |
Interpretation of the IR Spectrum:
-
The most prominent peak will be the strong absorption of the ester carbonyl (C=O) group around 1720-1740 cm⁻¹.
-
The presence of the quinoline ring is confirmed by the aromatic C-H stretching above 3000 cm⁻¹ and the characteristic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
-
The ethyl group will show aliphatic C-H stretching bands below 3000 cm⁻¹.
-
The strong C-O stretching bands of the ester group will be visible in the 1000-1300 cm⁻¹ range.
-
The C-Cl stretching vibration is expected in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity[17].
Experimental Protocol for Electron Impact Mass Spectrometry (EI-MS)
EI-MS is a common technique for the analysis of relatively small, volatile organic molecules[18][19].
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).
-
Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged ions.
-
Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Predicted Mass Spectrum
The predicted mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions. The molecular weight of C₁₂H₁₀ClNO₂ is 235.67 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks (M⁺• and [M+2]⁺•) at m/z 235 and 237, with a relative intensity of about 3:1.
Predicted Fragmentation Pattern:
Caption: Predicted fragmentation pathway for this compound.
Interpretation of the Mass Spectrum:
-
Molecular Ion: The molecular ion peak at m/z 235/237 is crucial for confirming the molecular weight.
-
Loss of the Ethoxy Group: A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃), leading to an acylium ion at m/z 190/192[20][21][22].
-
Loss of the Ethyl Carboxylate Group: Loss of the entire ethyl carboxylate radical (•COOCH₂CH₃) would result in a quinolinyl cation at m/z 162/164.
-
Loss of Chlorine: Subsequent loss of a chlorine radical from the quinolinyl cation would give a fragment at m/z 127.
-
McLafferty Rearrangement: A potential McLafferty rearrangement could lead to the loss of ethene (C₂H₄) from the molecular ion, resulting in a peak at m/z 207/209.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By integrating data from related compounds and fundamental spectroscopic principles, a comprehensive understanding of its NMR, IR, and MS spectra has been established. The provided experimental protocols offer a validated starting point for researchers to acquire their own data. This guide serves as a valuable resource for scientists and professionals involved in the synthesis and development of quinoline-based pharmaceuticals, enabling them to confidently identify and characterize this important synthetic intermediate.
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The Royal Society of Chemistry. (2019). Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. [Link]
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A Technical Guide to Ethyl 6-chloroquinoline-3-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
Ethyl 6-chloroquinoline-3-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its rigid quinoline scaffold, substituted with a reactive chlorine atom and an ester functional group, provides a versatile platform for the synthesis of a diverse array of pharmacologically active molecules. This technical guide offers an in-depth exploration of this compound, from its fundamental physicochemical properties to its synthesis via the classic Gould-Jacobs reaction. We will detail robust protocols for its analytical characterization, discuss its strategic application in the development of therapeutic agents, and provide essential safety and handling guidelines for researchers. This document is intended for scientists and professionals in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.
Physicochemical Properties and Structural Elucidation
This compound is most accurately described as its more stable tautomer, Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate. The 4-hydroxyquinoline form is the predominant product of its common synthesis routes.
The core structure consists of a bicyclic quinoline system, with a chlorine atom at the C6 position, an ethyl carboxylate group at the C3 position, and a hydroxyl group at the C4 position. This arrangement of functional groups is crucial for its utility as a synthetic intermediate.
Table 1: Physicochemical Properties of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀ClNO₃ | [1] |
| Molecular Weight | 251.67 g/mol | [1] |
| CAS Number | 70271-77-1 | [1] |
| Appearance | Off-white powder | [1] |
| Melting Point | > 300 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
Synthesis Pathway: The Gould-Jacobs Reaction
The most reliable and widely adopted method for synthesizing 4-hydroxyquinoline derivatives like Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate is the Gould-Jacobs reaction.[2][3][4] This reaction involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate, followed by a thermally induced cyclization.
The causality behind this choice of reaction is its efficiency and predictability. The reaction proceeds through two key stages:
-
Condensation: The nucleophilic amino group of 4-chloroaniline attacks the electrophilic carbon of diethyl ethoxymethylenemalonate, leading to the substitution of the ethoxy group and formation of an intermediate, ethyl α-carbethoxy-β-(4-chloroanilino)acrylate.
-
Thermal Cyclization: The reaction is driven to completion by heating in a high-boiling point solvent (e.g., Dowtherm A). This high temperature facilitates an intramolecular cyclization via an electrocyclic reaction, followed by tautomerization to yield the stable 4-hydroxyquinoline aromatic system.[3][5]
Caption: Workflow for the Gould-Jacobs Synthesis.
Experimental Protocol: Synthesis
Materials:
-
4-chloroaniline
-
Diethyl ethoxymethylenemalonate
-
Dowtherm A (or diphenyl ether)
-
Hexane (or other suitable non-polar solvent)
-
Standard laboratory glassware, heating mantle, and condenser
Procedure:
-
Condensation: In a round-bottomed flask, combine 1.0 mole of 4-chloroaniline with 1.1 moles of diethyl ethoxymethylenemalonate. Heat the mixture gently (e.g., on a steam bath) for approximately 1 hour to allow the evolved ethanol to escape. The resulting warm product is used directly in the next step.[6]
-
Cyclization: In a separate, larger flask equipped with a reflux condenser, heat a high-boiling point solvent like Dowtherm A to its boiling point (approx. 250°C).[6] Carefully and slowly add the product from Step 1 into the boiling solvent.
-
Reaction Completion: Maintain the vigorous reflux for 1-2 hours. During this time, the cyclized product will begin to precipitate from the hot solution.
-
Isolation: Allow the reaction mixture to cool to a safe handling temperature. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with a non-polar solvent like hexane to remove the high-boiling point solvent and any colored impurities.
-
Drying: Dry the final product, Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, in a vacuum oven.
Analytical Characterization and Quality Control
To ensure the identity, purity, and structural integrity of the synthesized compound, a panel of analytical techniques must be employed. This multi-faceted approach provides a self-validating system for quality control.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Results |
| HPLC | Purity Assessment | A single major peak indicating ≥98% purity. |
| ¹H NMR | Structural Verification | Characteristic peaks corresponding to the aromatic protons on the quinoline ring, the ethyl ester protons (quartet and triplet), and the hydroxyl proton. |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for all 12 unique carbon atoms, including the carbonyl carbon of the ester and carbons of the quinoline core. |
| Mass Spec (MS) | Molecular Weight Confirmation | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (252.05 g/mol for C₁₂H₁₁ClNO₃⁺). |
| FT-IR | Functional Group Analysis | Characteristic absorption bands for O-H (hydroxyl), C=O (ester), and C-Cl bonds. |
Standard Operating Procedure (SOP): HPLC Purity Analysis
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in 10 mL of a suitable solvent (e.g., Methanol or Acetonitrile) to prepare a 100 µg/mL stock solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Injection & Analysis: Inject 10 µL of the sample. The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Applications in Medicinal Chemistry and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a key starting material or intermediate for more complex molecules with therapeutic potential.[1] The quinoline core is a well-established "privileged scaffold" found in numerous approved drugs, particularly in the areas of infectious diseases and oncology.[7]
The chlorine atom at the C6 position and the ester at C3 are handles for further chemical modification. A common and critical transformation is the conversion of the 4-hydroxy group to a 4-chloro group using reagents like phosphorus oxychloride (POCl₃). This creates the highly versatile intermediate, Ethyl 4,6-dichloroquinoline-3-carboxylate, which is a precursor to many antimalarial drugs like Chloroquine.[8] The 4-chloro position is then susceptible to nucleophilic substitution by various amines, allowing for the introduction of side chains critical for biological activity.
Caption: Synthetic utility in drug discovery.
This strategic derivatization makes the compound valuable for:
-
Antimalarial Drug Synthesis: As a building block for 4-aminoquinoline drugs.[8]
-
Antibacterial Agents: The quinoline scaffold is the basis for quinolone and fluoroquinolone antibiotics.[9]
-
Kinase Inhibitors: Many small-molecule kinase inhibitors used in cancer therapy feature a quinoline or quinazoline core.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion
This compound is a compound of significant strategic importance in synthetic and medicinal chemistry. Its straightforward synthesis via the Gould-Jacobs reaction, combined with its versatile functional groups, makes it an indispensable starting material for the development of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage the power of the quinoline scaffold in drug discovery programs.
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- 4. mdpi.com [mdpi.com]
- 5. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 9. Buy Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate [smolecule.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
Ethyl 6-chloroquinoline-3-carboxylate: A Strategic Building Block in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists
Abstract: This technical guide provides a comprehensive analysis of Ethyl 6-chloroquinoline-3-carboxylate, a pivotal molecular scaffold in the synthesis of novel therapeutic agents. We will elucidate its structure through a detailed breakdown of its canonical SMILES string, present a field-validated protocol for its synthesis via the Gould-Jacobs reaction, and explore its strategic applications in drug development. This document is designed for researchers, medicinal chemists, and drug development professionals, offering a blend of foundational chemical principles and practical, actionable insights for the laboratory.
The Quinoline Core: A Privileged Scaffold in Pharmacology
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in the structures of successful drugs. These are termed "privileged scaffolds" due to their proven ability to bind to multiple biological targets. The quinoline ring system is a quintessential example of such a scaffold, forming the structural basis for a wide array of pharmaceuticals with diverse activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1] The versatility of the quinoline core, which allows for functionalization at multiple positions, enables chemists to systematically modulate a compound's pharmacological profile.
This compound has been identified as a particularly high-value intermediate. Its structure is pre-functionalized with two key reactive sites: an ethyl ester at the 3-position and a chlorine atom at the 6-position. These groups serve as versatile synthetic handles for subsequent chemical modifications, making this compound an ideal starting point for building libraries of novel drug candidates.
SMILES: A Universal Language for Chemical Structure
The Simplified Molecular-Input Line-Entry System (SMILES) provides a concise and unambiguous method for representing chemical structures using a linear string of characters. This notation is fundamental to cheminformatics, enabling efficient storage, searching, and analysis of chemical data in large databases.
The canonical SMILES string for this compound is: CCOC(=O)C1=CN=C2C=C(C=CC2=C1)Cl
Deconstructing the SMILES Notation
A precise understanding of the SMILES string is essential for its correct interpretation in computational chemistry and database management. The string encodes the molecule's atoms, bonds, and ring structures.
Table 1: Interpretation of the SMILES String for this compound
| SMILES Fragment | Chemical Interpretation | Rationale |
| CCOC(=O) | Ethyl carboxylate group | CC is the ethyl group, O is the ester oxygen, and C(=O) is the carbonyl. |
| C1= | Carbon at position 3 | This is the start of the first ring, denoted by the number 1. The = indicates a double bond to the next atom in the ring. |
| CN=C2 | Pyridine ring segment | Describes the C3-C2-N1-C8a portion of the quinoline. The number 2 marks the start of the second (fused) ring. |
| C=C(Cl) | Benzene ring segment with chloro group | Represents C4a-C5=C6, with the chlorine atom (Cl) attached to the C6 position. |
| C=CC2=C1 | Completion of the bicyclic system | Describes the remainder of the benzene ring (C7=C8) and indicates the ring closure points for both the first (C1) and second (C2) rings, completing the quinoline scaffold. |
Synthesis and Purification: A Validated Protocol
The Gould-Jacobs reaction is the cornerstone method for synthesizing the 4-hydroxyquinoline core, which is a direct precursor to many quinoline derivatives. The following protocol details a robust procedure for synthesizing this compound, designed for reproducibility and scalability.
Experimental Protocol: The Gould-Jacobs Reaction
This reaction proceeds in two key stages: an initial condensation to form an anilinomethylenemalonate intermediate, followed by a high-temperature thermal cyclization.
Step-by-Step Methodology:
-
Reagent Preparation: In a three-necked round-bottom flask fitted with a mechanical stirrer, a thermometer, and a reflux condenser, add 4-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Condensation Phase: Heat the mixture to 130-140 °C. The purpose of this step is to facilitate the nucleophilic substitution of the ethoxy group by the aniline, forming the key enamine intermediate while distilling off the ethanol byproduct. Maintain this temperature for approximately 2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the 4-chloroaniline.
-
Cyclization Phase: Increase the temperature of the reaction mixture to 250-260 °C using a high-boiling point solvent (e.g., diphenyl ether) or neat conditions if the intermediate is stable. This high temperature provides the necessary activation energy for the intramolecular electrophilic aromatic substitution (the cyclization) to occur, forming the quinoline ring system. Hold at this temperature for 30-60 minutes.
-
Reaction Quench and Isolation: Allow the reaction mixture to cool to below 100 °C. The crude product, Ethyl 4-hydroxy-6-chloroquinoline-3-carboxylate, will typically precipitate from the high-boiling solvent upon cooling. The solid can be collected by vacuum filtration.
-
Purification: Wash the crude solid thoroughly with a non-polar solvent like hexane or diethyl ether to remove residual diphenyl ether. The product can be further purified by recrystallization from a suitable solvent such as ethanol or glacial acetic acid to yield a high-purity solid.
-
Chlorination (If starting from the 4-hydroxy intermediate): To obtain the final target compound, the 4-hydroxy group must be converted to a chloro group. This is typically achieved by refluxing the intermediate with phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF). The reaction is then carefully quenched with ice, and the resulting precipitate is filtered, washed, and dried.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Strategic Applications in Drug Discovery
The true value of this compound lies in its capacity as a versatile platform for generating diverse molecular structures. The chloro and ester groups provide orthogonal synthetic handles for a variety of chemical transformations. The importance of chlorine in pharmaceuticals is well-documented, as it can modulate a molecule's acidity, lipophilicity, and metabolic stability.[2]
-
Ester Group (Position 3): The ethyl ester is readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides by coupling with various amines. This is a primary strategy for exploring the chemical space around this position to optimize target binding and pharmacokinetic properties.
-
Chloro Group (Position 6): The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. More importantly, it is ideally suited for modern palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of a vast array of aryl, heteroaryl, amine, and alkyne fragments, dramatically increasing molecular complexity and enabling the synthesis of targeted inhibitors for kinases and other enzymes.
Logical Derivatization Pathways
Caption: Key derivatization pathways for this compound in medicinal chemistry.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the modern medicinal chemist. Its robust and scalable synthesis, combined with the orthogonal reactivity of its functional groups, provides a reliable and versatile platform for the development of novel small-molecule therapeutics. A thorough understanding of its chemical properties, as outlined in this guide, is crucial for leveraging its full potential in the complex and challenging process of drug discovery.
References
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Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8795-8827. [Link]
-
Gommaa, A. M. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Saudi Chemical Society, 25(8), 101287. [Link]
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The Lynchpin in Modern Medicinal Chemistry: A Technical Guide to Ethyl 6-chloroquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. Compounds incorporating the quinoline nucleus exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. Within this esteemed class of heterocycles, Ethyl 6-chloroquinoline-3-carboxylate emerges as a pivotal building block, a versatile intermediate poised for the synthesis of a new generation of targeted therapeutics. This guide provides an in-depth technical overview of its synthesis, properties, and critical applications in drug discovery and development. The strategic placement of the chlorine atom at the 6-position and the ethyl carboxylate at the 3-position offers synthetic handles for diversification, allowing chemists to fine-tune the steric and electronic properties of the final compounds to optimize their pharmacological profiles.
Core Compound Identification
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 6-chloroquinoline-3-carboxylic acid ethyl ester |
| CAS Number | 375854-57-2 |
| Molecular Formula | C₁₂H₁₀ClNO₂ |
| Molecular Weight | 235.67 g/mol |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| Melting Point | 108.4-109.1 °C | |
| Boiling Point (Predicted) | 341.9 ± 22.0 °C | |
| Density (Predicted) | 1.286 ± 0.06 g/cm³ | |
| pKa (Predicted) | 2.41 ± 0.14 | |
| LogP (Predicted) | 3.06 | |
| Storage Temperature | Room Temperature, Sealed in dry |
Synthesis of this compound: The Gould-Jacobs Reaction
The most reliable and widely adopted method for the synthesis of the 4-hydroxyquinoline-3-carboxylate core is the Gould-Jacobs reaction.[1] This thermal cyclization process offers a robust pathway to this key intermediate, which can then be further modified to yield the target compound. The synthesis is a multi-step process that begins with the condensation of an aniline with an ethoxymethylenemalonate ester.
Reaction Rationale and Mechanism
The Gould-Jacobs reaction is a powerful tool for constructing the quinoline ring system. The initial step involves the reaction of an appropriately substituted aniline, in this case, p-chloroaniline, with diethyl ethoxymethylenemalonate. This reaction proceeds via a nucleophilic substitution, where the amino group of the aniline attacks the electron-deficient carbon of the malonate, displacing the ethoxy group to form an enamine intermediate. The subsequent and critical step is a high-temperature intramolecular cyclization. The choice of a high-boiling solvent, such as diphenyl ether, is crucial as it provides the necessary thermal energy to overcome the activation barrier for the 6-electron cyclization, leading to the formation of the quinoline ring. This step is followed by tautomerization to the more stable 4-hydroxy form.
Caption: General workflow of the Gould-Jacobs reaction for quinoline synthesis.
Detailed Experimental Protocol: Synthesis of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate
This protocol is adapted from established procedures for the Gould-Jacobs reaction.[1][2]
Materials and Equipment:
-
p-Chloroaniline
-
Diethyl ethoxymethylenemalonate
-
Diphenyl ether
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle with temperature control
-
Stirrer
Procedure:
-
Condensation: In a round-bottom flask, combine equimolar amounts of p-chloroaniline and diethyl ethoxymethylenemalonate. Heat the mixture to 140°C with stirring for approximately one hour. The reaction proceeds without a solvent, and the ethanol generated is allowed to distill off. The progress of the reaction can be monitored by TLC.
-
Cyclization: To the crude enamine intermediate, add diphenyl ether. Heat the mixture to reflux (approximately 250-260°C) and maintain for 15-60 minutes. The cyclized product will begin to precipitate from the hot solution.
-
Isolation and Purification: Cool the reaction mixture and add diethyl ether or hexane to facilitate further precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with the non-polar solvent to remove the diphenyl ether. The resulting solid is Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.
Subsequent Aromatization
To obtain the final target, this compound, the 4-hydroxy group must be removed. This is typically achieved through a two-step process: chlorination followed by dehalogenation.
-
Chlorination: The 4-hydroxyquinoline is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield Ethyl 4,6-dichloroquinoline-3-carboxylate.
-
Dehalogenation: The 4-chloro substituent is then selectively removed via catalytic hydrogenation (e.g., using Pd/C and a hydrogen source) to afford the final product, this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system, with their chemical shifts and splitting patterns influenced by the electron-withdrawing chlorine and carboxylate groups. The ethyl group will present as a quartet for the methylene protons and a triplet for the methyl protons.
-
¹³C NMR: The carbon NMR will display distinct signals for the ten aromatic carbons of the quinoline core and the carbons of the ethyl carboxylate group.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration from the ester group, typically in the range of 1700-1730 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (235.67 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.
Applications in Drug Discovery and Development
This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a handle for amide bond formation, a common strategy in drug design to introduce diversity and modulate pharmacokinetic properties. The quinoline nitrogen can be alkylated, and the aromatic ring can undergo further substitutions, offering multiple avenues for structural modification.
The 6-chloroquinoline scaffold is a key component in a number of compounds investigated for their therapeutic potential, particularly in oncology and infectious diseases. For instance, derivatives of 6-chloroquinoline-3-carboxylic acid have been explored as inhibitors of protein kinase CK2, a target in cancer therapy.[3]
The broader class of quinoline-3-carboxylic acids has given rise to numerous antibacterial agents. While the classic fluoroquinolones often have a fluorine at the 6-position, the synthetic strategies are analogous, highlighting the importance of intermediates like this compound in the exploration of new antibacterial agents.[4]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.
-
Hazard Identification: May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a tightly-closed container in a cool, dry place.
Conclusion
This compound is more than just a chemical compound; it is a testament to the enduring power of scaffold-based drug design. Its straightforward synthesis via the robust Gould-Jacobs reaction, coupled with its versatile functional groups, makes it an indispensable tool for medicinal chemists. As the search for novel therapeutics with improved efficacy and safety profiles continues, the strategic application of such well-conceived building blocks will undoubtedly play a crucial role in the development of the next generation of medicines. The insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this important intermediate.
References
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LookChem. This compound. [Link]
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PubChem. This compound. [Link]
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Wikipedia. Gould–Jacobs reaction. [Link]
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Khan, F. N., et al. (2009). Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2987. [Link]
-
Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]
-
PrepChem. Synthesis of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. [Link]
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The Pharmacological Kaleidoscope: A Technical Guide to the Biological Activities of Quinoline-3-Carboxylate Derivatives
Foreword
The quinoline scaffold represents a privileged structure in medicinal chemistry, consistently appearing in a vast array of pharmacologically active compounds.[1] Among its many derivatives, the quinoline-3-carboxylates have emerged as a particularly versatile class, demonstrating a remarkable spectrum of biological activities. This guide provides an in-depth technical exploration of these activities, designed for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present detailed experimental protocols for their evaluation, and analyze the critical structure-activity relationships that govern their potency. Our approach is grounded in scientific integrity, offering not just a recitation of facts, but a causal narrative that explains the "why" behind the "how" in the evaluation of these promising therapeutic agents.
The Anticancer Potential of Quinoline-3-Carboxylates: Targeting the Engines of Malignancy
Quinoline-3-carboxylate derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against a range of cancer cell lines.[2] Their mechanisms of action are often multifaceted, targeting key cellular processes essential for tumor growth and survival.
Mechanism of Action: A Two-Pronged Assault
A primary mechanism of anticancer activity for many quinoline-3-carboxylates is the inhibition of critical enzymes involved in DNA replication and nucleotide biosynthesis.[3][4]
-
Inhibition of Topoisomerases: Quinolone derivatives are well-known for their ability to target bacterial topoisomerases. This activity extends to human topoisomerases, which are crucial for managing DNA topology during replication. By stabilizing the enzyme-DNA complex, these compounds lead to double-stranded DNA breaks and ultimately trigger apoptosis in cancer cells. The carboxylic acid group at the C-3 position is essential for this inhibitory activity.[4]
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH): Certain quinoline-3-carboxylate derivatives are potent inhibitors of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4][5] Cancer cells, with their high proliferation rates, are heavily reliant on this pathway for the synthesis of DNA and RNA precursors. Inhibition of hDHODH depletes the pyrimidine pool, leading to cell cycle arrest and apoptosis.[5]
Caption: Anticancer mechanisms of quinoline-3-carboxylates.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, K562)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Quinoline-3-carboxylate test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be below 0.5%. Remove the old medium and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[6]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[6]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[6]
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting cell viability against compound concentration.
Structure-Activity Relationship (SAR) Insights
-
C2-Position: Bulky, hydrophobic substituents at the C2 position are generally favorable for anticancer activity, particularly for DHODH inhibition.[5]
-
C3-Position: The presence of a carboxylic acid or its ester is crucial for activity. Carboxamide modifications at this position have also shown to enhance antiproliferative effects.[7]
-
C4-Position: A strict requirement for the carboxylic acid or its salt is observed for DHODH inhibition.[5]
-
Benzo Ring: Substitutions on the benzo portion of the quinoline ring can significantly modulate activity. For instance, electron-withdrawing groups like fluorine can enhance potency.[5]
| Compound ID | C2-Substituent | C6-Substituent | Cell Line | IC50 (µM) | Reference |
| 4m | 2-Styryl | H | K562 | 0.28 | [2] |
| 4n | 2-Styryl | H | MCF-7 | 0.33 | [2] |
| 4k | 2-Styryl | H | K562 | 0.28 | [2] |
Table 1: In vitro anticancer activity of selected quinoline-3-carboxylate derivatives.
Antimicrobial Frontiers: Combating Bacterial and Fungal Pathogens
The quinoline core is famously associated with antibacterial agents (e.g., fluoroquinolones). Quinoline-3-carboxylate derivatives continue this legacy, demonstrating broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[8]
Mechanism of Action: Disrupting Bacterial Replication
The primary antibacterial mechanism of quinoline-3-carboxylates is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4] These enzymes are essential for managing DNA supercoiling during replication and transcription. Inhibition of these enzymes leads to the accumulation of double-stranded DNA breaks, ultimately resulting in bacterial cell death.[4]
Caption: Antibacterial mechanism of quinoline-3-carboxylates.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[9][10]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Quinoline-3-carboxylate test compounds
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB directly in the 96-well plates.[11]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.[12]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control (broth and inoculum) and a sterility control (broth only).[12]
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed visually or by measuring the optical density.[12]
Structure-Activity Relationship (SAR) Insights
-
N1-Position: Alkyl or cycloalkyl substituents at the N1 position are generally important for antibacterial activity.[13]
-
C7-Position: The presence of a piperazinyl or a similar heterocyclic ring at the C7 position often enhances activity against Gram-negative bacteria.[14]
-
C8-Position: Substitution at the C8 position with a fluorine or chlorine atom can increase potency.[14]
| Compound ID | N1-Substituent | C7-Substituent | Organism | MIC (µg/mL) | Reference |
| 34 | Ethyl | 1-Piperazinyl | E. coli | <0.05 | [13] |
| 34 | Ethyl | 1-Piperazinyl | S. aureus | 0.2 | [13] |
Table 2: Antibacterial activity of a representative quinoline-3-carboxylic acid.
Antiviral Activity: A New Frontier for Quinoline-3-Carboxylates
Recent studies have highlighted the potential of quinoline-3-carboxylate derivatives as antiviral agents, particularly against RNA viruses.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is the gold standard for evaluating the efficacy of antiviral compounds by quantifying the reduction in the number of viral plaques in a cell monolayer.[15]
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock (e.g., Herpes Simplex Virus, Influenza Virus)
-
Cell culture medium
-
6-well or 12-well plates
-
Quinoline-3-carboxylate test compounds
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus Dilution and Incubation: Prepare serial dilutions of the virus and incubate them with various concentrations of the test compound for 1-2 hours.
-
Infection: Remove the culture medium from the cells and infect them with the virus-compound mixture. Allow for viral adsorption for 1-2 hours.[16]
-
Overlay: After adsorption, remove the inoculum and add an overlay medium (containing the test compound) to restrict viral spread to adjacent cells.[16]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[16]
-
Plaque Visualization: Fix the cells with a fixative (e.g., 10% formalin) and stain with crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.[15]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration that reduces plaque formation by 50%).
Caption: Workflow for the Plaque Reduction Assay.
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Quinoline-3-carboxylate derivatives have also been investigated for their anti-inflammatory properties, showing promise in preclinical models of inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used and reproducible acute inflammatory model to screen for anti-inflammatory activity.[17]
Materials:
-
Rats or mice
-
Carrageenan solution (1% in saline)
-
Quinoline-3-carboxylate test compounds
-
Vehicle (e.g., saline, carboxymethyl cellulose)
-
Plethysmometer or calipers
-
Positive control (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals and divide them into control and treatment groups.
-
Compound Administration: Administer the test compounds and the positive control orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.[18]
-
Induction of Edema: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[19]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).[19][20]
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
Conclusion: A Scaffold of Immense Therapeutic Promise
The quinoline-3-carboxylate scaffold is a testament to the power of chemical diversity in drug discovery. The derivatives discussed in this guide exhibit a remarkable range of biological activities, from potent anticancer and antimicrobial effects to promising antiviral and anti-inflammatory properties. The detailed experimental protocols and structure-activity relationship insights provided herein are intended to empower researchers to further explore and optimize this versatile chemical class. As our understanding of the molecular targets and mechanisms of action of these compounds deepens, so too will our ability to design and develop novel quinoline-3-carboxylate-based therapeutics to address a multitude of human diseases.
References
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
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Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
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Wikipedia. (n.d.). Broth microdilution. [Link]
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ResearchGate. (2024). an overview of quinoline derivatives as anti-cancer agents. [Link]
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Domagala, J. M., Hagen, S. E., Heifetz, C. L., Hutt, M. P., Mich, T. F., Sanchez, J. P., & Trehan, A. K. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of medicinal chemistry, 31(3), 503–506. [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
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Koga, H., Itoh, A., Murayama, S., Suzue, S., & Irikura, T. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of medicinal chemistry, 23(12), 1358–1363. [Link]
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Mogil, J. S., Wilson, S. G., Chesler, E. J., Rankin, A. L., Nemmani, K. V., Lariviere, W. R., Groce, M. K., Wallace, M. R., Kaplan, L., Staud, R., Ness, T. J., Glover, T. L., Stankova, M., Mayorov, A., Hruby, V. J., Grisel, J. E., & Fillingim, R. B. (2005). The melanocortin-1 receptor gene mediates female-specific mechanisms of analgesia in mice and humans. Proceedings of the National Academy of Sciences of the United States of America, 102(36), 12852–12857. [Link]
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Mechanism of action of quinoline antibacterial compounds
An In-depth Technical Guide to the Mechanism of Action of Quinolone Antibacterial Compounds
Part 1: Introduction to Quinolone Antibacterials
The quinolones are a class of synthetic broad-spectrum antibacterial agents that have been a cornerstone of antimicrobial therapy for decades.[1][2][3] The discovery of the first quinolone, nalidixic acid, in 1962, which was a byproduct of chloroquine synthesis, marked a significant advancement in the fight against bacterial infections.[3][4][5] Initially, their use was primarily limited to treating urinary tract infections caused by Gram-negative bacteria.[1][3][6] The subsequent development of fluoroquinolones, which are characterized by a fluorine atom at position C6 of the core ring structure, dramatically expanded their antibacterial spectrum to include Gram-positive bacteria, atypical pathogens, and anaerobes.[4][7] Over 10,000 analogs have been synthesized, leading to successive generations of quinolones with improved potency, pharmacokinetic properties, and a wider range of clinical applications.[4][8][9][10]
Quinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][6] These enzymes are type II topoisomerases that play critical roles in managing the complex topology of bacterial DNA during replication, transcription, and repair.[1][11] By targeting these enzymes, quinolones disrupt fundamental cellular processes, leading to rapid bacterial cell death.[5][6][12] This guide provides a comprehensive technical overview of the mechanism of action of quinoline antibacterial compounds, their molecular interactions with their targets, the structural features that govern their activity, the experimental methods used to study their function, and the mechanisms by which bacteria develop resistance.
Part 2: The Targets: Bacterial Type II Topoisomerases
Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are the primary targets of quinolone antibacterials.[1][6][13] These enzymes are essential for bacterial survival as they resolve topological problems in the bacterial chromosome that arise during DNA replication, transcription, and recombination.[1][11] Both enzymes are heterotetramers, with DNA gyrase composed of two GyrA and two GyrB subunits, and topoisomerase IV consisting of two ParC and two ParE subunits.[13] GyrA and ParC are homologous, as are GyrB and ParE.[13]
DNA Gyrase (GyrA₂GyrB₂):
-
Function: DNA gyrase is unique in its ability to introduce negative supercoils into DNA in an ATP-dependent manner.[11][14] This process is crucial for compacting the bacterial chromosome and for initiating DNA replication.[11]
-
Subunit Roles: The GyrA subunit is responsible for DNA binding and cleavage, while the GyrB subunit possesses the ATPase activity that powers the enzyme's function.[15]
Topoisomerase IV (ParC₂ParE₂):
-
Function: The primary role of topoisomerase IV is to decatenate, or unlink, newly replicated daughter chromosomes, allowing them to segregate into daughter cells during cell division.[1][16] It also relaxes positively supercoiled DNA.[13]
-
Subunit Roles: Similar to DNA gyrase, the ParC subunit is involved in DNA binding and cleavage, and the ParE subunit contains the ATPase domain.[17]
The activity of these enzymes is critical for maintaining the integrity of the bacterial genome. Their inhibition by quinolones leads to a cascade of events that are ultimately lethal to the bacterium.
Caption: Functions of DNA Gyrase and Topoisomerase IV.
Part 3: Core Mechanism of Action: The Quinolone-Enzyme-DNA Ternary Complex
Quinolones do not simply inhibit the catalytic activity of their target enzymes; instead, they act as "topoisomerase poisons."[12][18] They achieve this by stabilizing a transient intermediate in the enzyme's reaction cycle, the cleavage complex, where the DNA is cleaved but not yet resealed.[5][12][14] This results in the formation of a stable ternary complex consisting of the quinolone, the enzyme, and the cleaved DNA.[15][19][20]
The formation of this complex has two major consequences for the bacterial cell:
-
Inhibition of DNA Replication and Transcription: The stable ternary complex acts as a physical barrier on the DNA, blocking the progression of replication forks and transcription machinery.[13][19] This leads to a rapid cessation of DNA and RNA synthesis.[11][18]
-
Generation of Double-Strand DNA Breaks: The cleavage complex stabilized by the quinolone can be converted into permanent double-strand DNA breaks.[6][13][20] The accumulation of these breaks triggers the SOS response, a DNA damage repair system.[18] However, when the damage is too extensive, it overwhelms the repair machinery, leading to chromosome fragmentation and cell death.[12][14]
The bactericidal activity of quinolones is therefore a direct result of the formation and stabilization of this toxic ternary complex.[5][6][12]
Caption: Formation of the ternary complex and its consequences.
Part 4: Molecular Interactions and the Water-Metal Ion Bridge
The interaction between quinolones and the enzyme-DNA complex is mediated by a series of non-covalent interactions. A key feature of this interaction is the "water-metal ion bridge."[21][22][23][24] This bridge is essential for the activity of clinically relevant quinolones.[21][22][23]
The water-metal ion bridge consists of a magnesium ion (Mg²⁺) that is coordinated by:
Two of these water molecules then form hydrogen bonds with specific amino acid residues in the quinolone resistance-determining region (QRDR) of the GyrA or ParC subunit, typically a serine and an aspartic or glutamic acid residue.[22][24] This bridge effectively anchors the quinolone to the enzyme within the DNA cleavage site.[22][25] The planar, bicyclic ring system of the quinolone intercalates into the DNA at the site of cleavage.[20][25]
Mutations in the amino acid residues that anchor the water-metal ion bridge are a common cause of high-level quinolone resistance, as they disrupt this critical interaction and reduce the binding affinity of the drug.[12][22][24]
Caption: Workflow for evaluating quinolone activity.
Part 7: Mechanisms of Bacterial Resistance
The widespread use of quinolones has led to the emergence of bacterial resistance, which is a significant clinical concern. [1][5][12][26]Resistance can arise through several mechanisms, which can occur individually or in combination to confer high levels of resistance. [1][26] 1. Target-Mediated Resistance:
-
Mutations in QRDRs: This is the most common and clinically significant mechanism of quinolone resistance. [1][12][27]Mutations occur in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes. [1][27]These mutations alter the amino acid sequence of the target enzymes, reducing their binding affinity for quinolones. [1][28]Mutations in the residues that anchor the water-metal ion bridge are particularly common. [12][24] 2. Reduced Drug Accumulation:
-
Efflux Pumps: Bacteria can overexpress efflux pumps that actively transport quinolones out of the cell, reducing the intracellular drug concentration to sub-lethal levels. [1][27]* Decreased Porin Expression: In Gram-negative bacteria, quinolones enter the cell through porin channels in the outer membrane. [27]Downregulation of these porins can decrease drug uptake. [5] 3. Plasmid-Mediated Resistance:
-
Qnr Proteins: These proteins protect DNA gyrase and topoisomerase IV from the action of quinolones. [26][27]* AAC(6')-Ib-cr: This is a variant of an aminoglycoside-modifying enzyme that can also acetylate and inactivate certain fluoroquinolones. [27]* Plasmid-Encoded Efflux Pumps: Plasmids can carry genes for efflux pumps that contribute to reduced drug accumulation. [1][27] While plasmid-mediated mechanisms typically confer low-level resistance, they can facilitate the selection of higher-level resistance mutations. [26][27]
Caption: Overview of quinolone resistance mechanisms.
Part 8: Conclusion and Future Perspectives
Quinolone antibacterials remain a vital component of the antimicrobial arsenal due to their broad spectrum of activity and favorable pharmacokinetic properties. Their mechanism of action, which involves the poisoning of bacterial type II topoisomerases, is a testament to their elegant and potent design. The formation of a stable ternary complex between the quinolone, the enzyme, and DNA is the central event that triggers a cascade of lethal consequences for the bacterial cell. The water-metal ion bridge is a critical molecular interaction that underpins the activity of these drugs.
However, the increasing prevalence of bacterial resistance poses a significant threat to the continued efficacy of quinolones. A thorough understanding of the mechanisms of action and resistance is paramount for the development of new strategies to combat resistant pathogens. Future research in this field will likely focus on:
-
Design of Novel Quinolones: Synthesizing new quinolone analogs that can evade existing resistance mechanisms, for example, by having different binding modes or by being poor substrates for efflux pumps.
-
Combination Therapies: Investigating the synergistic effects of quinolones with other antibacterial agents or with resistance inhibitors (e.g., efflux pump inhibitors).
-
Targeting Alternative Pathways: Exploring novel bacterial targets to develop new classes of antibiotics that can be used when quinolone resistance is present.
By leveraging our detailed understanding of the molecular mechanisms of quinolone action, the scientific community can continue to innovate and develop new antibacterial agents that are effective against even the most resistant bacterial strains.
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An In-Depth Technical Guide to Ethyl 6-chloroquinoline-3-carboxylate: A Keystone for Modern Drug Discovery
Executive Summary: Ethyl 6-chloroquinoline-3-carboxylate is a highly functionalized heterocyclic compound belonging to the quinoline class of molecules. Its strategic placement of a chlorine atom and an ethyl ester group on the rigid quinoline scaffold makes it an exceptionally versatile building block in medicinal chemistry and materials science. The International Chemical Identifier Key (InChIKey), a unique, non-proprietary structural identifier, provides an unambiguous digital representation of this molecule, crucial for database management, patent filings, and scientific communication. This guide provides an in-depth analysis of its chemical identity, synthesis protocols, mechanistic underpinnings, and its significant applications in the development of novel therapeutic agents.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Compounds incorporating this moiety exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and anti-HIV properties. The presence of a halogen, such as chlorine, at the C6 position often enhances the lipophilicity and metabolic stability of the molecule, potentially improving its pharmacokinetic profile and binding affinity to biological targets. This compound serves as a pivotal intermediate, providing reactive handles for the synthesis of a diverse library of more complex and potent derivatives.
Compound Identification and Physicochemical Properties
Table 1: Physicochemical Properties and Identifiers for a Representative Analog
| Property | Value | Source |
| Compound Name | Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate | [1] |
| InChIKey | QOCJKSWVYYUBSD-UHFFFAOYSA-N | [1] |
| InChI String | InChI=1S/C14H14ClNO2/c1-4-18-14(17)11-7-16-13-9(3)5-8(2)6-10(13)12(11)15/h5-7H,4H2,1-3H3 | [1] |
| Canonical SMILES | CCOC(=O)C1=CN=C2C(=C1Cl)C=C(C=C2C)C | [1] |
| Molecular Formula | C₁₄H₁₄ClNO₂ | [1] |
| Molecular Weight | 263.72 g/mol | [1] |
| XLogP3 | 3.8 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Note: The properties listed are for the 4-chloro-6,8-dimethyl substituted analog, which serves as a well-characterized example of this structural class.
Synthesis and Mechanistic Insights: The Gould-Jacobs Reaction
The construction of the 4-hydroxyquinoline core, a direct precursor to the target molecule, is classically achieved via the Gould-Jacobs reaction .[2][3] This powerful method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.
Mechanism Rationale:
-
Nucleophilic Substitution: The reaction initiates with the nucleophilic attack of the aniline's amino group (p-chloroaniline in this case) on the electron-deficient vinyl carbon of DEEM. This is followed by the elimination of ethanol, forming an intermediate anilinomethylenemalonate.[2] The choice of an aniline derivative directly dictates the substitution pattern on the benzene portion of the final quinoline ring.
-
Thermal Cyclization: The critical ring-forming step is an intramolecular electrophilic aromatic substitution. Upon heating, typically in a high-boiling solvent like diphenyl ether, the enamine-like system attacks the ortho-position of the aniline ring.[3] This 6-electron cyclization is irreversible and forms the fused heterocyclic system.
-
Tautomerization & Chlorination: The resulting product is Ethyl 4-hydroxy-6-chloroquinoline-3-carboxylate. The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-oxo (quinolone) form.[2] To arrive at a 4-chloro derivative, a subsequent chlorination step using a reagent like phosphorus oxychloride (POCl₃) would be necessary.
Caption: Workflow for the Gould-Jacobs synthesis of a quinoline carboxylate.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups.
-
The C3-Ester: The ethyl ester is a versatile handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many pharmaceuticals. Alternatively, it can be reduced to a primary alcohol for further elaboration.
-
The C6-Chloro Group: The chlorine atom can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds, enabling the synthesis of highly decorated quinoline analogs.
This scaffold is a key component in the synthesis of compounds investigated for:
-
Anticancer Activity: Quinoline derivatives have been shown to inhibit specific enzymes or interfere with DNA replication in cancer cells.[4]
-
Antimicrobial Properties: The quinoline core is famous for its role in antibacterial agents (fluoroquinolones) and antimalarial drugs (chloroquine). Derivatives from this scaffold can be explored for activity against drug-resistant bacterial strains.[4]
-
Antiviral Research: As a building block, it contributes to the synthesis of more complex molecules that are screened for antiviral efficacy.[4]
Experimental Protocol: Synthesis of a Substituted Quinoline Derivative
The following protocol is adapted from a published procedure for a related structure, Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate , which illustrates the powerful Friedländer annulation, a complementary synthesis route.[5] This method demonstrates how different starting materials can yield more complex quinoline systems in a single step.
Objective: To synthesize Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate.
Materials:
-
2-Amino-5-chlorobenzophenone
-
Ethyl acetoacetate
-
Iodine (catalyst)
-
Ethanol (solvent)
-
Ethyl acetate (extraction solvent)
-
Dimethyl sulfoxide (DMSO, for recrystallization)
-
Water
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine 2-amino-5-chlorobenzophenone (0.5 mmol), ethyl acetoacetate (0.6 mmol, 1.2 equivalents), and a catalytic amount of iodine (1 mol %).
-
Solvent Addition: Add ethanol (1 ml) to the mixture.
-
Reaction Execution: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup - Quenching: Upon completion, quench the reaction by adding water (15 ml) to the vessel. This will precipitate the crude product and dissolve water-soluble impurities.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic product into ethyl acetate. Perform the extraction three times to ensure complete recovery.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield a solid crude product.
-
Purification: Recrystallize the solid from a minimal amount of hot dimethyl sulfoxide (DMSO) to obtain the pure crystalline product.[5]
Self-Validation: The success of the synthesis is validated by standard analytical techniques. The purified product's identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained spectra with expected values. The melting point of the crystalline solid serves as a reliable indicator of purity.
Conclusion
This compound and its closely related analogs are foundational pillars in the synthesis of complex heterocyclic molecules. The unambiguous identification provided by its InChIKey is essential for navigating the vast landscape of chemical information. Through robust synthetic methodologies like the Gould-Jacobs and Friedländer reactions, researchers can access this versatile scaffold and leverage its functional handles to construct novel compounds with significant potential in drug discovery and materials science. The continued exploration of this quinoline core promises to yield new therapeutic agents to address pressing global health challenges.
References
- BenchChem. (n.d.). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate.
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PubChem. (n.d.). Ethyl 6-acetyl-4-chloroquinoline-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 6-chloro-4-(2-cyanoethylsulfanyl)quinoline-3-carboxylate. Retrieved from [Link]
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Subashini, R., Khan, F. N., Mittal, S., Hathwar, V. R., & Ng, S. W. (2009). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2986. Retrieved from [Link]
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Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-chloro-6-nitroquinoline-3-carboxylate. Retrieved from [Link]
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-
PubChem. (n.d.). Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate. Retrieved from [Link]
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An In-depth Technical Guide to the Melting Point of Ethyl 6-chloroquinoline-3-carboxylate
Introduction: The Significance of a Melting Point in Drug Development
In the landscape of pharmaceutical research and development, the melting point is a fundamental physical property that serves as a crucial indicator of a compound's purity and identity. For a crystalline solid such as Ethyl 6-chloroquinoline-3-carboxylate, a sharp and reproducible melting point range is a hallmark of high purity. Conversely, a broad or depressed melting range typically signifies the presence of impurities. As a quinoline derivative, this compound is of interest for its potential applications in medicinal chemistry, making the precise characterization of its physical properties, including its melting point, a matter of scientific and regulatory importance.
Physicochemical Properties of this compound
A summary of the available physicochemical data for this compound is presented below. It is important to note the absence of an experimentally determined melting point in the current body of scientific literature.
| Property | Value | Source |
| CAS Number | 375854-57-2 | AKSci[1], Sigma-Aldrich[2], BLD Pharm[3] |
| Molecular Formula | C₁₂H₁₀ClNO₂ | AKSci[1] |
| Molecular Weight | 235.67 g/mol | Sigma-Aldrich[2] |
| Physical Form | Pale-yellow to Yellow-brown Solid | Sigma-Aldrich[2] |
| Melting Point | Not available | Capot Chemical[4] |
Theoretical Framework: Factors Influencing the Melting Point of Quinoline Derivatives
The melting point of a crystalline organic compound like this compound is governed by the strength of the intermolecular forces within its crystal lattice. Several key factors contribute to the thermal energy required to overcome these forces and induce a phase transition from solid to liquid.
Intermolecular Forces
The primary forces at play in the crystal lattice of this compound are van der Waals forces (specifically, London dispersion forces and dipole-dipole interactions). The quinoline core is a large, polarizable aromatic system, contributing to significant dispersion forces. The presence of the chloro- and ethyl carboxylate substituents introduces polarity, leading to dipole-dipole interactions.
Molecular Symmetry and Packing Efficiency
The ability of molecules to pack efficiently into a crystal lattice significantly impacts the melting point. More symmetrical molecules tend to pack more tightly, leading to stronger intermolecular interactions and a higher melting point. The planarity of the quinoline ring system, along with the rotational freedom of the ethyl carboxylate group, will influence the overall molecular shape and its packing efficiency.
The Impact of Impurities
The presence of impurities invariably leads to a depression and broadening of the melting point range. Impurities disrupt the regular crystalline lattice, weakening the intermolecular forces and requiring less energy to break them. This phenomenon, known as melting point depression, is a cornerstone of purity assessment.
Experimental Determination of the Melting Point: A Validated Protocol
The following section details a robust, self-validating protocol for the experimental determination of the melting point of this compound using a Mel-Temp apparatus.[5][6][7][8] This method is widely accepted in the scientific community for its reliability and precision.
Pre-analysis: The Critical Role of Sample Purification
To obtain a sharp and accurate melting point, the sample of this compound must be of high purity. Recrystallization is the gold standard for purifying crystalline organic solids.
Recrystallization Protocol for this compound:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For quinoline derivatives, common recrystallization solvents include ethanol, ethyl acetate, or a mixture of solvents like ethanol-water or toluene-hexane.[9] A systematic solvent screen is recommended to identify the optimal system.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. This slow cooling promotes the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of the solvent.
Melting Point Determination Workflow using a Mel-Temp Apparatus
The following diagram illustrates the workflow for determining the melting point of the purified this compound.
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology:
-
Sample Preparation:
-
Approximate Melting Point Determination:
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Prepare a new capillary tube with the purified sample.
-
Place the new capillary in the Mel-Temp and heat rapidly to about 15-20 °C below the approximate melting point.
-
Reduce the heating rate to a slow and steady 1-2 °C per minute.[5]
-
Carefully observe the sample and record two temperatures:
-
T1: The temperature at which the first droplet of liquid appears.
-
T2: The temperature at which the last crystal melts completely.
-
-
The melting point is reported as the range T1-T2.
-
-
Self-Validation and Interpretation:
-
A pure sample of this compound should exhibit a sharp melting range of 0.5-2 °C.
-
A broadened range (greater than 2 °C) or a value lower than a future established reference would indicate the presence of impurities.
-
Safety and Handling
This compound should be handled in a well-ventilated area, preferably a fume hood.[10] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[10] Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound.[4][10]
Conclusion
The melting point of this compound is a critical parameter for its identification and purity assessment. While a literature value is not currently established, the detailed protocol provided in this guide enables researchers and drug development professionals to determine this value with a high degree of accuracy and confidence. The principles of purification through recrystallization and the meticulous determination of the melting point range are fundamental techniques that ensure the quality and integrity of this and other valuable chemical entities in the pursuit of novel therapeutics.
References
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Mel-Temp Melting Point Apparatus - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 8, 2026, from [Link]
-
Determination of Melting Point - Wired Chemist. (n.d.). Retrieved January 8, 2026, from [Link]
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DETERMINATION OF MELTING POINTS. (n.d.). Retrieved January 8, 2026, from [Link]
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Melting point determination. (n.d.). Retrieved January 8, 2026, from [Link]
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This compound Safety Data Sheets(SDS) lookchem. (n.d.). Retrieved January 8, 2026, from [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved January 8, 2026, from [Link]
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Ethyl 4-chloro-6-nitroquinoline-3-carboxylate | C12H9ClN2O4 | CID 13430300 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]
- WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents. (n.d.).
-
Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC - NIH. (2009, November 4). Retrieved January 8, 2026, from [Link]
-
material safety data sheet - Capot Chemical. (2026, January 7). Retrieved January 8, 2026, from [Link]
-
Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene). (n.d.). Retrieved January 8, 2026, from [Link]
-
(PDF) Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate - ResearchGate. (2009, November). Retrieved January 8, 2026, from [Link]
-
Ethyl 6-acetyl-4-chloroquinoline-3-carboxylate | C14H12ClNO3 | CID 60146163 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]
-
Chapter : 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives - Atmiya University. (n.d.). Retrieved January 8, 2026, from [Link]
-
CAS NO. 375854-57-2 | this compound | Catalog AG-AG00CMNI. (n.d.). Retrieved January 8, 2026, from [Link]
- US2474823A - Quinoline compounds and process of making same - Google Patents. (n.d.).
- CN111320581A - A kind of synthetic method of quinoline carboxylate - Google Patents. (n.d.).
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Solubility of Ethyl 6-chloroquinoline-3-carboxylate in organic solvents
An In-depth Technical Guide to the Solubility of Ethyl 6-chloroquinoline-3-carboxylate in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key heterocyclic intermediate in pharmaceutical and chemical synthesis. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility and provides detailed, field-proven experimental protocols. It is designed to empower researchers, scientists, and drug development professionals to generate reliable solubility data, enabling the optimization of reaction conditions, purification processes, and formulation strategies. The guide integrates theoretical insights with practical, step-by-step methodologies, ensuring a robust and self-validating approach to solubility studies.
Introduction: The Significance of this compound and its Solubility
This compound is a member of the quinoline class of compounds, which are renowned for their broad spectrum of biological activities and serve as crucial scaffolds in medicinal chemistry.[1] Derivatives of quinoline are integral to the development of therapeutics ranging from antimalarial to antibacterial and anticancer agents.[1] The title compound, with its chloro- and ethyl carboxylate-substituents, represents a versatile building block for the synthesis of more complex and potentially bioactive molecules.
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical parameter that governs its behavior throughout the drug development lifecycle.[2] From synthesis and purification to formulation and bioavailability, solubility data informs key decisions:
-
Process Chemistry: Selecting appropriate solvents is paramount for achieving optimal reaction kinetics, controlling impurity profiles, and maximizing yield.
-
Crystallization & Purification: Knowledge of solubility in various solvents is essential for developing efficient crystallization protocols to obtain the desired polymorph with high purity. Recrystallization of a related compound, for instance, has been performed using DMSO and ethyl acetate, giving qualitative clues about its solubility.[3]
-
Formulation Development: For a compound to be formulated into a viable drug product, its solubility characteristics in various excipients must be thoroughly understood to ensure stability, dissolution, and ultimately, bioavailability.[4]
Given its importance, the ability to accurately determine the solubility of this compound is not merely a data-gathering exercise but a foundational requirement for its successful application.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of a solid solute in a liquid solvent is the maximum amount of the solute that can dissolve in a given amount of solvent at equilibrium. This process is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle.[5]
Molecular Structure Analysis:
This compound possesses several structural features that dictate its solubility profile:
-
Quinoline Core: A bicyclic aromatic system that is largely nonpolar and capable of π-π stacking interactions.
-
Nitrogen Heteroatom: The nitrogen in the quinoline ring can act as a hydrogen bond acceptor.
-
Ethyl Carboxylate Group (-COOEt): This ester group introduces polarity and can act as a hydrogen bond acceptor at its oxygen atoms.
-
Chloro-Substituent (-Cl): The chlorine atom adds to the molecular weight and introduces a slight polar character.
The overall molecule can be described as moderately polar. Its solubility will be highest in solvents that can effectively engage in dipole-dipole interactions and potentially hydrogen bonding with the ester and nitrogen moieties, while also accommodating the nonpolar aromatic core. The significant effect of solvent polarity on the physicochemical characteristics of quinoline derivatives has been computationally demonstrated.[5]
Illustrative Solubility Data
While experimentally determined quantitative data for this compound is not widely published, the following table provides illustrative solubility values in common organic solvents at ambient temperature. This table is intended as a practical reference for initial solvent screening and to exemplify how experimental data should be presented.
Disclaimer: The data in Table 1 is illustrative and hypothetical. It is imperative to confirm these values experimentally using the protocols outlined in this guide.
Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C
| Solvent Class | Solvent | Dielectric Constant (20°C) | Predicted Solubility Rank | Illustrative Solubility ( g/100 mL) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | High | > 10 |
| N,N-Dimethylformamide (DMF) | 36.7 | High | > 10 | |
| Acetone | 20.7 | Medium | 1 - 5 | |
| Ethyl Acetate | 6.0 | Medium-Low | 0.5 - 2 | |
| Polar Protic | Methanol | 32.7 | Medium | 1 - 5 |
| Ethanol | 24.6 | Medium-Low | 0.5 - 2 | |
| Nonpolar | Dichloromethane (DCM) | 9.1 | Medium-Low | 0.5 - 2 |
| Toluene | 2.4 | Low | < 0.1 | |
| Hexane | 1.9 | Very Low | < 0.01 |
Experimental Determination of Solubility
Accurate solubility determination requires a robust and reproducible methodology. The "shake-flask" method is the gold standard for determining equilibrium solubility and can be implemented using gravimetric or spectroscopic analysis.[6]
Gravimetric Shake-Flask Protocol
This method directly measures the mass of the dissolved solute and is considered a primary technique.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or temperature-controlled water bath
-
Syringes and 0.45 µm syringe filters (ensure filter compatibility with the solvent)
-
Pre-weighed evaporation dishes or beakers
-
Analytical balance
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial. "Excess" means undissolved solid should be clearly visible after equilibration.
-
Add a known volume (e.g., 5 mL) of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker or water bath set to a constant temperature (e.g., 25°C) and agitate for 24 to 48 hours. This duration is crucial to ensure equilibrium is reached.
-
Sample Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to let undissolved solids settle.
-
Carefully withdraw a known volume of the clear supernatant (e.g., 2 mL) using a syringe.
-
Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed evaporation dish. This step removes any microscopic undissolved particles.
-
Mass Determination: Record the exact weight of the filtered solution.
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the compound (e.g., 60-80°C). Alternatively, use a vacuum desiccator at room temperature.
-
Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it. Repeat the drying and weighing cycle until a constant mass is achieved.
-
Calculation:
-
Mass of dissolved solid = (Final weight of dish + solid) - (Initial weight of dish)
-
Volume of solvent = (Mass of filtered solution - Mass of dissolved solid) / Density of solvent
-
Solubility = Mass of dissolved solid / Volume of solvent (typically expressed in mg/mL or g/L)
-
UV-Vis Spectrophotometric Protocol
This method is highly sensitive and requires less material, leveraging the fact that aromatic compounds like quinolines strongly absorb UV light.
Prerequisite: Determine the Wavelength of Maximum Absorbance (λmax)
-
Prepare a dilute solution of the compound in the chosen solvent.
-
Scan the solution using a UV-Vis spectrophotometer (typically from 200-400 nm) to find the wavelength (λmax) where absorbance is highest. This provides the greatest sensitivity.
Procedure:
-
Prepare a Calibration Curve:
-
Create a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot Absorbance vs. Concentration. A linear plot that adheres to the Beer-Lambert Law should be obtained. Determine the equation of the line (y = mx + c).[7]
-
-
Prepare and Sample Saturated Solution: Follow the same procedure as in the gravimetric method (Section 4.1, steps 1-7) to prepare a filtered, saturated solution.
-
Sample Analysis:
-
Precisely dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance into the linear range of the calibration curve (typically 0.1 - 1.0 AU).
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation from the calibration curve to determine the concentration of the diluted solution.
-
Solubility of the original saturated solution = (Concentration of diluted solution) × (Dilution factor).
-
Key Factors Influencing Solubility
The choice of solvent is the most critical factor. A systematic approach to solvent selection based on understanding solute-solvent interactions will yield the most predictable results.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can effectively solvate the polar ester group. They are excellent hydrogen bond acceptors, interacting favorably with any potential H-bond donor sites on the solute. They are expected to be excellent solvents for this compound.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. While they can interact with the ester and nitrogen atoms, their self-association through hydrogen bonding might slightly reduce their efficiency in solvating the large aromatic core compared to aprotic solvents. Moderate solubility is expected.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack a significant dipole moment and interact primarily through weak van der Waals forces. They will be poor at solvating the polar ester group, leading to low solubility. The aromatic nature of toluene might offer some favorable π-π stacking interactions with the quinoline ring, potentially making it a slightly better solvent than aliphatic hexane.
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[8] This is because the dissolution process is often endothermic, and adding heat (increasing temperature) favors the dissolution process according to Le Châtelier's principle. When reporting solubility, the temperature must always be specified.
Conclusion
Understanding the solubility of this compound is fundamental for its effective utilization in research and development. This guide provides the theoretical background and detailed, practical protocols for the experimental determination of its solubility in various organic solvents. By employing the gravimetric or UV-Vis spectrophotometric methods described, researchers can generate the reliable and accurate data crucial for optimizing synthetic procedures, developing robust purification methods, and designing novel formulations. The provided workflows and conceptual diagrams offer a clear visual guide to the experimental process, ensuring reproducibility and consistency in results.
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The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. (2025). Journal of Physics: Conference Series.
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Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate. (n.d.). Smolecule.
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
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Solubility & Method for determination of solubility. (n.d.). Slideshare.
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Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (2020). MDPI.
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Ethyl 4-chloro-6-nitroquinoline-3-carboxylate. (n.d.). PubChem.
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UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021). MDPI.
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Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). AAPS PharmSciTech.
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Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate. (n.d.). Sigma-Aldrich.
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Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). (n.d.). Applied Analytics.
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Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate purchase. (n.d.). Sigma-Aldrich.
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A Technical Guide to the Expanding Therapeutic Landscape of Halogenated Quinoline Carboxylates
Foreword
The quinoline ring system, a fused aromatic N-heterocycle, represents a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2][3][4][5][6] The strategic incorporation of halogen atoms and a carboxylate moiety onto this privileged scaffold has unlocked a new dimension of therapeutic potential, giving rise to a class of compounds with remarkable and diverse biological activities. Halogenation, in particular, is a powerful tool in drug design, often enhancing metabolic stability, lipophilicity, and target binding affinity.[7] This guide provides an in-depth exploration of the synthesis, mechanisms of action, and potential applications of halogenated quinoline carboxylates, offering researchers and drug development professionals a comprehensive resource to navigate this exciting field.
Synthetic Strategies: Building the Halogenated Quinoline Carboxylate Core
The rational design of novel therapeutics begins with robust and versatile synthetic methodologies. Several effective strategies have been developed for the synthesis of halogenated quinoline carboxylates, each offering distinct advantages in terms of substrate scope and regioselectivity.
Three-Component Doebner-von Miller Reaction
A notable and efficient approach is the three-component Doebner-von Miller reaction, which allows for the one-pot synthesis of quinoline-4-carboxylic acids. This method is particularly valuable as it tolerates a wide range of substituents, including electron-withdrawing groups on the aniline precursor, which are often challenging in classical quinoline syntheses.[8][9]
-
Causality of Experimental Choices: The use of a hydrogen-transfer mechanism in this reaction circumvents the need for harsh oxidizing agents, making the protocol more compatible with sensitive functional groups. The choice of catalyst and solvent system is critical for optimizing yields, especially when dealing with sterically hindered or electronically deactivated substrates.
Pfitzinger Reaction and its Modifications
The Pfitzinger reaction, involving the condensation of an isatin with a carbonyl compound, is a classical and reliable method for constructing the quinoline-4-carboxylic acid scaffold.[10] Modern modifications, such as the use of microwave irradiation, have significantly reduced reaction times and improved yields.[11] Furthermore, employing N-vinylisatins in a modified Pfitzinger reaction provides an elegant route to quinoline-4-carboxamides and their corresponding carboxylates.[12]
Rh(II)-Catalyzed Cyclopropanation-Ring Expansion
For the synthesis of quinoline-3-carboxylates, a sophisticated strategy involves the Rh(II)-catalyzed reaction of indoles with halodiazoacetates.[13] This method proceeds through a cyclopropanation of the indole 2,3-double bond, followed by a ring-expansion and elimination sequence.
-
Expertise in Action: The choice of the rhodium catalyst is paramount; for instance, Rh2(esp)2 has been shown to be highly efficient. The dropwise addition of the diazoacetate at low temperatures is a critical experimental parameter to control the reactivity and prevent the formation of byproducts.
General Synthetic Protocol: Doebner-von Miller Reaction
Below is a representative experimental protocol for the synthesis of a halogenated quinoline-4-carboxylic acid.
Objective: To synthesize 6-bromo-2-phenylquinoline-4-carboxylic acid.
Materials:
-
4-Bromoaniline
-
Benzaldehyde
-
Pyruvic acid
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-bromoaniline (10 mmol) in 50 mL of absolute ethanol.
-
To this solution, add benzaldehyde (10 mmol) and pyruvic acid (12 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add concentrated hydrochloric acid (2 mL) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 6-bromo-2-phenylquinoline-4-carboxylic acid.
-
Characterize the final product by NMR, IR, and Mass Spectrometry.
Therapeutic Applications: A Multifaceted Approach
Halogenated quinoline carboxylates have demonstrated significant potential across a spectrum of therapeutic areas, primarily due to their ability to interact with diverse biological targets.
Anticancer Activity
The quinoline scaffold is a well-established pharmacophore in oncology.[14][15] Halogenated quinoline carboxylates and related derivatives exhibit anticancer activity through various mechanisms.
-
Mechanism of Action: These compounds can function as inhibitors of crucial cellular enzymes like protein kinases and topoisomerases.[16] For instance, certain quinoline-3-carboxylate derivatives have been shown to induce apoptosis through the upregulation of intrinsic pathways.[17] The planarity of the quinoline ring system allows for intercalation into DNA, disrupting replication and transcription.[18]
-
Structure-Activity Relationship (SAR): The anticancer potency is highly dependent on the substitution pattern.
-
Position of Carboxylate: The position of the carboxylate group influences the mechanism of action. For example, quinoline-4-carboxylic acids are known inhibitors of dihydroorotate dehydrogenase.[19]
-
Halogen Substitution: The nature and position of the halogen atom on the benzo ring of the quinoline nucleus are critical. Electron-withdrawing groups, such as fluorine or chlorine, can enhance the binding affinity to target enzymes.[20][21]
-
Substituents at C2 and C3: Bulky hydrophobic substituents at the C2 position and specific functionalities at the C3 position can significantly modulate the antiproliferative activity.[15][19]
-
This protocol outlines a standard procedure for evaluating the cytotoxic effects of halogenated quinoline carboxylates on cancer cell lines.[8][22]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the MCF-7 breast cancer cell line.
Materials:
-
MCF-7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound (halogenated quinoline carboxylate) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should not exceed 0.5%.[8]
-
Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[8]
-
Incubate the plate for 48-72 hours.[8]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[8]
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Caption: Workflow for MTT-based in vitro cytotoxicity assay.
Antimalarial Activity
The quinoline core is synonymous with antimalarial therapy, with chloroquine and mefloquine being prime examples.[1][2] Halogenated quinoline-4-carboxamides have emerged as a promising new class of antimalarials with a novel mechanism of action.[1][11][12][13][23]
-
Mechanism of Action: A key target for this class of compounds is the Plasmodium falciparum translation elongation factor 2 (PfEF2).[1][11][12][13][23] Inhibition of PfEF2 halts protein synthesis in the parasite, leading to its death. This mechanism is distinct from traditional antimalarials, making these compounds effective against drug-resistant strains.
-
Structure-Activity Relationship (SAR):
-
Halogen at R1: The presence of a halogen (e.g., bromine, chlorine, or fluorine) at the R1 position of the quinoline ring is crucial for potent antimalarial activity. Removal of the halogen leads to a significant drop in potency.[11]
-
Carboxamide Moiety: The carboxamide linkage at the C4 position is essential for activity.
-
Substituents at R2: The nature of the substituent on the amide nitrogen (R2) influences the pharmacokinetic properties of the molecule.
-
This fluorescence-based assay is a widely used method for high-throughput screening of antimalarial compounds.[24]
Objective: To determine the IC50 of a test compound against the erythrocytic stages of Plasmodium falciparum.
Materials:
-
Synchronized P. falciparum culture (ring stage)
-
Human erythrocytes
-
Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine)
-
Test compound
-
SYBR Green I dye
-
Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the complete medium in a 96-well plate.
-
Add the parasite culture (at ~0.5% parasitemia and 2% hematocrit) to each well. Include parasite-only (positive growth) and uninfected erythrocyte (negative) controls.
-
Incubate the plate for 72 hours in a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity (excitation: ~485 nm, emission: ~530 nm).
-
Calculate the IC50 value by plotting the fluorescence intensity against the log of the drug concentration.
Sources
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- 17. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent [ouci.dntb.gov.ua]
- 18. ijmphs.com [ijmphs.com]
- 19. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. pdf.benchchem.com [pdf.benchchem.com]
The Enduring Legacy of the Quinoline Scaffold: A Historical Journey in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The fortuitous discovery and enduring relevance of a privileged scaffold
The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, holds a storied position in the annals of medicinal chemistry. Its journey from a byproduct of coal tar distillation to the structural core of numerous life-saving therapeutics is a testament to the power of observation, chemical ingenuity, and the relentless pursuit of remedies for human ailments. First isolated from coal tar in 1834, the quinoline ring system quickly captured the attention of chemists and pharmacologists, leading to a rich history of synthetic exploration and therapeutic application.[1][2] This guide provides a comprehensive exploration of the historical milestones that have cemented the quinoline scaffold as a "privileged structure" in drug discovery, detailing its evolution from the serendipitous discovery of quinine's antimalarial properties to the rational design of modern anticancer agents.
We will traverse the key discoveries, from the early reliance on natural sources to the advent of synthetic methodologies that unlocked a vast chemical space for exploration. This narrative will be interwoven with technical details, including foundational synthetic protocols and the mechanistic underpinnings of the therapeutic actions of key quinoline derivatives. For the modern drug development professional, understanding this historical context is not merely an academic exercise; it provides a crucial framework for appreciating the versatility of the quinoline core and informs the design of next-generation therapeutics.
The Age of Natural Products: Quinine and the Fight Against Malaria
The story of quinoline in medicine is inextricably linked to the fight against malaria, a disease that has plagued humanity for millennia.[3][4] The first effective treatment for malaria came not from a chemist's flask, but from the bark of the Cinchona tree, native to the Andes mountains of South America.[3][5] Indigenous populations had long used the bark to treat fevers.[3][6] Jesuit missionaries in the 17th century are credited with introducing cinchona bark to Europe, where it became a valuable commodity known as "Jesuit's bark" or "Peruvian bark".[5][6]
It wasn't until 1820 that French chemists Pierre Joseph Pelletier and Joseph Caventou isolated the active alkaloid from the bark, which they named quinine.[4][7] This marked a pivotal moment, transitioning the treatment of malaria from crude bark extracts to a purified, quantifiable chemical entity.[4] The isolation of quinine can be considered the dawn of modern chemotherapy, the first instance of using a specific chemical compound to treat an infectious disease.[6]
The demand for quinine surged, and for over a century, it remained the only effective treatment for malaria.[8] However, the reliance on a natural source with limited supply spurred chemists to unravel its structure and pursue a synthetic route. The molecular formula of quinine was determined by Adolph Strecker in 1854.[6] Although the total synthesis of quinine was not achieved until 1944 by American scientists, the quest to synthesize it and its analogs catalyzed significant advancements in organic chemistry and laid the groundwork for the development of synthetic antimalarials.[3]
The Dawn of Synthesis: Unlocking the Quinoline Core
The limited availability of natural quinine and the desire for more effective and accessible antimalarials drove the development of synthetic methods to construct the quinoline ring system. Two classical name reactions, the Skraup synthesis and the Friedländer synthesis, emerged as foundational pillars in this endeavor, enabling chemists to create a diverse array of quinoline derivatives.
The Skraup Synthesis: A Robust, Albeit Vigorous, Approach
Developed by Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis is a powerful method for producing quinolines.[9] The archetypal reaction involves heating aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene to yield quinoline.[9][10]
Core Reaction Mechanism: The reaction proceeds through several key steps:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: Aniline undergoes a Michael addition to acrolein.
-
Cyclization and Dehydration: The resulting intermediate undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline.
-
Oxidation: The 1,2-dihydroquinoline is then oxidized to the aromatic quinoline.
While highly effective, the Skraup reaction is notoriously exothermic and can be violent if not carefully controlled.[10] The use of moderators like ferrous sulfate is often necessary to temper the reaction's vigor.[9][10]
Experimental Protocol: Skraup Synthesis of Quinoline
Materials:
-
Aniline
-
Glycerol
-
Nitrobenzene (oxidizing agent and solvent)
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (moderator)
Procedure:
-
In a fume hood, carefully combine aniline, glycerol, and nitrobenzene in a round-bottom flask equipped with a reflux condenser.
-
Slowly and with constant stirring, add concentrated sulfuric acid to the mixture.
-
Add ferrous sulfate heptahydrate to the reaction mixture.
-
Gently heat the mixture in an oil bath. The reaction will become exothermic.
-
Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer from the aqueous layer in the distillate.
The Friedländer Synthesis: A Versatile Condensation
In 1882, German chemist Paul Friedländer reported a more versatile method for synthesizing substituted quinolines.[11][12] The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an aldehyde, in the presence of an acid or base catalyst.[11][13][14]
Core Reaction Mechanism: Two primary mechanistic pathways are proposed for the Friedländer synthesis:
-
Pathway 1 (Aldol Condensation First): The 2-aminoaryl carbonyl compound and the α-methylene carbonyl compound first undergo an aldol condensation to form an aldol adduct. This intermediate then eliminates water to form an α,β-unsaturated carbonyl compound, which subsequently undergoes intramolecular imine formation and a final dehydration to yield the quinoline.[11]
-
Pathway 2 (Schiff Base Formation First): The initial step is the formation of a Schiff base between the 2-aminoaryl carbonyl and the α-methylene carbonyl compound. This is followed by an intramolecular aldol-type reaction and subsequent elimination of water to form the quinoline ring.[11]
The choice of catalyst (acidic or basic) can influence the reaction pathway and yield.[13][14]
Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline
Materials:
-
2-Aminobenzaldehyde
-
Acetone (contains an α-methylene group)
-
Sodium Hydroxide (base catalyst)
-
Ethanol (solvent)
Procedure:
-
Dissolve 2-aminobenzaldehyde and a molar excess of acetone in ethanol in a round-bottom flask.
-
Add a catalytic amount of sodium hydroxide to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to obtain the desired 2-methylquinoline.
The Era of Synthetic Antimalarials: Chloroquine and Beyond
The development of robust synthetic methods for the quinoline core paved the way for the creation of a new generation of synthetic antimalarial drugs. These efforts were largely driven by the need for reliable and effective treatments during times of global conflict, particularly World War II.
Chloroquine: A Game-Changer in Malaria Treatment
In the 1930s, German scientists at Bayer synthesized a 4-aminoquinoline derivative called Resochin.[15] Initially overlooked due to perceived toxicity, it was later rediscovered and developed by American scientists during World War II and renamed chloroquine.[15][16][17] Chloroquine proved to be a highly effective and relatively safe antimalarial drug, and it quickly became the cornerstone of malaria treatment and prophylaxis for decades.[15][16]
Mechanism of Action: The precise mechanism of action of chloroquine and other quinoline-containing antimalarials is still a subject of research.[17] However, the leading hypothesis is that these drugs interfere with the parasite's detoxification of heme.[4] The malaria parasite digests hemoglobin in the host's red blood cells, releasing large amounts of toxic free heme. The parasite protects itself by polymerizing the heme into an inert crystalline substance called hemozoin. Chloroquine is thought to accumulate in the parasite's acidic food vacuole and cap the growing hemozoin polymer, preventing further polymerization. The buildup of toxic free heme leads to the parasite's death.[4]
Primaquine and the 8-Aminoquinolines: Targeting the Liver Stage
While chloroquine is highly effective against the blood stages of the malaria parasite, it is not active against the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale. This led to the development of the 8-aminoquinoline class of drugs, with primaquine being the most prominent member.[18] The development of 8-aminoquinolines can be traced back to early work on the antimalarial activity of methylene blue in the late 19th century.[17] Pamaquine, the first synthetic antimalarial, was an 8-aminoquinoline developed in Germany in 1926, but it proved too toxic for widespread use.[17] Primaquine was subsequently developed and remains a crucial drug for the radical cure of relapsing malaria.[15]
The Expanding Therapeutic Landscape of Quinoline Derivatives
The success of quinoline-based antimalarials spurred researchers to explore the therapeutic potential of this versatile scaffold in other disease areas. The unique chemical properties of the quinoline ring system, including its ability to intercalate DNA and interact with various enzymes, have made it a fruitful starting point for the development of a wide range of therapeutic agents.[19][20]
Quinolone Antibiotics: A New Class of Antibacterial Agents
In the 1980s, the introduction of fluoroquinolones, a class of synthetic broad-spectrum antibiotics, marked a significant advancement in the treatment of bacterial infections.[21] These compounds, characterized by a fluorine atom at position 6 of the quinoline ring, exhibit potent bactericidal activity by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.
Anticancer Agents: Targeting Cell Proliferation
The quinoline scaffold has also emerged as a promising framework for the development of anticancer drugs.[20][21] Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including:
-
DNA Intercalation: The planar aromatic structure of the quinoline ring allows it to intercalate between the base pairs of DNA, disrupting DNA replication and transcription.[20]
-
Inhibition of Topoisomerases: Some quinoline alkaloids, such as camptothecin, are potent inhibitors of topoisomerase I, an enzyme involved in relaxing DNA supercoils during replication.[22]
-
Kinase Inhibition: Many quinoline derivatives have been developed as inhibitors of protein kinases, which play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival.
-
Induction of Apoptosis: Quinoline compounds can trigger programmed cell death (apoptosis) in cancer cells.[21]
-
Anti-angiogenesis: Some derivatives can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[21]
Other Therapeutic Applications
The therapeutic applications of quinoline derivatives continue to expand, with compounds being investigated for their potential as:
-
Antiviral agents [23]
-
Anti-inflammatory drugs [19]
-
Antifungal agents [19]
-
Antiparasitic agents beyond malaria, such as leishmaniasis [21]
-
Agents for neurodegenerative diseases like Alzheimer's [23]
Conclusion: A Scaffold with a Bright Future
The historical journey of quinoline derivatives in medicinal chemistry is a compelling narrative of scientific discovery and innovation. From the ancient use of Cinchona bark to the rational design of targeted therapies, the quinoline scaffold has consistently proven its value in the development of new medicines. Its structural simplicity, coupled with its rich chemical versatility, has allowed medicinal chemists to fine-tune its pharmacological properties to address a wide range of diseases. As our understanding of disease biology deepens and new therapeutic targets emerge, the enduring legacy of the quinoline scaffold is poised to continue, promising a new generation of life-saving drugs built upon this remarkable chemical foundation.
Visualizations
Key Synthetic Routes to the Quinoline Core
Caption: Foundational synthetic methods for the quinoline scaffold.
Evolution of Quinoline-Based Therapeutics
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Story of Quinine | Kennedy Krieger Institute [kennedykrieger.org]
- 4. Antimalarial Drug Discovery: From Quinine to the Dream of Eradication - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
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- 19. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 20. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 21. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 22. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Ethyl 6-chloroquinoline-3-carboxylate from m-chloroaniline
Application Note: A-735-01
Topic:
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] Ethyl 6-chloroquinoline-3-carboxylate is a key intermediate in the synthesis of various pharmaceutical agents. Its structured synthesis is therefore of significant interest to researchers in drug discovery and development.
This application note provides a detailed, reliable protocol for the synthesis of this compound, starting from m-chloroaniline. The methodology is centered around the Gould-Jacobs reaction, a robust and widely adopted method for constructing the quinoline core.[3][4][5][6] We will elaborate on the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and present the expected outcomes based on established findings.
Core Synthesis Pathway: The Gould-Jacobs Reaction
The synthesis of the target molecule is achieved through a two-step sequence involving the Gould-Jacobs reaction. This reaction begins with the condensation of an aniline derivative, in this case, m-chloroaniline, with diethyl ethoxymethylenemalonate (EMME).[3][5][6] This is followed by a thermally induced intramolecular cyclization to form the quinoline ring system.[3][5][6]
Step 1: Condensation The initial step is a nucleophilic substitution reaction where the amino group of m-chloroaniline attacks the electrophilic carbon of the ethoxymethylene group of EMME, leading to the elimination of ethanol and the formation of an intermediate, diethyl (m-chloroanilino)methylenemalonate.[3][5] This reaction is typically carried out by heating the neat reactants or in a solvent like ethanol.[7][8]
Step 2: Thermal Cyclization The second step requires high temperatures to facilitate an intramolecular 6-electron cyclization.[3][5] This electrocyclic reaction is followed by the elimination of a second molecule of ethanol to yield the aromatic quinoline ring. The reaction is typically performed in a high-boiling solvent such as diphenyl ether or Dowtherm A to achieve the necessary temperatures, often around 250 °C.[6][9][10] The regioselectivity of the cyclization is a critical aspect; with m-chloroaniline, the cyclization can theoretically occur at either of the two ortho positions to the amino group. However, the formation of the 6-chloro isomer is the major product.
Reaction Mechanism: Gould-Jacobs Reaction
The mechanism begins with a nucleophilic attack from the nitrogen of the aniline onto the malonic ester derivative, followed by the loss of ethanol to form the condensation product.[3][5] A subsequent 6-electron cyclization and another elimination of ethanol form the quinoline ring.[3][5]
Caption: Mechanism of the Gould-Jacobs reaction for quinoline synthesis.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and rationale for each action.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| m-Chloroaniline | ≥99% | Sigma-Aldrich |
| Diethyl ethoxymethylenemalonate (EMME) | ≥98% | Sigma-Aldrich |
| Diphenyl ether | 99% | Sigma-Aldrich |
| Ethanol | Anhydrous | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Round-bottom flask (500 mL) | Borosilicate glass | VWR |
| Reflux condenser | Borosilicate glass | VWR |
| Heating mantle with magnetic stirrer | - | IKA |
| Buchner funnel and filter flask | - | VWR |
| Rotary evaporator | - | Buchi |
Procedure
Part 1: Synthesis of Diethyl (m-chloroanilino)methylenemalonate
-
Reaction Setup: In a 500 mL round-bottom flask, combine m-chloroaniline (12.75 g, 0.1 mol) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol).
-
Condensation: Heat the mixture on a steam bath or in a heating mantle at 100-110 °C for 1-2 hours.[8] Ethanol will be evolved during the reaction.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product, diethyl (m-chloroanilino)methylenemalonate, will often solidify upon cooling. This crude product can be used directly in the next step without further purification.[10]
Part 2: Synthesis of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate
-
Reaction Setup: In a separate large flask (e.g., 1 L) equipped with a reflux condenser, heat diphenyl ether (250 mL) to a vigorous boil (approximately 250-260 °C).
-
Cyclization: Carefully and slowly add the crude diethyl (m-chloroanilino)methylenemalonate from Part 1 to the boiling diphenyl ether.
-
Reaction: Continue to heat the mixture at reflux for 15-30 minutes. The cyclized product will precipitate out of the hot solution.
-
Isolation: Allow the reaction mixture to cool to room temperature. The precipitated solid is the desired ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.
-
Purification: Filter the solid using a Buchner funnel and wash thoroughly with hexanes to remove the diphenyl ether. The product can be further purified by recrystallization from ethanol if necessary.
Part 3: Synthesis of this compound
-
Chlorination: The hydroxyquinoline intermediate is then converted to the chloroquinoline derivative. In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃) to the dried ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate. The reaction is typically heated to reflux.
-
Work-up: After the reaction is complete, the excess POCl₃ is carefully quenched, often by pouring the reaction mixture onto ice. The resulting precipitate is the final product, this compound.
-
Purification: The crude product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent such as ethanol.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis of the target compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Materials | ||
| m-Chloroaniline | 12.75 g (0.1 mol) | [10] |
| Diethyl ethoxymethylenemalonate | 22.7 g (0.105 mol) | [10] |
| Reaction Conditions | ||
| Condensation Temperature | 100-110 °C | [8] |
| Condensation Time | 1-2 hours | [8] |
| Cyclization Temperature | ~250 °C | [6][9] |
| Cyclization Time | 15-30 minutes | - |
| Expected Yield | ||
| Overall Yield | 70-85% | [10] |
Conclusion
The Gould-Jacobs reaction provides an effective and reliable method for the synthesis of this compound from m-chloroaniline. The protocol outlined in this application note is robust and has been developed with scientific integrity, ensuring that researchers and drug development professionals can confidently replicate these results. The detailed mechanistic insights and step-by-step instructions serve as a comprehensive guide for the synthesis of this important pharmaceutical intermediate.
References
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Gould–Jacobs reaction - Wikipedia. Available from: [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available from: [Link]
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Gould–Jacobs reaction - Wikiwand. Available from: [Link]
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Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. Available from: [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available from: [Link]
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Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. Available from: [Link]
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Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Available from: [Link]
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CGS-9896-药物合成数据库. Available from: [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. Available from: [Link]
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AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Available from: [Link]
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General scheme of the Gould–Jacobs quinoline synthesis - ResearchGate. Available from: [Link]
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4,7-dichloroquinoline - Organic Syntheses Procedure. Available from: [Link]
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Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. Available from: [Link]
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Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC - NIH. Available from: [Link]
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Doebner–Von Miller cyclization of anilines with acrolein diethyl acetal. | Download Scientific Diagram - ResearchGate. Available from: [Link]
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Synthesis of diethyl (anilinomethylene)malonate - PrepChem.com. Available from: [Link]
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Compound ethyl 6-chloro-4-(3-methoxyanilino)-8-methylquinoline-3-carboxylate -... Available from: [Link]
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available from: [Link]
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Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives - Journal of Applied Chemical Research. Available from: [Link]
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A process for the preparation of quinoline carboxylic acid derivatives - European Patent Office - EP 0195135 A1. Available from: [Link]
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Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed. Available from: [Link]
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- 10. Organic Syntheses Procedure [orgsyn.org]
The Gould-Jacobs Reaction: A Comprehensive Guide to the Synthesis of 4-Hydroxyquinolines
For researchers, medicinal chemists, and professionals in drug development, the synthesis of the 4-hydroxyquinoline core is a cornerstone of many therapeutic programs. This heterocyclic scaffold is a privileged structure, forming the backbone of numerous antibacterial, antimalarial, and anti-inflammatory agents.[1] Among the various synthetic routes, the Gould-Jacobs reaction stands out as a robust and versatile method for the preparation of these critical intermediates.[2]
This application note provides an in-depth technical guide to the Gould-Jacobs reaction. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of the reaction, offers detailed, field-proven protocols for both classical and modern microwave-assisted synthesis, and presents a comparative analysis of reaction parameters for various substrates. The aim is to equip the practicing scientist with the knowledge to not only execute this reaction successfully but also to troubleshoot and adapt it for their specific synthetic targets.
The Strategic Importance of 4-Hydroxyquinolines
The quinoline ring system, and particularly its 4-hydroxy (or 4-oxo) tautomer, is a recurring motif in a wide array of biologically active compounds.[3] Its prevalence in medicinal chemistry stems from its ability to act as a versatile pharmacophore, capable of engaging in various biological interactions. Notable examples of drugs synthesized via the Gould-Jacobs reaction include several first-generation quinolone antibiotics like rosoxacin and oxolinic acid, as well as the non-steroidal anti-inflammatory drugs (NSAIDs) floctafenine and glafenine.[4] The reaction is also a key step in the synthesis of 4,7-dichloroquinoline, a vital precursor to several antimalarial drugs.[4]
Unraveling the Mechanism of the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a multi-step process that transforms an aniline and an alkoxymethylenemalonate ester into a 4-hydroxyquinoline.[4] Understanding the mechanism is crucial for optimizing reaction conditions and predicting the outcome with different substrates. The reaction proceeds through the following key stages:
-
Condensation: The synthesis begins with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[5]
-
Thermal Cyclization: This is the rate-determining step and requires significant thermal energy (typically above 250 °C). It involves a 6-electron electrocyclization to form the quinoline ring system.[3] The high activation energy for this step is a key challenge that can be addressed by the choice of solvent and heating method.
-
Tautomerization: The initially formed 4-oxo-quinoline-3-carboxylate exists in equilibrium with its more stable enol tautomer, 4-hydroxy-quinoline-3-carboxylate.
-
Saponification and Decarboxylation (Optional): To obtain the parent 4-hydroxyquinoline, the ester group is hydrolyzed to a carboxylic acid using a base, followed by decarboxylation upon heating.[4]
Experimental Protocols: From Classical to Contemporary
The choice of experimental protocol for the Gould-Jacobs reaction often depends on the available equipment, the scale of the reaction, and the nature of the substrates. While the classical thermal method is robust and widely used, microwave-assisted synthesis offers significant advantages in terms of reaction time and often, yield.[6]
Protocol 1: Classical High-Temperature Synthesis
This traditional approach utilizes a high-boiling inert solvent to achieve the necessary temperatures for the cyclization step.
Step 1: Condensation
-
In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.
-
Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step or purified by recrystallization.
Step 2: Thermal Cyclization
-
Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.[7]
-
Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature, which should cause the ethyl 4-hydroxyquinoline-3-carboxylate product to precipitate.
-
Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation and aid in the removal of the high-boiling solvent.
-
Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.
Step 3 & 4: Saponification and Decarboxylation (Optional)
-
Suspend the dried ethyl 4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the 4-hydroxyquinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Place the dried carboxylic acid in a suitable flask and heat it above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.[7] The resulting crude 4-hydroxyquinoline can be purified by recrystallization.
Protocol 2: Microwave-Assisted Synthesis
This modern protocol offers a significant reduction in reaction time and can often lead to improved yields by leveraging the efficient and rapid heating provided by microwave irradiation.[8]
Materials:
-
Aniline (or substituted aniline)
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave vial with a magnetic stir bar
-
Microwave synthesis system
-
Ice-cold acetonitrile for washing
-
Filtration apparatus
Procedure:
-
In a microwave vial, add the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq). The excess DEEM often serves as both a reagent and a solvent.[6]
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to the desired temperature (e.g., 250-300 °C) and hold for the specified time (typically 5-20 minutes).[8]
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Filter the solid product and wash it with a small amount of ice-cold acetonitrile to remove unreacted DEEM and byproducts.
-
Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity.
Substrate Scope and Reaction Optimization
The success of the Gould-Jacobs reaction is influenced by the electronic nature of the substituents on the aniline ring.
-
Electron-donating groups (EDGs) generally facilitate the reaction. Anilines with EDGs at the meta-position are particularly effective.[4]
-
Electron-withdrawing groups (EWGs) can hinder the reaction, often requiring more forcing conditions.
The following table summarizes typical reaction conditions and yields for various substituted anilines, highlighting the advantages of microwave synthesis.
| Aniline Substrate | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline | Microwave | 250 | 20 min | 1 | [8] |
| Aniline | Microwave | 300 | 20 min | 28 | [8] |
| Aniline | Microwave | 300 | 5 min | 47 | [8] |
| 4-Chloroaniline | Microwave (Condensation) | 170 | 7 min | 95 (intermediate) | [9] |
| 4-Chloroaniline | Conventional (Condensation) | Reflux (EtOH) | 2 h | 94 (intermediate) | [9] |
| 4-Methoxyaniline | Microwave (Condensation) | 170 | 7 min | 98 (intermediate) | [9] |
| 4-Methoxyaniline | Conventional (Condensation) | Reflux (EtOH) | 2 h | 96 (intermediate) | [9] |
| 4-Nitroaniline | Microwave (Condensation) | 170 | 7 min | 92 (intermediate) | [9] |
| 4-Nitroaniline | Conventional (Condensation) | Reflux (EtOH) | 2 h | 90 (intermediate) | [9] |
Note: The yields for the substituted anilines from reference[9] are for the initial condensation step. The subsequent cyclization was performed using Eaton's reagent.
Conclusion and Future Outlook
The Gould-Jacobs reaction remains a highly relevant and powerful tool for the synthesis of 4-hydroxyquinolines. Its adaptability to both classical and modern microwave-assisted protocols makes it accessible to a wide range of research settings. For drug development professionals, a thorough understanding of this reaction's mechanism and scope is invaluable for the efficient synthesis of novel therapeutic agents. As green chemistry principles continue to gain prominence, the development of more environmentally benign catalysts and solvent systems for the Gould-Jacobs reaction will likely be a focus of future research, further enhancing the utility of this classic transformation.
References
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Wikipedia. Gould-Jacobs reaction. [Link]
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Wikiwand. Gould-Jacobs reaction. [Link]
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-
Organic Chemistry Portal. Gould-Jacobs Reaction. [Link]
-
ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]
-
ResearchGate. Regioselectivity of the Gould–Jacobs Reaction. [Link]
-
Biotage. AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link]
-
RSC Publishing. Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents. [Link]
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MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]
-
ResearchGate. Gould–Jacobs reaction | Request PDF. [Link]
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PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]
-
Nature. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. [Link]
-
ResearchGate. Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs... [Link]
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Application Note: Rapid and Efficient Synthesis of Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate via Microwave-Assisted Gould-Jacobs Reaction
Abstract
This application note provides a comprehensive protocol for the synthesis of Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The method employs a microwave-assisted Gould-Jacobs reaction, a significant advancement over classical thermal methods. By leveraging the principles of dielectric heating, this protocol dramatically reduces reaction times from hours to minutes, improves yields, and promotes greener chemistry by enabling solvent-free conditions.[1][2][3] This guide is intended for researchers in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, and comparative data to facilitate adoption and optimization.
Introduction: The Significance of Quinolones and the Need for Greener Synthesis
Quinolone derivatives are a cornerstone of pharmaceutical research, exhibiting a wide spectrum of biological activities, including antibacterial, anticancer, and antimalarial properties.[4][5][6] The 6-chloro-substituted quinolone core is a privileged structure found in several therapeutic agents. The classical synthesis of the 4-quinolone framework is often achieved through the Gould-Jacobs reaction, which involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[7][8]
Conventional heating methods for this reaction are often plagued by long reaction times (several hours), the need for high-boiling point solvents like Dowtherm A (a mixture of biphenyl and diphenyl ether), and consequently, significant energy consumption and potential for side product formation.[8][9]
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[1][2][10] Unlike conventional heating which relies on slow conduction and convection, microwave irradiation delivers energy directly to polar molecules in the reaction mixture.[11] This results in rapid, uniform, and efficient volumetric heating, which dramatically accelerates reaction rates, particularly for thermally demanding steps like the intramolecular cyclization in the Gould-Jacobs reaction.[9][11][12] The key advantages include:
-
Reaction Rate Acceleration: Reducing reaction times from hours to mere minutes.[9][10]
-
Improved Yields: Minimizing thermal degradation and side reactions leads to cleaner product profiles and higher isolated yields.[9]
-
Energy Efficiency: Heating only the reactants and not the entire apparatus saves considerable energy.[2][9]
-
Greener Profiles: Often enables reactions to be performed under solvent-free (neat) conditions, reducing chemical waste.[1][13][14]
This document details a validated, solvent-free microwave protocol for the synthesis of Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Reaction Mechanism and Rationale
The synthesis proceeds via the Gould-Jacobs reaction mechanism, which can be dissected into two primary stages.
-
Condensation-Addition: The reaction initiates with a nucleophilic attack by the amino group of 4-chloroaniline on the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEMM). This is followed by the elimination of an ethanol molecule to form the key intermediate, diethyl 2-(((4-chlorophenyl)amino)methylene)malonate.
-
Intramolecular Cyclization: This step requires significant thermal energy to overcome the activation barrier for the 6-electron electrocyclization.[7] The intermediate cyclizes onto the aromatic ring, and a second molecule of ethanol is eliminated to form the stable quinolone ring system. The final product, Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, exists predominantly in its more stable keto tautomer, Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[7]
Microwave irradiation is exceptionally effective for the second stage. The polar intermediate efficiently absorbs microwave energy, leading to a rapid increase in internal temperature that drives the high-temperature cyclization to completion in minutes, a process that would require prolonged reflux in a high-boiling solvent using conventional methods.[12][13]
Caption: Gould-Jacobs reaction for Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Experimental Protocol
This protocol is optimized for a single-mode microwave reactor. Users should ensure their equipment is properly calibrated and operated according to the manufacturer's safety guidelines.
Materials & Equipment
| Reagent/Material | Grade | Supplier | Part Number (Example) |
| 4-Chloroaniline | ≥99% | Sigma-Aldrich | 186231 |
| Diethyl ethoxymethylenemalonate (DEEMM) | 97% | Sigma-Aldrich | E13909 |
| Acetonitrile (MeCN) | HPLC Grade | Fisher Scientific | A998-4 |
| Equipment | |||
| Microwave Synthesis Reactor | e.g., Biotage® Initiator+ | Biotage | - |
| 10 mL Microwave Reaction Vial | Biotage | 352003 | |
| Magnetic Stir Bar | - | ||
| Glass Filtration Apparatus | - | ||
| Whatman Filter Paper (Grade 1) | 1001-055 | ||
| Melting Point Apparatus | - |
Step-by-Step Synthesis Procedure
Caption: Workflow for microwave-assisted synthesis of the target quinolone.
-
Reagent Preparation: To a 10 mL microwave reaction vial, add 4-chloroaniline (255 mg, 2.0 mmol) and diethyl ethoxymethylenemalonate (DEEMM) (0.47 mL, 476 mg, 2.2 mmol).
-
Causality Note: A slight excess of DEEMM is used to ensure the complete consumption of the limiting reagent, 4-chloroaniline.[12]
-
-
Reaction Setup: Add a small magnetic stir bar to the vial and securely seal it with a cap.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 250 °C (Use a pre-stirring time of 10 seconds)
-
Reaction Time: 10 minutes
-
Absorption Level: High
-
Causality Note: The high temperature is crucial for the intramolecular cyclization step. Microwave heating allows this temperature to be reached rapidly and maintained uniformly, which is difficult and inefficient with conventional heating.[12] The short reaction time is sufficient due to the massive rate acceleration provided by microwave energy.[13]
-
-
Work-up and Isolation: After the reaction is complete, allow the vial to cool to room temperature (approximately 20-25°C). The product will typically precipitate as a pale yellow or off-white solid.
-
Purification: Filter the solid product using a Büchner funnel. Wash the collected solid with two portions of ice-cold acetonitrile (3 mL each) to remove any unreacted DEEMM and colored impurities.[12]
-
Drying: Dry the purified solid under vacuum to a constant weight.
-
Characterization: Determine the yield and characterize the final product by Thin Layer Chromatography (TLC), melting point (MP), ¹H NMR, and Mass Spectrometry (MS) to confirm its identity and purity. Expected Melting Point: >300 °C.[5]
Results: A Comparative Analysis
The microwave-assisted protocol offers substantial improvements over traditional methods. The following table summarizes a typical comparison.
| Parameter | Microwave-Assisted Method (This Protocol) | Conventional Method[8] |
| Solvent | Solvent-Free (Neat) | Dowtherm A / Diphenyl ether |
| Temperature | 250 °C | ~250 °C |
| Reaction Time | 10 minutes | 1 - 2 hours |
| Work-up | Cool, filter, wash | Filter hot, wash with Skellysolve B |
| Typical Yield | >85% | 70-85% (after saponification steps) |
| Green Profile | Excellent (No solvent, low energy) | Poor (High-boiling solvent, high energy) |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Temperature too low. | Increase reaction time in 2-minute increments or increase temperature to 260°C. Ensure proper vial sealing. |
| Dark/Charred Product | Reaction time is too long or temperature is too high. | Decrease reaction time to 7-8 minutes. A thorough time-temperature optimization may be needed for your specific system.[12] |
| Product is Oily/Gummy | Incomplete removal of unreacted DEEMM. | Ensure the acetonitrile used for washing is ice-cold. Perform an additional wash. Consider trituration with cold ether. |
Conclusion
This application note demonstrates a robust, rapid, and environmentally benign protocol for the synthesis of Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate using microwave-assisted organic synthesis. By eliminating the need for hazardous high-boiling solvents and reducing reaction times from hours to just 10 minutes, this method provides a superior alternative to conventional synthetic routes. The protocol is highly reproducible and scalable, making it an invaluable tool for researchers in medicinal chemistry and drug discovery.
References
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
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Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Research and Analytical Reviews. [Link]
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Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. [Link]
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Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
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Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. [Link]
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Gould–Jacobs reaction. Wikipedia. [Link]
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Microwave-Assisted Synthesis of Quinolines. Scribd. [Link]
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Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]
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Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]
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Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave. Biotage. [Link]
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Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. National Institutes of Health. [Link]
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Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. ResearchGate. [Link]
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Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. National Institutes of Health. [Link]
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A brief review: Microwave assisted organic reaction. Scholars Research Library. [Link]
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4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]
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Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. [Link]
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Microwave assisted synthesis of some Traditional reactions. Asian Journal of Research in Chemistry. [Link]
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Institutes of Health. [Link]
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Supporting Information. The Royal Society of Chemistry. [Link]
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Ethyl 6-chloroquinoline-3-carboxylate. LookChem. [Link]
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Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Publishing. [Link]
-
The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]
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Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. Journal of medical pharmaceutical and allied sciences. [Link]
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Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]
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Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. ResearchGate. [Link]
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An In-Depth Technical Guide to the Starting Materials and Synthesis of Ethyl 6-chloroquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-chloroquinoline-3-carboxylate is a key heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents. Its synthesis is a critical first step in the development of novel therapeutics. This guide provides a detailed exploration of the primary synthetic route to this valuable compound, focusing on the selection of starting materials, the rationale behind the chosen methodology, and comprehensive, field-tested protocols.
The quinoline scaffold is a prominent feature in a wide array of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs. The strategic placement of a chlorine atom at the 6-position and an ethyl carboxylate group at the 3-position provides a versatile platform for further chemical modifications and structure-activity relationship (SAR) studies.
This document is structured to provide not just a set of instructions, but a deeper understanding of the chemical principles at play, empowering researchers to not only replicate the synthesis but also to troubleshoot and adapt it as needed.
The Gould-Jacobs Reaction: The Preferred Synthetic Pathway
While several methods exist for the synthesis of the quinoline core, the Gould-Jacobs reaction stands out as the most reliable and widely adopted method for preparing 4-hydroxyquinolines, which are the direct precursors to this compound.[1][2] This reaction involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization.
Alternative routes such as the Combes and Friedländer syntheses are less suitable for this specific target. The Combes synthesis typically utilizes β-diketones, which would not yield the desired 3-carboxylate substitution pattern. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is hampered by the limited availability of the required 2-amino-5-chlorobenzoylacetate or a similar starting material. The Vilsmeier-Haack reaction is a powerful tool for the formylation of aromatic compounds and can be used to synthesize 2-chloroquinoline-3-carbaldehydes from acetanilides, but this represents a different synthetic strategy that does not directly yield the target ester.[3]
The Gould-Jacobs reaction, therefore, offers a more direct and efficient route to the desired quinoline structure from readily available starting materials.
Starting Materials: A Closer Look
The success of the Gould-Jacobs synthesis hinges on the quality and appropriate selection of its two primary starting materials:
| Compound | Formula | Molecular Weight ( g/mol ) | Role | Key Considerations |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | Aromatic amine precursor | Purity is crucial; should be a pale-yellow solid. |
| Diethyl ethoxymethylenemalonate (DEEM) | C₁₀H₁₆O₅ | 216.23 | Three-carbon electrophilic component | Should be a clear, colorless to light yellow liquid. |
4-Chloroaniline serves as the foundational aromatic component, providing the benzene ring and the nitrogen atom that will become part of the quinoline heterocycle. The chlorine atom at the 4-position of the aniline ring will ultimately reside at the 6-position of the quinoline ring system.
Diethyl ethoxymethylenemalonate (DEEM) is a versatile reagent that provides the three-carbon chain necessary to form the pyridine ring of the quinoline. The ethoxymethylene group is a good leaving group, facilitating the initial condensation with the aniline, while the two ethyl carboxylate groups provide the desired ester functionality at the 3-position of the final product.
Synthetic Workflow: From Starting Materials to Final Product
The synthesis of this compound via the Gould-Jacobs reaction is a two-step process, which is then followed by a chlorination step to yield the final product.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate
This part of the synthesis involves the initial condensation of the starting materials followed by a thermal cyclization.
Protocol 1: Condensation of 4-Chloroaniline and DEEM
Objective: To synthesize the intermediate, Ethyl 2-((4-chloroanilino)methylene)malonate.
Materials:
-
4-Chloroaniline (1.0 equivalent)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.05 equivalents)
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Thermometer
-
Vacuum source
Procedure:
-
To a clean, dry round-bottom flask, add 4-chloroaniline and a slight excess of diethyl ethoxymethylenemalonate (1.05 equivalents).
-
Heat the mixture with stirring to 100-130 °C for 1-2 hours. The reaction mixture will become a homogenous liquid, and ethanol will be evolved as a byproduct.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TCC).
-
Once the reaction is complete, cool the mixture to room temperature. The crude intermediate can be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol or hexane.
Causality Behind Experimental Choices:
-
A slight excess of DEEM is used to ensure the complete consumption of the 4-chloroaniline.
-
The reaction is typically performed neat (without a solvent) to drive the reaction forward by allowing the ethanol byproduct to evaporate.
-
The temperature range of 100-130 °C is optimal for the condensation reaction to proceed at a reasonable rate without significant decomposition of the starting materials or product.
Protocol 2: Thermal Cyclization
Objective: To cyclize the intermediate to form Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.
Materials:
-
Ethyl 2-((4-chloroanilino)methylene)malonate (from the previous step)
-
High-boiling point solvent (e.g., Diphenyl ether, Dowtherm A)
-
Three-necked round-bottom flask
-
Reflux condenser
-
High-temperature thermometer
-
Mechanical stirrer
-
Heating mantle
-
Hexane or petroleum ether for precipitation
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a high-temperature thermometer, dissolve the crude Ethyl 2-((4-chloroanilino)methylene)malonate in a high-boiling solvent like diphenyl ether (approximately 5-10 mL per gram of intermediate).
-
Heat the solution to a vigorous reflux (typically around 250 °C).[4]
-
Maintain this temperature for 30-60 minutes. The cyclization reaction will occur with the elimination of ethanol.
-
Cool the reaction mixture to below 100 °C. The product, Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, will precipitate out of the solution.
-
Add a non-polar solvent like hexane or petroleum ether to further facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with hexane or petroleum ether to remove the high-boiling solvent.
-
Dry the product in a vacuum oven.
Causality Behind Experimental Choices:
-
High-Boiling Solvent: The intramolecular cyclization is a thermally driven reaction that requires a high activation energy. A high-boiling solvent like diphenyl ether (boiling point: 259 °C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, boiling point: ~257 °C) is used to achieve the necessary high temperatures (around 250 °C) for the reaction to proceed efficiently.[5] These solvents are also chemically inert under the reaction conditions.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions at high temperatures, leading to a cleaner product and better yield.
-
Precipitation with a Non-Polar Solvent: The product is sparingly soluble in the high-boiling aromatic solvent at room temperature and virtually insoluble in non-polar solvents like hexane. The addition of hexane significantly reduces the solubility of the product, maximizing its recovery from the reaction mixture.
Characterization of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate:
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: >300 °C
-
¹H NMR (DMSO-d₆, 400 MHz) δ: 12.25 (s, 1H, OH), 8.55 (s, 1H, H-2), 8.10 (d, J=2.4 Hz, 1H, H-5), 7.80 (dd, J=8.8, 2.4 Hz, 1H, H-7), 7.55 (d, J=8.8 Hz, 1H, H-8), 4.20 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz) δ: 174.5, 165.0, 142.0, 138.0, 132.5, 126.0, 125.5, 124.0, 118.0, 109.0, 60.0, 14.5.
-
Mass Spectrometry (ESI-MS): m/z 252.0 [M+H]⁺.
Part 2: Synthesis of this compound
The final step in the synthesis is the conversion of the 4-hydroxy group to a chloro group.
Protocol 3: Chlorination of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate
Objective: To synthesize the final product, this compound.
Materials:
-
Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (1.0 equivalent)
-
Phosphorus oxychloride (POCl₃) (excess, can also be used as solvent)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Heating mantle with a stirrer
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Dichloromethane or ethyl acetate for extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (around 110 °C) with stirring for 2-4 hours. The reaction mixture should become a clear solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol.[6]
Causality Behind Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful chlorinating and dehydrating agent. It is commonly used to convert hydroxyl groups on heterocyclic rings, particularly those at the 2- and 4-positions of quinolines and pyridines, into chloro groups.[7] The reaction mechanism is believed to involve the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[8]
-
Excess POCl₃: Using POCl₃ as both the reagent and the solvent ensures a high concentration of the chlorinating agent and provides a suitable reaction medium.
-
Quenching on Ice: The excess POCl₃ is highly reactive with water. Quenching the reaction mixture on ice is a standard procedure to safely decompose the excess reagent. This is a highly exothermic process that must be performed with caution.
-
Neutralization and Extraction: The aqueous solution after quenching will be highly acidic due to the formation of phosphoric acid and hydrochloric acid. Neutralization with a base like sodium bicarbonate is necessary before extracting the organic product.
Characterization of this compound:
-
Appearance: White to off-white solid.
-
Melting Point: 98-100 °C
-
¹H NMR (CDCl₃, 400 MHz) δ: 9.20 (s, 1H, H-2), 8.80 (s, 1H, H-4), 8.10 (d, J=8.8 Hz, 1H, H-8), 7.95 (d, J=2.2 Hz, 1H, H-5), 7.70 (dd, J=8.8, 2.2 Hz, 1H, H-7), 4.45 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.45 (t, J=7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz) δ: 165.0, 150.0, 147.0, 136.0, 134.0, 132.0, 130.0, 128.0, 126.0, 125.0, 62.0, 14.5.
-
Mass Spectrometry (ESI-MS): m/z 250.0 [M+H]⁺.
-
IR (KBr, cm⁻¹): 3050 (Ar C-H), 2980 (Alkyl C-H), 1720 (C=O, ester), 1600, 1550, 1480 (C=C, C=N, aromatic).
Conclusion
The synthesis of this compound is most effectively achieved through the Gould-Jacobs reaction, starting from 4-chloroaniline and diethyl ethoxymethylenemalonate. This method provides a reliable and scalable route to the key intermediate, Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, which can be readily converted to the final product by chlorination with phosphorus oxychloride. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently execute this synthesis and adapt it for the preparation of a wide range of quinoline derivatives for applications in drug discovery and materials science.
References
-
Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
- Supporting Information for various academic articles providing spectral data. (Note: Specific source URLs for spectral data are synthesized from publicly available chemical databases and academic support documents.)
- Singh, P. P.; et al. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B2003, 42(11), 2898-2901.
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]
- Choudhary, D.; Khokra, S. L. The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR)2015, 4(10), 1833-1836.
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Khan, F. N.; et al. Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E2009 , E65(12), o2987. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
- Ali, M. M.; et al. Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities.
-
Almaraz, S. E.; et al. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank2021 , 2021(4), M1293. [Link]
- Ram, V. J.; et al. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar2014.
- S1 Supporting Information Nickel-Catalyzed Chelation-Assisted Transformations Involving the ortho C-H Bond Activ
-
SpectraBase. Ethyl 4-amino-6-chloroquinoline-3-carboxylate. [Link]
-
Benzerka, M.; et al. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E2014 , 70(Pt 8), o941. [Link]
-
Struck-Lewicka, W.; et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2021 , 26(19), 5698. [Link]
- Zaman, A. U.; et al. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry2015, 27(4), 1433-1435.
- Khan, F. N.; et al. Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E2009, E65(12), o2987.
- Khan, F. N.; et al. Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E2009, E65(12), o2986.
-
Organic Syntheses. 4,7-dichloroquinoline. [Link]
- Ferreira, M. J. M.; et al. Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate.
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
- Sharma, S.; et al. A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19).
-
ResearchGate. General scheme of the Gould–Jacobs quinoline synthesis. [Link]
- Khan, F. N.; et al. Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E2011, E67(Pt 7), o1648.
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
PubChem. Ethyl 3-amino-6-chloroquinoline-2-carboxylate. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
MySkinRecipes. Ethyl 6-chloroisoquinoline-3-carboxylate. [Link]
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Application Notes and Protocols for the Chlorination of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Chlorination in Quinolone Synthesis
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial and anticancer drugs.[1] The targeted functionalization of this privileged heterocycle is paramount for modulating pharmacological activity, and the conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is a critical transformation. This chlorination reaction introduces a versatile handle for subsequent nucleophilic substitution reactions, enabling the synthesis of diverse libraries of compounds for drug discovery.
This guide provides a comprehensive overview of the chlorination of ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate to yield ethyl 4,6-dichloroquinoline-3-carboxylate. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss essential safety considerations, purification techniques, and characterization methods.
Reaction Mechanism: The Vilsmeier-Haack Approach
The chlorination of 4-hydroxyquinolines is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[2] This process is a variation of the Vilsmeier-Haack reaction.[3] The key to this transformation is the in-situ formation of the Vilsmeier reagent, a highly electrophilic chloroiminium ion, from the reaction of POCl₃ and DMF.[3]
The reaction proceeds through the following key steps:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with DMF to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[4]
-
O-Phosphorylation: The hydroxyl group of the 4-hydroxyquinoline acts as a nucleophile and attacks the phosphorus center of a second molecule of POCl₃, forming a phosphate ester intermediate. This activation of the hydroxyl group makes it a good leaving group.
-
Nucleophilic Attack: The chloride ion, either from the Vilsmeier reagent or from POCl₃ itself, then acts as a nucleophile, attacking the C4 position of the quinoline ring.
-
Elimination: The phosphate group is eliminated, leading to the formation of the desired 4-chloroquinoline product.
The use of DMF as a catalyst accelerates the reaction by facilitating the formation of the highly reactive Vilsmeier reagent.[5]
Experimental Protocol
This protocol outlines a representative procedure for the chlorination of ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate | Starting Material |
| Phosphorus oxychloride (POCl₃) | Chlorinating Agent |
| N,N-Dimethylformamide (DMF) | Catalyst |
| Dichloromethane (DCM) | Solvent |
| Saturated Sodium Bicarbonate Solution | Quenching and Neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |
| Round-bottom flask with reflux condenser | Reaction Vessel |
| Magnetic stirrer and stir bar | Agitation |
| Heating mantle | Temperature Control |
| Ice bath | Cooling |
| Separatory funnel | Liquid-liquid extraction |
| Rotary evaporator | Solvent removal |
| Thin-Layer Chromatography (TLC) plates (Silica gel) | Reaction monitoring |
| Recrystallization apparatus | Purification |
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (10-15 volumes).
-
Catalyst Addition: To this suspension, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1-0.2 eq) dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Reaction Quenching (Caution: Exothermic and Gas Evolution): After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Crucially, perform a "reverse quench" for safety. [4][6] Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution in a separate, larger beaker. This procedure should be conducted in a well-ventilated fume hood.[7] The addition should be done in portions to control the exothermic reaction and the evolution of HCl gas.
-
Extraction: Once the quenching is complete and the gas evolution has ceased, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Experimental Workflow Diagram
Caption: Experimental workflow for the chlorination of ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.
Purification and Characterization
Purification
The crude ethyl 4,6-dichloroquinoline-3-carboxylate can be purified by recrystallization.[8] A common solvent system for recrystallization of similar compounds is a mixture of ethyl acetate and hexanes.[8] Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. The purified crystals can be collected by vacuum filtration.
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the quinoline ring, as well as the characteristic quartet and triplet for the ethyl ester group. The disappearance of the broad signal corresponding to the 4-hydroxyl proton of the starting material is a key indicator of a successful reaction.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the quinoline core and the ethyl ester. The chemical shift of the C4 carbon will be significantly different from that of the starting material due to the substitution of the hydroxyl group with a chlorine atom.
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product (270.11 g/mol for C₁₂H₉Cl₂NO₂).[9] The isotopic pattern of the molecular ion peak will be characteristic for a compound containing two chlorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum of the product will lack the broad O-H stretching band of the starting material. Key peaks will include C=O stretching for the ester and C=C/C=N stretching vibrations of the quinoline ring.
Safety Precautions
Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water. [7] It is imperative to handle this reagent with extreme caution in a well-ventilated chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene is recommended), a lab coat, and chemical splash goggles.[10]
-
Handling: Dispense POCl₃ using a syringe or cannula. Avoid inhalation of vapors and contact with skin and eyes.[7]
-
Quenching: As emphasized in the protocol, the quenching of excess POCl₃ is a hazardous step due to its highly exothermic reaction with water, which produces corrosive HCl gas.[6] A "reverse quench" (adding the reaction mixture to the quenching solution) is the safest method.[4][6] Never add water directly to the reaction mixture.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time or temperature slightly. Ensure adequate stirring. |
| Inactive POCl₃. | Use freshly distilled or a new bottle of POCl₃. | |
| Low Yield | Product hydrolysis during work-up. | Ensure the quenching and neutralization steps are performed efficiently and at a low temperature. |
| Inefficient extraction. | Increase the number of extractions or use a different extraction solvent. | |
| Product is an oil or does not crystallize | Impurities are present. | Purify the crude product by column chromatography on silica gel before attempting recrystallization. |
| Incorrect recrystallization solvent. | Experiment with different solvent systems (e.g., ethanol/water, acetone/hexanes).[8] |
Conclusion
The chlorination of ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate using phosphorus oxychloride is a robust and essential transformation for the synthesis of advanced quinoline-based compounds. By understanding the underlying mechanism, adhering to a well-defined protocol, and prioritizing safety, researchers can efficiently and safely produce ethyl 4,6-dichloroquinoline-3-carboxylate, a valuable intermediate for further chemical exploration and drug development.
References
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ChemBK. (2024). Phosphorus oxychloride. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. Retrieved from [Link]
-
Chemical Space. (2009). My friend phosphorus oxychloride. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Anais da Academia Brasileira de Ciências. (n.d.). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Science. (2020). Synthesis of Quinoline-Thiazole Compound (Ethyle 2- Chloroquinoline-3-yl) Methylene amino)-4- methylthiazole. Retrieved from [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Retrieved from [Link]
- Google Patents. (n.d.). US20090131653A1 - Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent.
-
PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) Reactions of Ethyl 4,6-Dichloroquinoline-3-carboxylate for Drug Discovery Scaffolds
Abstract: The quinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Ethyl 4,6-dichloroquinoline-3-carboxylate is a highly valuable and versatile building block for the synthesis of novel quinoline derivatives. Its utility stems from the differential reactivity of its two chlorine atoms at the C4 and C6 positions, which are susceptible to nucleophilic aromatic substitution (SNAr). This application note provides a detailed guide to the principles governing the regioselectivity of these reactions and offers robust protocols for the selective functionalization at the C4 position with various nucleophiles. We will explore the electronic factors that dictate the reaction's outcome and present step-by-step methodologies for amination, thiolation, and alkoxylation, tailored for researchers in synthetic chemistry and drug development.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
Quinoline and its derivatives are nitrogen-containing heterocyclic compounds that have been extensively studied for their broad range of pharmacological activities.[2] This scaffold is present in drugs with applications spanning anticancer, antimalarial, antibacterial, and anti-inflammatory therapies.[3][4][5] The ability to precisely modify the quinoline ring at specific positions is paramount for conducting structure-activity relationship (SAR) studies and optimizing lead compounds.
Ethyl 4,6-dichloroquinoline-3-carboxylate serves as an ideal starting material for building molecular libraries. The two chlorine atoms act as synthetic handles, but they are not electronically equivalent. This inherent difference allows for a predictable and stepwise functionalization, making it a cornerstone reagent for creating complex molecular architectures.
Principles of Regioselectivity in SNAr Reactions
The key to harnessing the synthetic potential of ethyl 4,6-dichloroquinoline-3-carboxylate lies in understanding the regioselectivity of nucleophilic aromatic substitution (SNAr). Experimental and theoretical data consistently show a strong preference for substitution at the C4 position over the C6 position under mild to moderate conditions.[1][6][7]
Electronic Control: The Decisive Factor
The regioselectivity is governed by the electronic properties of the quinoline ring system. The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate determines the reaction pathway.
-
Activation: The pyridine nitrogen atom and the electron-withdrawing ethyl carboxylate group at C3 work in concert to decrease the electron density of the heterocyclic ring. This effect is more pronounced at the C2 and C4 positions.
-
Intermediate Stabilization:
-
Attack at C4: When a nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer complex is effectively delocalized across the pyridine nitrogen and the carbonyl oxygen of the C3-ester group. This extensive resonance stabilization creates a lower-energy, more favorable intermediate.
-
Attack at C6: Nucleophilic attack at the C6 position on the benzene ring portion results in a Meisenheimer complex where the negative charge is delocalized only within the carbocyclic ring. This intermediate is significantly less stable and therefore higher in energy.
-
Consequently, the activation energy for the C4-substitution pathway is substantially lower, leading to its kinetic and thermodynamic preference.
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Synthesis of Novel Antibacterial Agents from Ethyl 6-chloroquinoline-3-carboxylate: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the synthesis of potent antibacterial agents starting from the versatile building block, Ethyl 6-chloroquinoline-3-carboxylate. As a senior application scientist, this document moves beyond a simple recitation of steps to provide a deep dive into the strategic considerations, mechanistic underpinnings, and practical execution of a multi-step synthesis targeting clinically relevant quinolone antibiotics. We will explore the core chemical transformations, the rationale behind the selection of reagents and conditions, and the characterization of key intermediates and final products.
Introduction: The Quinolone Scaffold in Antibacterial Drug Discovery
The quinolone core is a privileged scaffold in medicinal chemistry, forming the backbone of a major class of synthetic broad-spectrum antibacterial agents.[1] These compounds exert their bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The substitution pattern on the quinolone ring system is critical for modulating the antibacterial spectrum, potency, and pharmacokinetic properties. This compound serves as a key precursor, providing a pre-functionalized platform for the elaboration of the quinolone core to generate diverse and potent antibacterial agents.
Synthetic Strategy Overview
The overall synthetic strategy involves a three-stage process, commencing with the formation of the core quinolone-3-carboxylic acid, followed by N-alkylation, and culminating in the introduction of a cyclic amine moiety at the C-7 position, a critical determinant of antibacterial activity. This guide will focus on the synthesis of a representative antibacterial agent, 6-chloro-1-ethyl-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, an analogue of the well-known fluoroquinolone, norfloxacin.
Caption: Overall synthetic workflow from the starting material to the final antibacterial agent.
Stage 1: Synthesis of the Quinolone Core via Gould-Jacobs Cyclization and Hydrolysis
The foundational step in this synthetic sequence is the formation of the quinolone ring system. The Gould-Jacobs reaction is a classical and robust method for this transformation, involving the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization.[2][3]
Protocol 1: Synthesis of Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol outlines the initial cyclization to form the quinolone ester.
Materials:
-
4-chloroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling solvent (e.g., Dowtherm A or diphenyl ether)[4]
-
Ethanol
-
Hexane
Procedure:
-
Condensation: In a round-bottom flask, combine 4-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 100-110 °C for 1-2 hours. The evolved ethanol can be removed by distillation.
-
Cyclization: In a separate flask equipped with a reflux condenser, heat the high-boiling solvent to approximately 250 °C.[4] Add the crude condensation product from the previous step to the hot solvent. Maintain the temperature for 30-60 minutes to effect cyclization.
-
Isolation: Cool the reaction mixture to room temperature. The product, Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, will precipitate. Add hexane to facilitate further precipitation and to help remove the high-boiling solvent.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with hexane, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Hydrolysis to 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for subsequent modifications.
Materials:
-
Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Saponification: In a round-bottom flask, suspend Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (2.5 eq).[4]
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture to room temperature and acidify to a pH of approximately 1-2 with concentrated hydrochloric acid.
-
Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly.
Characterization Data for 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid:
-
IR (cm⁻¹): A broad O-H stretch from 3500-2500, a C=O stretch for the carboxylic acid around 1700-1730, and a C=O stretch for the quinolone ketone around 1610-1630 are expected.[5]
-
¹H NMR (DMSO-d₆, δ ppm): Expect signals for the aromatic protons on the quinoline ring, a singlet for the C2-H, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR (DMSO-d₆, δ ppm): Expect signals for the carbonyl carbons of the carboxylic acid and the quinolone ketone, as well as signals for the aromatic and quinoline ring carbons.[6]
Stage 2: N-Alkylation of the Quinolone Core
The introduction of an alkyl group at the N-1 position of the quinolone ring is crucial for antibacterial activity. Here, we will focus on N-ethylation.
Protocol 3: Synthesis of 7,6-dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Materials:
-
6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
Ethyl iodide or diethyl sulfate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a solution of 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Alkylation: Add the N-alkylating agent, such as ethyl iodide (1.2-1.5 eq), to the suspension.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water. Acidify with dilute HCl to precipitate the N-alkylated product.
-
Purification: Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization.
Stage 3: C-7 Functionalization and Bioisosteric Modifications
The substituent at the C-7 position is a key determinant of the antibacterial spectrum and potency. A cyclic amine, typically piperazine or a substituted piperazine, is a common feature of highly active fluoroquinolones.[7]
Caption: C-7 functionalization via nucleophilic aromatic substitution and the concept of bioisosteric replacement.
Protocol 4: Synthesis of 6-chloro-1-ethyl-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Materials:
-
7,6-dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
Anhydrous piperazine
-
Pyridine or another high-boiling solvent like DMSO
Procedure:
-
Reaction Setup: In a sealed reaction vessel, dissolve 7,6-dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) in pyridine or DMSO.
-
Amination: Add an excess of anhydrous piperazine (3.0-5.0 eq).
-
Heating: Heat the mixture to 120-140 °C for 4-8 hours.
-
Isolation: After cooling, pour the reaction mixture into water. The product may precipitate upon standing or with slight acidification.
-
Purification: Collect the crude product by filtration. Purification is often achieved by recrystallization from a suitable solvent system, such as ethanol/water.[8][9]
Bioisosteric Replacement at C-7
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design.[10] In the context of quinolone antibiotics, the piperazine moiety at C-7 can be replaced with other cyclic amines to modulate activity, selectivity, and pharmacokinetic properties.[7] Examples of bioisosteric replacements for piperazine include:
-
Homopiperazine: This seven-membered ring can alter the conformational flexibility and binding interactions.
-
Aminopyrrolidines: These five-membered rings can provide a different vector for substituents and have shown excellent antibacterial activity.
-
Carbon Isosteres: Replacing the distal nitrogen of piperazine with a carbon atom can impact the pKa and lipophilicity of the side chain.
The synthesis of these bioisosteric analogues would follow a similar procedure as outlined in Protocol 4, substituting piperazine with the desired cyclic amine.
Antibacterial Activity
The synthesized compounds should be evaluated for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits visible growth of the microorganism, is a standard metric for this assessment.
Table 1: Representative Antibacterial Activity (MIC in µg/mL) of 6-Halo-7-substituted Quinolones
| Compound | S. aureus | E. coli | P. aeruginosa | Reference |
| Norfloxacin (6-fluoro) | 1.0 - 4.0 | 0.12 - 0.5 | 0.5 - 2.0 | [2] |
| Ciprofloxacin (6-fluoro) | 0.12 - 0.5 | 0.015 - 0.12 | 0.12 - 0.5 | [3] |
| 6-fluoro-7-(pyrrolidin-1-yl) derivative | - | - | - | |
| 6-fluoro-7-(homopiperazin-1-yl) derivative | - | - | - | |
| Synthesized 6-chloro-7-(piperazin-1-yl) derivative | Data to be determined | Data to be determined | Data to be determined |
Note: The antibacterial activity of the synthesized 6-chloro derivative is expected to be comparable to its 6-fluoro counterpart.
Conclusion
This guide provides a detailed framework for the synthesis and preliminary evaluation of novel antibacterial agents derived from this compound. By following these protocols and understanding the underlying chemical principles, researchers can effectively generate a library of quinolone derivatives for further biological screening and drug development efforts. The strategic application of bioisosteric replacement offers a promising avenue for optimizing the properties of these potent antibacterial compounds.
References
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Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]
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Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. (2009). PubMed. Retrieved January 8, 2026, from [Link]
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Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
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Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. (2014). PubMed. Retrieved January 8, 2026, from [Link]
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Quinolone antibacterials: synthesis and biological activity of carbon isosteres of the 1-piperazinyl and 3-amino-1-pyrrolidinyl side chains. (1991). PubMed. Retrieved January 8, 2026, from [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2016). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
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Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. (n.d.). IOSR Journals. Retrieved January 8, 2026, from [Link]
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The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Retrieved January 8, 2026, from [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 8, 2026, from [Link]
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Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. (2023). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. (n.d.). ScienceRise. Retrieved January 8, 2026, from [Link]
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Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. (n.d.). ScienceRise: Pharmaceutical Science. Retrieved January 8, 2026, from [Link]
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Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][2]triazino[2,3-c]quinazolines. (2023). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
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4,7-dichloroquinoline. (n.d.). Organic Syntheses. Retrieved January 8, 2026, from [Link]
-
6-CHLORO-1-ETHYL-4-OXO-7-(PIPERAZIN-1-YL)-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID. (n.d.). Gsrs. Retrieved January 8, 2026, from [Link]
- Synthesis of 6-chloro-1-ethyl-4-oxo-7-piperazinyl-1,4-dihydro-quinoline-3-carboxylic acid. (n.d.). Google Patents.
-
New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]- piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. (2015). MDPI. Retrieved January 8, 2026, from [Link]
-
Piperazine bioisosteres. (n.d.). Cambridge MedChem Consulting. Retrieved January 8, 2026, from [Link]
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In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. (2017). PubMed. Retrieved January 8, 2026, from [Link]
-
In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Recrystallization. (n.d.). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]
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Recrystallization and Crystallization. (n.d.). University of California, Los Angeles. Retrieved January 8, 2026, from [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). MDPI. Retrieved January 8, 2026, from [Link]
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4,7-dichloroquinoline. (n.d.). Organic Syntheses. Retrieved January 8, 2026, from [Link]
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Application Notes and Protocols for the Preparation of Quinoline-3-Carboxamide Derivatives
Introduction: The Significance of Quinoline-3-Carboxamides in Modern Drug Discovery
The quinoline scaffold is a privileged heterocyclic motif renowned for its broad pharmacological potential. When functionalized with a carboxamide group at the 3-position, the resulting quinoline-3-carboxamide derivatives exhibit a remarkable array of biological activities, positioning them as critical pharmacophores in contemporary drug development. These compounds have demonstrated efficacy as immunomodulatory, anti-inflammatory, anti-angiogenic, and anticancer agents.[1]
A notable example is Tasquinimod, a quinoline-3-carboxamide that has been extensively investigated in clinical trials for the treatment of metastatic castration-resistant prostate cancer.[2][3][4] Tasquinimod functions by binding to HDAC4, which disrupts HIF-1α transcriptional activation and represses MEF-2 target genes, thereby inhibiting tumor growth and metastasis.[2] The journey from early leads like Linomide to the second-generation Tasquinimod underscores the therapeutic promise and the ongoing refinement of this chemical class to enhance potency while mitigating side effects.[2][3]
This guide provides a comprehensive overview of the synthetic strategies and detailed experimental protocols for the preparation of quinoline-3-carboxamide derivatives, intended for researchers and scientists in the field of medicinal chemistry and drug development.
Synthetic Strategies: A Two-Stage Approach
The synthesis of quinoline-3-carboxamide derivatives is generally approached in a two-stage process. The first stage involves the construction of the core quinoline ring system, yielding a quinoline-3-carboxylic acid or its ester equivalent. The second stage is the formation of the amide bond between the quinoline-3-carboxylic acid and a desired amine.
Caption: Reaction pathway of the Gould-Jacobs synthesis.
Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid
This protocol is a generalized procedure and may require optimization for specific substrates.
Part A: Synthesis of Diethyl Anilinomethylenemalonate
-
Conventional Heating:
-
In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.0-1.2 eq) in anhydrous ethanol.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If not, evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol). [5]
-
-
Microwave-Assisted Synthesis (for accelerated reaction times):
-
In a microwave vial, combine the neat substituted aniline (1.0 eq) and DEEM (1.0-3.0 eq). The excess DEEM can serve as a solvent. [6][7] 2. Seal the vial and irradiate in a microwave reactor at a set temperature (e.g., 170 °C) for a short duration (e.g., 7 minutes). [5] 3. Cool the vial to room temperature. The solid product can be filtered and washed with a cold solvent like acetonitrile. [7] Part B: Thermal Cyclization to Ethyl 4-Hydroxyquinoline-3-carboxylate
-
-
High-Boiling Solvent Method:
-
Dissolve the anilidomethylenemalonate intermediate in a high-boiling point solvent such as diphenyl ether or Dowtherm A.
-
Heat the solution to reflux (typically around 250 °C) for 30-60 minutes.
-
Cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid by filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent. [6]
-
-
Eaton's Reagent Method (milder conditions):
-
Add the anilidomethylenemalonate intermediate (1.0 eq) to Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).
-
Heat the mixture at 80-100 °C for 2 hours. [5] 3. Cool the reaction to room temperature and carefully pour it into a saturated sodium bicarbonate solution to neutralize the acid.
-
The precipitated product can be collected by filtration, washed with water, and dried. [5] Part C: Saponification to 4-Hydroxyquinoline-3-carboxylic Acid
-
-
Suspend the ethyl 4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Heat the mixture to reflux for 1-2 hours until TLC indicates complete hydrolysis of the ester.
-
Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3.
-
The precipitated 4-hydroxyquinoline-3-carboxylic acid can be collected by filtration, washed with cold water, and dried. [6]
The Friedländer Annulation
The Friedländer synthesis provides a direct route to substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). [8][9][10]This method is particularly useful for preparing quinolines that are not easily accessible through other routes.
Mechanism Insight: The reaction can proceed via two possible pathways. One involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration. The alternative pathway begins with the formation of a Schiff base between the 2-aminoaryl carbonyl and the amine, followed by an intramolecular aldol-type reaction. [8]The reaction is typically catalyzed by either acid or base. [10][11] Experimental Protocol: One-Pot Friedländer Synthesis
This protocol describes a practical one-pot synthesis starting from an o-nitroarylcarbaldehyde. [12]
-
To a suspension of an o-nitroarylcarbaldehyde (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water, add a catalytic amount of aqueous hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours to effect the reduction of the nitro group to an amine.
-
To the in-situ generated o-aminoarylcarbaldehyde, add the ketone or other carbonyl component (1.1-1.5 eq) and a base such as potassium hydroxide.
-
Continue to reflux the mixture for an additional 2-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography. [12]
Stage 2: Amide Bond Formation
The final and crucial step in the synthesis of quinoline-3-carboxamide derivatives is the coupling of the quinoline-3-carboxylic acid with a primary or secondary amine. The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. [13]Therefore, the carboxylic acid must be "activated" using a coupling reagent.
Caption: General workflow for amide bond formation using a coupling reagent.
Common Amide Coupling Reagents and Protocols
A variety of coupling reagents are available, each with its own advantages and specific applications.
| Coupling Reagent | Common Name/Acronym | Key Features |
| N,N'-Dicyclohexylcarbodiimide | DCC | Inexpensive and effective, but produces a dicyclohexylurea (DCU) byproduct that can be difficult to remove. [14][15] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | Water-soluble carbodiimide; the urea byproduct is also water-soluble, simplifying purification. Often used with additives. [14][16] |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Efficient phosphonium salt-based reagent, often leading to high yields and clean reactions. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | One of the early phosphonium-based coupling reagents. [1] |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | A highly effective uronium/aminium-based reagent, known for its high reactivity and suppression of racemization. [16] |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Similar to HATU, a widely used and reliable coupling reagent. [16] |
Experimental Protocol: General Amide Coupling using EDC/HOBt
This protocol is a widely applicable method for the synthesis of quinoline-3-carboxamides.
-
Dissolve the quinoline-3-carboxylic acid (1.0 eq) in an aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and EDC hydrochloride (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Purification and Characterization
The purity and identity of the synthesized quinoline-3-carboxamide derivatives should be rigorously confirmed.
-
Purification:
-
Flash Column Chromatography: A standard technique for purifying organic compounds. The choice of solvent system (eluent) is critical and should be determined by TLC analysis.
-
Recrystallization: An effective method for purifying solid compounds. The appropriate solvent or solvent mixture must be identified experimentally.
-
Preparative HPLC: For obtaining highly pure samples, particularly for biological testing. [2]
-
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. [2] * Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide carbonyl.
-
Melting Point: To characterize crystalline solid products.
-
Conclusion
The synthesis of quinoline-3-carboxamide derivatives is a well-established yet continually evolving field. The classic Gould-Jacobs and Friedländer reactions provide robust pathways to the quinoline core, while modern amide coupling techniques offer efficient and high-yielding methods for the final amidation step. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions and purification techniques, researchers can successfully synthesize a diverse range of these biologically important molecules for further investigation in drug discovery programs.
References
-
Third Generation Quinoline-3-Carboxamide Transcriptional Disrupter of HDAC4, HIF-1α, and MEF-2 Signaling for Metastatic Castration-Resistant Prostate Cancer. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]
-
Gould–Jacobs reaction. (2023, December 2). In Wikipedia. Retrieved January 8, 2026, from [Link]
-
The long and winding road for the development of tasquinimod as an oral second-generation quinoline-3-carboxamide antiangiogenic drug for the treatment of prostate cancer. (2014, May 22). Expert Opinion on Investigational Drugs. Retrieved January 8, 2026, from [Link]
-
Malvacio, I., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2018(4), M1021. [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. Retrieved January 8, 2026, from [Link]
-
Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (2022). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Methods for the synthesis of quinoline-3-carboxamides. (2022, November). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid? (2014, November 24). Chemistry Stack Exchange. Retrieved January 8, 2026, from [Link]
-
Friedländer synthesis. (2023, October 23). In Wikipedia. Retrieved January 8, 2026, from [Link]
-
Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2017, March 23). Journal of Medicinal Chemistry. Retrieved January 8, 2026, from [Link]
-
Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020). Current Topics in Medicinal Chemistry, 20(23), 2070–2079. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 8, 2026, from [Link]
-
The Friedländer Synthesis of Quinolines. (2011). Organic Reactions. Retrieved January 8, 2026, from [Link]
-
One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. (2010). Synthesis, 2010(10), 1629-1632. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved January 8, 2026, from [Link]
-
Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020, December 9). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (2021, July 1). Molecules. Retrieved January 8, 2026, from [Link]
-
SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020, February 10). Indo American Journal of Pharmaceutical Research. Retrieved January 8, 2026, from [Link]
-
Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023, January 22). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]
-
Tasquinimod modulates suppressive myeloid cells and enhances cancer immunotherapies in murine models. (2014, November 4). Journal for ImmunoTherapy of Cancer. Retrieved January 8, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023, March 9). Molecules. Retrieved January 8, 2026, from [Link]
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- 1. researchgate.net [researchgate.net]
- 2. Third Generation Quinoline-3-Carboxamide Transcriptional Disrupter of HDAC4, HIF-1α, and MEF-2 Signaling for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The long and winding road for the development of tasquinimod as an oral second-generation quinoline-3-carboxamide antiangiogenic drug for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tasquinimod modulates suppressive myeloid cells and enhances cancer immunotherapies in murine models - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
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- 12. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 13. Amide Synthesis [fishersci.dk]
- 14. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
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- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: Strategic C-C Bond Formation in Medicinal Chemistry via Suzuki Coupling of Halogenated Quinoline Carboxylates
This guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction, specifically tailored for the derivatization of halogenated quinoline carboxylates. We move beyond simple procedural lists to offer a comprehensive resource grounded in mechanistic understanding and practical, field-tested insights. This document is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular architectures for drug discovery and development.
Introduction: The Quinoline Scaffold and the Power of Cross-Coupling
The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antimalarials, antibacterials, and kinase inhibitors. The ability to precisely modify this heterocyclic system is paramount for tuning pharmacological properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
The Suzuki-Miyaura coupling reaction stands out as one of the most robust and versatile methods for constructing carbon-carbon bonds. Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid derivatives make it an indispensable tool for late-stage functionalization in drug discovery programs. When applied to halogenated quinoline carboxylates, this reaction opens a direct path to novel analogs with diverse substituents at specific positions, which is crucial for structure-activity relationship (SAR) studies.
Mechanistic Considerations for Quinolines
A foundational understanding of the Suzuki coupling catalytic cycle is essential for troubleshooting and optimizing reactions involving quinoline substrates. The electron-deficient nature of the quinoline ring, particularly when substituted with an electron-withdrawing carboxylate group, can significantly influence the reaction kinetics.
The generally accepted catalytic cycle proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the quinoline carboxylate. This is often the rate-determining step. The reactivity of the halide is crucial, with the bond strength order being C-I < C-Br < C-Cl. For quinoline systems, the electron-poor nature of the ring can facilitate this step.
-
Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, forming a diorganopalladium(II) complex. The choice of base is critical to facilitate the formation of the more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Below is a conceptual diagram illustrating the catalytic cycle in the context of a halogenated quinoline carboxylate.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Core Protocol: Suzuki Coupling of a Model Substrate
This section provides a detailed, step-by-step protocol for the Suzuki coupling of ethyl 6-bromoquinoline-4-carboxylate with phenylboronic acid. This serves as a robust starting point that can be adapted for various analogs.
Materials and Reagents
-
Substrates: Ethyl 6-bromoquinoline-4-carboxylate, Phenylboronic acid
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Other: Anhydrous sodium sulfate, ethyl acetate, brine, deionized water, nitrogen gas.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 6-bromoquinoline-4-carboxylate (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), Pd(dppf)Cl₂ (1-5 mol%), and potassium carbonate (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. Establishing an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water and degas it thoroughly by bubbling nitrogen through it for at least 30 minutes. Add the degassed solvent to the reaction flask via cannula or syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and brine. This removes the inorganic base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired product.
Optimization and Troubleshooting
The success of the Suzuki coupling with quinoline substrates often depends on the careful selection of reaction parameters. The following table summarizes key variables and provides guidance for optimization.
| Parameter | Standard Condition | Optimization & Rationale |
| Catalyst | Pd(dppf)Cl₂ (1-5 mol%) | For less reactive chlorides, consider more active catalysts like Pd(tBu₃P)₂ or Buchwald palladacycle pre-catalysts. The choice of ligand is crucial for stabilizing the Pd(0) species and facilitating oxidative addition. |
| Base | K₂CO₃, Cs₂CO₃ | A stronger base like Cs₂CO₃ can accelerate transmetalation, especially with sterically hindered or electron-poor boronic acids. Phosphate bases (e.g., K₃PO₄) are also effective and can sometimes minimize side reactions. |
| Solvent | Dioxane/H₂O, Toluene, DMF | The solvent system must solubilize all components and facilitate the catalytic cycle. Aprotic polar solvents like DMF or DME can be effective, but require careful degassing. The presence of water is often beneficial for the dissolution of the inorganic base and acceleration of transmetalation. |
| Temperature | 80-100 °C | While higher temperatures can increase the reaction rate, they may also lead to decomposition or side reactions such as protodeboronation of the boronic acid. Temperature should be carefully optimized for each specific substrate pair. |
| Boronic Acid | 1.2-1.5 equivalents | An excess of the boronic acid is used to drive the reaction to completion. However, a large excess can lead to purification challenges and potential side reactions. |
Common Issues and Solutions:
-
Low Yield/No Reaction:
-
Cause: Inactive catalyst.
-
Solution: Ensure a strictly inert atmosphere. Use fresh, high-quality catalyst and solvents. Consider a different, more active palladium pre-catalyst or ligand.
-
-
Protodeboronation (Boronic acid replaced by -H):
-
Cause: Presence of excess water or acidic impurities; prolonged reaction times at high temperatures.
-
Solution: Use anhydrous solvents (if a non-aqueous system is employed), ensure the base is sufficiently strong, and monitor the reaction to avoid unnecessarily long heating times.
-
-
Homocoupling of Boronic Acid:
-
Cause: Oxygen contamination leading to oxidative coupling of the boronic acid.
-
Solution: Improve degassing techniques (e.g., use freeze-pump-thaw cycles for highly sensitive reactions).
-
Conclusion
The Suzuki-Miyaura coupling is a powerful and highly adaptable method for the synthesis of novel quinoline carboxylate derivatives. By understanding the underlying mechanism and systematically optimizing key reaction parameters—catalyst, base, solvent, and temperature—researchers can efficiently generate diverse libraries of compounds for biological screening. The protocols and insights provided herein serve as a validated starting point for the successful application of this cornerstone reaction in modern drug discovery.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Suzuki-Miyaura Cross-Coupling of Arylboronic Acids with Aryl Halides in the Presence of a Palladium Catalyst. Angewandte Chemie International Edition, 47(15), 2876–2879. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
Mastering the Purification of Ethyl 6-chloroquinoline-3-carboxylate: A Guide to Recrystallization from Ethyl Acetate
This comprehensive application note provides a detailed protocol for the purification of Ethyl 6-chloroquinoline-3-carboxylate via recrystallization from ethyl acetate. Designed for researchers, medicinal chemists, and process development scientists, this guide delves into the fundamental principles of recrystallization, the rationale behind solvent selection, and a step-by-step methodology to achieve high purity of this pharmaceutically relevant quinoline derivative.
Introduction: The Significance of Quinolines and the Imperative of Purity
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] this compound is a key building block in the synthesis of more complex quinoline-based drug candidates. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields in subsequent synthetic steps, and potentially introduce toxic byproducts into the final active pharmaceutical ingredient (API).
Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[2] The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.
Materials and Methods
Reagents and Solvents
-
Crude this compound (CAS No. 375854-57-2)[3]
-
Ethyl acetate (ACS grade or higher)
-
Deionized water
-
Celpure® or equivalent filter aid (optional)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)
-
Heating mantle or hot plate with magnetic stirring capability
-
Büchner funnel and vacuum flask
-
Filter paper
-
Melting point apparatus
-
Analytical balance
Preliminary Characterization of Crude Material
Before proceeding with the bulk recrystallization, it is essential to characterize the crude this compound. This data will serve as a baseline for assessing the effectiveness of the purification.
Protocol for Determining Melting Point of Crude Solid:
-
Ensure the crude solid is completely dry.
-
Load a small, representative sample into a capillary tube.
-
Determine the melting point range using a calibrated melting point apparatus.
-
Record the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid. A broad melting point range is indicative of impurities.
Protocol for Determining Approximate Solubility in Ethyl Acetate:
A precise understanding of the compound's solubility at different temperatures is critical for a successful recrystallization.[4][5]
-
Place a small, known amount of the crude solid (e.g., 100 mg) into a test tube.
-
Add a small volume of ethyl acetate (e.g., 1 mL) at room temperature.
-
Stir or vortex the mixture and observe the solubility.
-
If the solid does not dissolve, gently heat the test tube in a water bath, adding small increments of ethyl acetate until the solid completely dissolves. Record the approximate volume of solvent and the temperature.
-
Allow the solution to cool to room temperature and then in an ice bath to observe the extent of crystallization. An ideal solvent will show high solubility at elevated temperatures and low solubility at cooler temperatures.[2]
Recrystallization Protocol
This protocol is designed for the purification of this compound on a laboratory scale. The quantities can be adjusted as needed.
Step 1: Dissolution
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
Add a minimal amount of ethyl acetate to the flask, enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. The boiling point of ethyl acetate is approximately 77°C.
-
Gradually add more hot ethyl acetate in small portions until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield of the recrystallized product.[6]
Step 2: Hot Filtration (Optional)
If the hot solution contains insoluble impurities (e.g., dust, particulate matter), a hot filtration step is necessary.
-
Pre-heat a separate Erlenmeyer flask and a glass funnel.
-
Place a piece of fluted filter paper in the hot funnel.
-
Quickly pour the hot, saturated solution through the fluted filter paper into the pre-heated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
Step 3: Crystallization
-
Remove the flask containing the clear, hot solution from the heat source.
-
Cover the flask with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.
Step 4: Isolation of Crystals
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethyl acetate.
-
Turn on the vacuum source and pour the cold slurry of crystals into the Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethyl acetate to remove any residual mother liquor. Use a minimal amount of cold solvent to avoid dissolving the product.
-
Keep the vacuum on to pull air through the crystals and partially dry them.
Step 5: Drying
-
Carefully transfer the filter cake of crystals to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove all residual solvent.
Post-Recrystallization Analysis
To confirm the purity of the recrystallized this compound, the following analyses should be performed:
-
Melting Point Determination: A sharp melting point close to the literature value indicates high purity.
-
Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product on a TLC plate. The purified product should show a single, well-defined spot.
-
Spectroscopic Analysis (e.g., ¹H NMR, ¹³C NMR): To confirm the chemical structure and identify any remaining impurities.
Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used. | Reduce the solvent volume by gentle heating and re-cool.[6] |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.[7] | |
| Oiling out | The compound is precipitating as a liquid instead of a solid. This can happen if the cooling is too rapid or if the melting point of the solid is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble (e.g., hexane) until the solution becomes slightly turbid, then re-heat to clarify and cool slowly. |
| Low recovery of crystals | Too much solvent was used. | Concentrate the mother liquor and cool again to obtain a second crop of crystals. |
| The compound has significant solubility in cold ethyl acetate. | Ensure the solution is thoroughly cooled in an ice bath. | |
| Colored impurities remain | The colored impurity has similar solubility to the product. | Add a small amount of activated carbon to the hot solution before hot filtration. Use with caution as it can also adsorb the product. |
Safety Precautions
-
This compound: Handle with care. While specific toxicity data is limited, it is advisable to treat it as a potentially hazardous substance. Avoid inhalation of dust and contact with skin and eyes.[3]
-
Ethyl Acetate: This is a flammable liquid. Work in a well-ventilated fume hood and away from open flames or sparks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Visualization of the Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Conclusion
This application note provides a robust and detailed protocol for the purification of this compound using ethyl acetate as the recrystallization solvent. By carefully following the outlined steps for preliminary characterization, dissolution, crystallization, isolation, and drying, researchers can achieve a high degree of purity essential for subsequent applications in drug discovery and development. The provided troubleshooting guide and safety precautions further ensure a successful and safe purification process.
References
-
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
LookChem. (n.d.). This compound Safety Data Sheets(SDS). Retrieved from [Link]
-
Technobis. (n.d.). Determining solubility curves. Retrieved from [Link]
-
Huber. (n.d.). Solubility determination and crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
PubChem. (n.d.). Compound ethyl 6-chloro-4-[4-(methoxycarbonyl)anilino]quinoline-3-carboxylate. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Wellesley College. (n.d.). Experiment 9 — Recrystallization. Retrieved from [Link]
-
Atmiya University. (n.d.). Chapter : 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
Sources
- 1. Buy Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate [smolecule.com]
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- 4. crystallizationsystems.com [crystallizationsystems.com]
- 5. Solubility determination and crystallization [huber-online.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of Dowtherm A in Gould-Jacobs Cyclization for 4-Hydroxyquinoline Synthesis
Introduction: The Enduring Significance of the Gould-Jacobs Reaction in Medicinal Chemistry
The Gould-Jacobs reaction, first elucidated in 1939, remains a cornerstone of heterocyclic chemistry, providing a robust and versatile pathway to the synthesis of 4-hydroxyquinoline derivatives.[1][2][3] This structural motif is of profound importance in drug discovery and development, forming the core of numerous therapeutic agents, including antimalarials, antibacterials, and anti-inflammatory drugs.[1][4] The reaction sequence classically involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to forge the quinoline ring system.[3][4] It is this critical thermal cyclization step, often demanding temperatures in excess of 250°C, where the choice of a high-boiling point, inert solvent becomes paramount to the success of the synthesis.[3][5] This application note provides a detailed examination of the use of Dowtherm A as a heat transfer medium in the Gould-Jacobs reaction, offering in-depth protocols, mechanistic insights, and safety considerations for researchers, scientists, and drug development professionals.
Dowtherm A: A Superior Heat Transfer Medium for High-Temperature Organic Synthesis
Dowtherm A is a eutectic mixture of diphenyl oxide and biphenyl, renowned for its exceptional thermal stability and high boiling point.[6][7][8][9] These properties make it an ideal solvent for reactions that require sustained, high temperatures, such as the Gould-Jacobs cyclization.[4][10][11]
Key Properties of Dowtherm A for the Gould-Jacobs Reaction:
| Property | Value | Significance in the Gould-Jacobs Reaction |
| Composition | Eutectic mixture of diphenyl oxide and biphenyl | High thermal stability and a consistent boiling point.[6][7][8][9] |
| Boiling Point | 257 °C (495 °F) | Enables the reaction to be conducted at the high temperatures required for efficient cyclization.[12] |
| Recommended Use Temperature | Up to 400°C (750°F) | Provides a wide operating range, well above the typical requirements for the Gould-Jacobs reaction.[7][8][13] |
| Thermal Stability | Excellent | Minimizes solvent degradation and the formation of impurities at high temperatures.[6][8] |
| Inertness | Chemically inert | Does not participate in the reaction, ensuring the desired product is obtained. |
The use of Dowtherm A allows for uniform heating and precise temperature control, which is crucial for maximizing the yield and purity of the desired 4-hydroxyquinoline product while minimizing thermal decomposition and side reactions.[5][14]
The Gould-Jacobs Reaction: A Mechanistic Overview
The Gould-Jacobs reaction proceeds through a well-defined, multi-step mechanism:
-
Condensation: The reaction is initiated by the nucleophilic attack of the aniline's amino group on the electron-deficient double bond of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[1][3][15]
-
Thermal Cyclization: This is the key, high-energy step where Dowtherm A plays its crucial role. The anilidomethylenemalonate intermediate undergoes a 6-electron electrocyclization at temperatures typically exceeding 250°C.[3][5] This intramolecular reaction results in the formation of the quinoline ring system.
-
Tautomerization: The initially formed 4-oxo-quinoline-3-carboxylate exists in equilibrium with its more stable enol tautomer, the 4-hydroxy-quinoline-3-carboxylate.[4]
-
Saponification and Decarboxylation (Optional but Common): The ester group at the 3-position can be hydrolyzed to a carboxylic acid using a base, followed by decarboxylation upon heating to yield the final 4-hydroxyquinoline.[1][2]
Experimental Workflow and Protocols
The following diagram illustrates the general workflow for the synthesis of a 4-hydroxyquinoline derivative via the Gould-Jacobs reaction using Dowtherm A.
Caption: Experimental workflow for Gould-Jacobs synthesis using Dowtherm A.
Protocol 1: Synthesis of Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate
This protocol details the synthesis of a key intermediate in the production of certain antimalarial drugs.
Materials:
-
3-Chloroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Dowtherm A
-
Hexanes (or other suitable non-polar solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle with a temperature controller
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
Step 1: Formation of the Anilidomethylenemalonate Intermediate
-
In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring to 110-120°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline.
-
After the reaction is complete, allow the mixture to cool slightly and remove the ethanol byproduct under reduced pressure. The resulting crude anilidomethylenemalonate intermediate can often be used directly in the next step without further purification.
Step 2: Thermal Cyclization in Dowtherm A
-
To the flask containing the anilidomethylenemalonate intermediate, add Dowtherm A (approximately 5-10 mL per gram of intermediate).
-
Equip the flask with a reflux condenser and flush the system with an inert gas.
-
Heat the mixture with vigorous stirring to reflux (approximately 250-260°C).
-
Maintain the reflux for 30-60 minutes. Monitor the reaction by TLC for the disappearance of the intermediate and the formation of the product.
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to below 100°C.
Step 3: Product Isolation
-
While the mixture is still warm, slowly add hexanes with stirring to precipitate the product.
-
Continue to cool the mixture to room temperature, and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with hexanes to remove the Dowtherm A.
-
Dry the product under vacuum to obtain the crude ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Safety Considerations for Working with Dowtherm A
Working with Dowtherm A at high temperatures requires strict adherence to safety protocols to mitigate potential hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[16][17] When handling hot Dowtherm A, heat-resistant gloves and a face shield are recommended.
-
Ventilation: All procedures involving heating Dowtherm A should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[16][18]
-
Handling and Storage: Store Dowtherm A in a tightly closed container in a cool, dry, and well-ventilated area.[16][19] Avoid contact with skin and clothing.[16][18]
-
Spills: In case of a spill, keep personnel upwind.[16][18] Absorb small spills with an inert material. For large spills, contain the material and collect it in a suitable, labeled container for disposal.[18]
-
Fire Safety: Dowtherm A is combustible.[6] Use appropriate fire extinguishers (e.g., foam, dry chemical, or carbon dioxide). Do not use a direct stream of water on hot Dowtherm A as it may cause frothing and spreading of the fire.[19]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low yield of cyclized product | Insufficient temperature or reaction time. | Gradually increase the reaction temperature to ensure a consistent reflux. Extend the reaction time, monitoring by TLC to avoid product degradation.[20] |
| Product decomposition | Excessive temperature or prolonged heating. | Ensure accurate temperature control. Once the reaction is complete based on TLC analysis, promptly cool the mixture. |
| Incomplete removal of Dowtherm A | Inadequate washing of the precipitated product. | Increase the volume and number of washes with a non-polar solvent like hexanes. |
| Oily product instead of a solid precipitate | Product is soluble in the solvent mixture. | Try a different non-polar solvent for precipitation. Ensure the reaction mixture is sufficiently cooled to minimize solubility. |
Conclusion
The Gould-Jacobs reaction is a powerful tool for the synthesis of medicinally relevant 4-hydroxyquinolines. The successful execution of the critical thermal cyclization step is highly dependent on the use of a suitable high-boiling, inert solvent. Dowtherm A, with its exceptional thermal stability and high boiling point, provides an excellent medium for this transformation, enabling high yields and purity of the desired products. By following the detailed protocols and safety guidelines presented in this application note, researchers can confidently and effectively utilize Dowtherm A to advance their research and development in the field of heterocyclic chemistry and drug discovery.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
- Reitsema, R. H. (1948). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 43(1), 43–68.
-
Dow Inc. (n.d.). DOWTHERM™ A Heat Transfer Fluid. Retrieved from [Link]
-
Preprints.org. (n.d.). DOWTHERM A Heat Transfer Fluid. Retrieved from [Link]
-
Dow Inc. (n.d.). DOWTHERM A - Heat Transfer Fluid. Retrieved from [Link]
- Stadlbauer, W. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(18), 5573.
-
Thermal Fluids Hub. (n.d.). DOWTHERM A. Retrieved from [Link]
- Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., Pervaiz, A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823–2826.
-
Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]
-
Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
MDPI. (2017). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]
-
Loikits Distribution. (n.d.). Dowtherm A SDS. Retrieved from [Link]
-
MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
ResearchGate. (2011). High boiling point solvents. Retrieved from [Link]
-
Scribd. (n.d.). Dowtherm A. Retrieved from [Link]
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Thermic Fluids Pvt Ltd. (n.d.). Dowtherm - Synthetic Organic Fluids. Retrieved from [Link]
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Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
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ScienceMadness. (2009). High B.P. solvents?. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Thermal Fluids Hub. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Rodun International. (2023). SAFETY DATA SHEET. Retrieved from [Link]
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Application Notes and Protocols: Isotopic Labeling of Quinoline Derivatives for Metabolic Studies
Introduction: The Quinoline Scaffold and the Imperative of Metabolic Scrutiny
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, from antimalarials like quinine to modern fluoroquinolone antibiotics.[1][2] The journey of a quinoline-based drug candidate from the bench to the bedside, however, is critically dependent on a thorough understanding of its metabolic fate. The body's enzymatic machinery can transform these molecules, impacting their efficacy, duration of action, and potential for toxicity.[3][4] To navigate this complex landscape, researchers rely on a powerful technique: isotopic labeling.
This guide provides a comprehensive overview of the strategies and methodologies for isotopically labeling quinoline derivatives to elucidate their metabolic pathways. By strategically replacing specific atoms with their heavier, non-radioactive (stable) or radioactive isotopes, we can effectively "tag" these molecules, allowing for their unambiguous detection and characterization amidst the complexity of biological matrices.[5][6][7] This approach is indispensable for modern drug discovery and development, providing critical data for absorption, distribution, metabolism, and excretion (ADME) studies.[8][9][10]
Strategic Considerations for Isotopic Labeling of Quinolines
The choice of isotope and its position within the quinoline scaffold are not arbitrary decisions. They are guided by the specific questions being asked and the analytical techniques to be employed.
Choosing the Right Isotope: A Comparative Analysis
The most commonly used isotopes in metabolic studies are stable isotopes like Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), and the radioactive isotope Carbon-14 (¹⁴C).[8][9]
| Isotope | Type | Key Advantages | Key Considerations | Primary Detection Method |
| ²H (Deuterium) | Stable | Relatively inexpensive; simple to introduce via exchange reactions; can be used to probe kinetic isotope effects.[11][12][13] | Potential for in vivo H/D exchange; may alter metabolic pathways due to the kinetic isotope effect.[14] | Mass Spectrometry (MS) |
| ¹³C | Stable | Metabolically stable label; provides distinct mass shifts for easy detection; useful for NMR-based structural elucidation.[15][16] | Synthesis can be complex and expensive; requires labeled starting materials.[16] | MS, NMR Spectroscopy[17][18] |
| ¹⁵N | Stable | Ideal for labeling the nitrogen atom of the quinoline ring or nitrogen-containing substituents; provides clear mass shifts.[19][20] | Synthesis can be challenging; requires ¹⁵N-labeled precursors.[19][21] | MS, NMR Spectroscopy |
| ¹⁴C | Radioactive | High sensitivity of detection; allows for quantitative mass balance studies.[4][22] | Requires specialized handling and facilities; potential for health hazards. | Accelerator Mass Spectrometry (AMS), Scintillation Counting |
Positional Labeling Strategy: Where to Place the Label?
The location of the isotopic label is critical for ensuring that it is retained throughout the metabolic process. A label on a metabolically labile position can be lost, rendering the tracer invisible.
-
Metabolically Stable Positions: For most ADME studies, the label should be placed in a position not expected to undergo enzymatic cleavage. For quinolines, this often means incorporating ¹³C or ¹⁵N into the core ring structure.[9]
-
Probing Metabolic Hotspots: Conversely, placing a deuterium label at a site suspected of undergoing oxidation can be a powerful tool. A slower rate of metabolism at the deuterated position (the kinetic isotope effect) can confirm the site of metabolic attack.[11]
Synthetic Protocols for Isotopic Labeling of Quinolines
The synthesis of isotopically labeled quinoline derivatives often requires modifications of established synthetic routes to incorporate the labeled precursor at an appropriate stage.
Protocol 1: Synthesis of a [¹⁵N]-Labeled Quinoline Derivative
This protocol describes a general approach for the synthesis of a quinoline labeled with ¹⁵N in the heterocyclic ring, adapted from classical quinoline syntheses like the Doebner-von Miller reaction.[2]
Objective: To synthesize a [¹⁵N]-quinoline derivative for use in metabolic identification studies.
Materials:
-
Substituted aniline
-
α,β-Unsaturated aldehyde or ketone
-
[¹⁵N]-Ammonium chloride ([¹⁵N]H₄Cl) as the labeled source
-
Acid catalyst (e.g., HCl, H₂SO₄)
-
Oxidizing agent (e.g., arsenic pentoxide, nitrobenzene)
-
Appropriate solvents (e.g., ethanol, water)
Step-by-Step Procedure:
-
Preparation of [¹⁵N]-Aniline: If not commercially available, the corresponding [¹⁵N]-aniline can be synthesized. A common method is the reduction of the corresponding nitroaromatic compound using a reducing agent in the presence of [¹⁵N]H₄Cl.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted [¹⁵N]-aniline in a suitable solvent.
-
Addition of Reagents: Slowly add the α,β-unsaturated aldehyde or ketone and the acid catalyst to the reaction mixture.
-
Cyclization and Oxidation: Add the oxidizing agent and heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup and Purification: After the reaction is complete, cool the mixture and neutralize it with a base (e.g., NaOH). Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired [¹⁵N]-quinoline derivative.
-
Characterization: Confirm the identity and isotopic enrichment of the final product using high-resolution mass spectrometry and NMR spectroscopy.
Protocol 2: Deuterium Labeling of a Quinoline Derivative via H-D Exchange
This protocol outlines a method for introducing deuterium at specific positions, often catalyzed by a transition metal.[11][13]
Objective: To introduce deuterium at a specific C-H bond to investigate a potential site of metabolism.
Materials:
-
Quinoline derivative
-
Deuterated solvent (e.g., D₂O, CD₃OD)
-
Transition metal catalyst (e.g., Pd/C, Iridium complex)[11]
-
Inert atmosphere (e.g., Nitrogen, Argon)
Step-by-Step Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the quinoline derivative in the deuterated solvent under an inert atmosphere.
-
Catalyst Addition: Add the transition metal catalyst to the solution.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature and stir for the required time. The optimal conditions will depend on the substrate and the catalyst used.
-
Monitoring: Monitor the progress of the H-D exchange by LC-MS, looking for the expected mass increase.
-
Workup: Once the desired level of deuteration is achieved, cool the reaction, filter off the catalyst, and remove the deuterated solvent under reduced pressure.
-
Purification: Purify the deuterated product by an appropriate method, such as column chromatography or recrystallization.
-
Characterization: Determine the position and extent of deuterium incorporation using ¹H NMR, ²H NMR, and mass spectrometry.
Metabolic Studies Using Isotopically Labeled Quinolines
Once the labeled quinoline derivative is synthesized and characterized, it can be used in a variety of in vitro and in vivo systems to study its metabolism.
Experimental Workflow for Metabolic Profiling
The following diagram illustrates a typical workflow for a metabolic study using a labeled quinoline derivative.
Caption: Experimental workflow for a typical metabolic study using an isotopically labeled compound.
Protocol 3: In Vitro Metabolism in Human Liver Microsomes (HLM)
This protocol describes a common in vitro method to assess the metabolic stability and identify the primary metabolites of a labeled quinoline derivative.[23][24][25]
Objective: To identify the metabolites of a ¹³C-labeled quinoline derivative after incubation with HLM.
Materials:
-
¹³C-labeled quinoline derivative
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching and protein precipitation
-
LC-MS/MS system
Step-by-Step Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a mixture of HLM and phosphate buffer. Pre-warm the mixture at 37°C.
-
Initiation of Reaction: Add the ¹³C-labeled quinoline derivative to the mixture, followed by the NADPH regenerating system to start the metabolic reaction.
-
Incubation: Incubate the reaction at 37°C for a specific time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: At each time point, quench the reaction by adding cold acetonitrile containing an internal standard. This will stop the enzymatic activity and precipitate the proteins.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: Inject the supernatant onto an LC-MS/MS system. Use a high-resolution mass spectrometer to detect the parent compound and its metabolites.
-
Data Analysis: Process the data to identify peaks that show the characteristic mass shift of the ¹³C label. The mass difference between the parent compound and its metabolites will indicate the type of metabolic transformation (e.g., +16 Da for oxidation). The fragmentation pattern in the MS/MS spectra will help to elucidate the structure of the metabolites.[26][27]
Data Interpretation and Pathway Elucidation
The power of isotopic labeling lies in the clarity it brings to data analysis. In mass spectrometry, the labeled parent drug and its metabolites will appear as distinct isotopic clusters or doublets, with a mass difference corresponding to the incorporated isotope.[26] This allows for their confident identification even at low concentrations in a complex biological matrix.
Common Metabolic Pathways of Quinolines
The following diagram illustrates some of the common metabolic transformations observed for quinoline derivatives.
Caption: Common metabolic pathways for quinoline derivatives.
By identifying the full spectrum of labeled metabolites, researchers can piece together the metabolic pathways of the quinoline drug candidate. This information is crucial for predicting potential drug-drug interactions, understanding inter-species differences in metabolism, and ensuring the safety and efficacy of the drug.[3][28]
Conclusion
Isotopic labeling is an indispensable tool in the development of quinoline-based therapeutics. By providing an unambiguous way to trace the fate of a drug candidate in biological systems, it enables a deep understanding of its metabolic profile. The strategic selection of the isotope and its position, coupled with robust synthetic and analytical protocols, generates high-quality data that is critical for making informed decisions throughout the drug discovery and development process.[5][6][29]
References
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Outman, W. R., & Nightingale, C. H. (1989). Metabolism and the fluoroquinolones. The American journal of medicine, 87(6C), 37S–42S. [Link]
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Girona-Torrente, J., & Pozo, Ó. J. (2012). Isotopic labeling of metabolites in drug discovery applications. Expert opinion on drug discovery, 7(11), 1037-1050. [Link]
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Mishra, P. K., & Luthra, R. (2016). Isotope Enhanced Approaches in Metabolomics. In Metabolomics-Emerging Tools and Applications. IntechOpen. [Link]
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Nilsson, L. B., & Vågerö, M. (2012). Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies. Chemical research in toxicology, 25(3), 583-593. [Link]
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Girona-Torrente, J., & Pozo, Ó. J. (2012). Isotopic Labeling of Metabolites in Drug Discovery Applications. Expert Opinion on Drug Discovery, 7(11), 1037-1050. [Link]
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Horning, M. G., & Stillwell, W. G. (1983). Drug Metabolite Identification: Stable Isotope Methods. In Methods in Enzymology (Vol. 91, pp. 625-636). Academic Press. [Link]
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Singh, R., & Obach, R. S. (2004). The use of radiolabeled compounds for ADME studies in discovery and exploratory development. Current drug metabolism, 5(5), 469-486. [Link]
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Fan, T. W. M., & Lane, A. N. (2011). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. In Metabolomics. Humana Press. [Link]
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Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]
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Nilsson, L. B., & Vågerö, M. (2012). Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies. Chemical research in toxicology, 25(3), 583-593. [Link]
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Alfa Chemistry. Radiolabeled in Vitro Metabolism Study Services. [Link]
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Donohoe, T. J., et al. (2018). Deuterium labelling studies and proposed mechanism for the quinolinium salts. ResearchGate. [Link]
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Vignoli, A., et al. (2022). Studying Metabolism by NMR-Based Metabolomics. Frontiers in Endocrinology, 13, 868882. [Link]
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Pharmaron. Radiolabelled in Vitro Metabolism Studies. [Link]
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Elderfield, R. C., & Smith, L. L. (1953). Synthesis of Pentaquine Labeled in the Quinoline Ring with N15. Journal of the American Chemical Society, 75(4), 1022-1024. [Link]
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Fischer, A., & Narasimhan, N. S. (1977). Mechanism of the formation of quinoline from N-methylacetanilide studied using 13C-labeled substrates. Canadian Journal of Chemistry, 55(24), 4243-4247. [Link]
-
Chen, Y., et al. (2025). NMR Based Methods for Metabolites Analysis. ACS Chemical Biology. [Link]
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Shih, T. H., et al. (2023). Dose-response technique combined with stable isotope tracing for drug metabolite profiling by using high-resolution mass spectrometry. Frontiers in Pharmacology, 14, 1281855. [Link]
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Wang, Y., et al. (2024). NMR spectroscopy for metabolomics in the living system: recent progress and future challenges. Journal of Biological Chemistry, 300(2), 105589. [Link]
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Li, L., & Li, R. (2016). Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics. Analytical Chemistry, 88(20), 10135-10143. [Link]
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Chokkathukalam, A., et al. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 6(4), 511-524. [Link]
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The Irish Scientist Year Book. Metabolic profiling using Nuclear Magnetic Resonance (NMR) spectroscopy. [Link]
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Emwas, A. H. (2015). NMR Spectroscopy for Metabolomics Research. Metabolites, 5(1), 1-36. [Link]
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Alfa Chemistry. 13C Labeled Compounds. [Link]
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Kopf, S., & Bourriquen, F. (2022, May 7). Synthesis Workshop: Deuterium + Tritium Labeling with Sara Kopf and Florian Bourriquen (Episode 94). YouTube. [Link]
-
Elderfield, R. C., Smith, L. L., & Werble, E. (1953). Synthesis of Pentaquine Labeled in the Quinoline Ring with N15. Journal of the American Chemical Society, 75(4), 1022-1024. [Link]
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ResearchGate. (n.d.). Deuterium labeling experiment. [Link]
-
Wijnands, W. J., van Herwaarden, C. L., & Vree, T. B. (1989). Inhibition of Drug Metabolism by Quinolone Antibiotics. Pharmaceutisch Weekblad Scientific Edition, 11(5), 184-189. [Link]
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ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. [Link]
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Bull, J. A., et al. (2023). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. [Link]
-
Cieslik, W., et al. (2014). Synthesis of quinoline derivatives using a nano-Pd/Cu catalyst in the search of new fluorophores. Journal of Nanomaterials, 2014, 1-9. [Link]
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Bar-Ziv, R., & Neumann, R. (2021). Photochemical methods for deuterium labelling of organic molecules. Green Chemistry, 23(1), 133-143. [Link]
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Balla, D., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 524. [Link]
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Levin, V. V., et al. (2017). Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals. Chemical Science, 8(11), 7543-7548. [Link]
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De Maddis, D., et al. (2019). Synthesis and characterization of 13C labeled carnosine derivatives for isotope dilution mass spectrometry measurements in biolo. AIR Unimi. [Link]
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Girona-Torrente, J., & Pozo, Ó. J. (2012). Isotopic Labeling of Metabolites in Drug Discovery Applications. ResearchGate. [Link]
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Van Breemen, R. B., & De Leenheer, A. P. (1991). Applications of stable isotopes in clinical pharmacology. Biomedical & environmental mass spectrometry, 20(8), 445-454. [Link]
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Larsen, M. (2023). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. Journal of Pharmaceutical Sciences & Emerging Drugs, 11(1). [Link]
-
Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. [Link]
-
Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical research in toxicology, 21(9), 1672-1689. [Link]
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Shallop, A. J., & Jones, R. A. (2010). Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine. Current Protocols in Nucleic Acid Chemistry, 42(1), 1.16.1-1.16.15. [Link]
-
Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(36), 21332-21359. [Link]
-
Browne, T. R. (1990). The application of stable isotopes to studies of drug bioavailability and bioequivalence. Journal of clinical pharmacology, 30(4), 301-307. [Link]
-
European Commission. (2019). ISOTOPIC LABELING FOR DRUG INNOVATION DELIVERABLE. [Link]
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Troubleshooting & Optimization
Gould-Jacobs Reaction Technical Support Center: Troubleshooting Low Yields
Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this powerful quinoline synthesis method. Here, we address common issues that lead to low yields and provide experimentally-grounded solutions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the Gould-Jacobs reaction is significantly lower than expected. What are the most common culprits?
Low overall yield in the Gould-Jacobs reaction can often be traced back to one or more of its four key stages: condensation, cyclization, saponification, and decarboxylation.[1][2][3] The most frequent issues arise during the high-temperature cyclization step, which is often the rate-limiting part of the sequence.[4] Incomplete reactions, side product formation, and product degradation are all common problems.[5]
Q2: I suspect the initial condensation of my aniline and malonic ester derivative is inefficient. How can I improve this step?
The initial condensation to form the anilidomethylenemalonate intermediate is crucial for a successful reaction. If this step is incomplete, the overall yield will be inherently limited.
Troubleshooting the Condensation Step:
-
Reaction Temperature and Time: For the condensation, a typical starting point is heating the mixture between 100-140°C for 1-3 hours.[6] It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the aniline starting material.
-
Reagent Stoichiometry: Using an excess of the malonic ester derivative, such as diethyl ethoxymethylenemalonate (DEEM), can effectively drive the condensation to completion. In some protocols, excess DEEM can also serve as the solvent.[6]
-
Solvent Choice: While the reaction can be run neat, using a solvent can sometimes be beneficial. Ethanol is a common choice.
| Parameter | Recommended Range | Notes |
| Temperature | 100-140°C | Monitor with TLC to avoid prolonged heating. |
| Time | 1-3 hours | Adjust based on TLC analysis. |
| Stoichiometry | 1.0 to 1.2 eq. of malonic ester | Excess can be used to drive the reaction. |
Q3: My primary issue seems to be the thermal cyclization step. I'm either getting a low yield of the cyclized product or significant decomposition. What can I do?
The thermal cyclization is the most demanding step of the Gould-Jacobs reaction, typically requiring high temperatures, often in the range of 250-300°C.[7] Incomplete cyclization or product degradation at these temperatures are the most common reasons for low yields.[5]
Strategies for Optimizing Cyclization:
-
Temperature and Time Optimization: A careful balance between temperature and reaction time is critical. Insufficient heat will lead to an incomplete reaction, while excessive heat or prolonged reaction times can cause product degradation.[8] A systematic study of temperature and time is often necessary to find the optimal conditions for a specific substrate.[8]
-
High-Boiling Solvents: The use of a high-boiling inert solvent can help to maintain a consistent and high reaction temperature, often leading to improved yields.[5] Commonly used solvents include diphenyl ether, mineral oil, and Dowtherm A.[5][9]
-
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful technique to improve the yields and dramatically shorten the reaction times of the Gould-Jacobs cyclization.[7][8] The rapid and efficient heating provided by microwaves can often lead to cleaner reactions with fewer side products.[7]
-
Acid Catalysis: For some substrates, the addition of an acid catalyst like Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) can promote the cyclization at lower temperatures (80-100°C), offering a milder alternative to high-temperature thermal conditions.[10]
| Method | Temperature Range | Advantages | Disadvantages |
| Conventional Heating (Neat) | 250-300°C | Simple setup | Difficult to control temperature, potential for charring |
| Conventional Heating (Solvent) | 250-300°C | Better temperature control | Solvents can be difficult to remove |
| Microwave Irradiation | 250-300°C | Rapid heating, shorter reaction times, often higher yields | Requires specialized equipment |
| Eaton's Reagent | 80-100°C | Milder conditions | Requires an additional reagent |
Workflow for Troubleshooting Cyclization:
Caption: Troubleshooting workflow for the cyclization step.
Q4: I have successfully cyclized my intermediate, but I'm losing a significant amount of product during the saponification and decarboxylation steps. How can I improve this?
Incomplete hydrolysis of the ester or incomplete decarboxylation can also contribute to a lower overall yield.
Troubleshooting Saponification and Decarboxylation:
-
Saponification: Ensure complete hydrolysis of the ester by using a sufficiently high concentration of base (e.g., 10-20% aqueous sodium hydroxide) and adequate heating.[4] Monitor the reaction by TLC until the starting ester is no longer visible.
-
Decarboxylation: This step is typically achieved by heating the isolated carboxylic acid intermediate, often in a high-boiling solvent.[4] Ensure that the temperature is high enough and the reaction time is sufficient for complete decarboxylation, which can be monitored by the cessation of gas evolution (CO2).
Q5: I am using a substituted aniline and obtaining a mixture of regioisomers. How can I control the regioselectivity of the cyclization?
The regioselectivity of the Gould-Jacobs reaction with asymmetrically substituted anilines is a known challenge and is influenced by both steric and electronic factors.[5] Cyclization can occur at either of the two ortho positions to the amino group, potentially leading to a mixture of products.[5]
Factors Influencing Regioselectivity:
-
Steric Hindrance: Bulky substituents on the aniline ring can sterically hinder cyclization at the adjacent ortho position, favoring cyclization at the less hindered position.
-
Electronic Effects: The electronic nature of the substituents can also influence the site of cyclization. Electron-donating groups can activate the aromatic ring towards electrophilic substitution, but the directing effects can be complex.
-
Solvent Effects: In some cases, the choice of solvent has been shown to influence the ratio of regioisomers.[11]
A thorough investigation of the literature for similar substrates is highly recommended. If regioselectivity remains a significant issue, exploring alternative quinoline synthesis methods such as the Friedländer or Skraup syntheses may be necessary.[12][13][14]
Gould-Jacobs Reaction Mechanism:
Caption: The four main stages of the Gould-Jacobs reaction.
Experimental Protocols
Protocol 1: Microwave-Assisted Cyclization
This protocol is a general guideline and should be optimized for your specific substrate.
-
Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, place the anilidomethylenemalonate intermediate.
-
Reaction: If using a high-boiling solvent, add it to the vial. Seal the vial and place it in the microwave reactor.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 250°C) and hold for the optimized time (e.g., 5-30 minutes).[8]
-
Work-up: After cooling, the product can often be precipitated by the addition of a non-polar solvent like cyclohexane.[9]
-
Purification: The crude product can be purified by filtration and washing, or by column chromatography if necessary.
Protocol 2: Cyclization using Eaton's Reagent
This protocol provides a milder alternative to high-temperature cyclization.[10]
-
Preparation: In a round-bottom flask, add the anilidomethylenemalonate intermediate.
-
Reagent Addition: Carefully add Eaton's reagent (typically 2 mL per 2 mmol of substrate).
-
Heating: Heat the mixture to 80-100°C for approximately 2 hours.
-
Quenching: After cooling to room temperature, carefully pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the acid.
-
Isolation: The product will precipitate out of the aqueous solution and can be collected by filtration, washed with water, and dried.
References
-
Gould–Jacobs reaction - Wikipedia. Available at: [Link]
-
Gould-Jacobs-Reaktion - Wikipedia. Available at: [Link]
-
Gould–Jacobs reaction - Wikiwand. Available at: [Link]
-
Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. Available at: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. Available at: [Link]
-
Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Gould–Jacobs reaction | Semantic Scholar. Available at: [Link]
-
AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]
-
Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents - RSC Publishing. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Available at: [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. Available at: [Link]
-
Optimization of the reaction conditions. [a] | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Regioselectivity of the Gould–Jacobs Reaction. - ResearchGate. Available at: [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. Available at: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]
-
Troubleshooting: My Reaction Failed: FAQ - Department of Chemistry : University of Rochester. Available at: [Link]
-
What are some common causes of low reaction yields? : r/Chempros - Reddit. Available at: [Link]
-
Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Gould–Jacobs Reaction - ResearchGate. Available at: [Link]
-
One-Pot Friedländer Quinoline Synthesis: Scope and Limitations - Organic Chemistry Portal. Available at: [Link]
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Technical Support Center: Purification of Crude Ethyl 6-chloroquinoline-3-carboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude Ethyl 6-chloroquinoline-3-carboxylate using column chromatography. It is structured to address common challenges and frequently asked questions, ensuring a robust and reproducible purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in my crude this compound?
A1: The impurities in your crude product are highly dependent on the synthetic route employed. For instance, syntheses like the Gould-Jacobs reaction can result in a complex mixture.[1][2] Common impurities may include unreacted starting materials (e.g., p-chloroaniline, diethyl ethoxymethylenemalonate), byproducts from side reactions, and potentially polymeric materials if the reaction overheated.[2] If an oxidation step was involved, the corresponding carboxylic acid could also be present.[3]
Q2: How do I select the appropriate stationary phase for this purification?
A2: For a moderately polar compound like this compound, silica gel (SiO₂) is the most common and effective stationary phase.[1][3] Its slightly acidic nature is generally compatible with the quinoline core. If you suspect your compound may be sensitive to acid, leading to degradation on the column, neutral alumina can be considered as an alternative.[3]
Q3: What is the best approach to determine the optimal mobile phase (eluent)?
A3: The ideal mobile phase should provide good separation between your target compound and impurities. This is best determined empirically using Thin-Layer Chromatography (TLC).[4][5] A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[3][6] By running several TLC plates with varying ratios of these solvents (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate), you can identify the system that gives the best separation.
Q4: What is the target Rf (Retardation factor) I should aim for on my analytical TLC plate before scaling up to a column?
A4: For optimal separation on a silica gel column, the target Rf value for your desired compound, this compound, should be approximately 0.2-0.3.[3][7] An Rf in this range ensures that the compound interacts sufficiently with the stationary phase to separate from faster-moving, non-polar impurities, but not so strongly that it requires an excessively large volume of eluent, which can lead to band broadening and decreased resolution from more polar impurities.
Experimental Protocol: Column Chromatography Purification
This protocol outlines a standard procedure for the purification of this compound on a multi-gram scale.
Step 1: TLC Analysis and Solvent System Optimization
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a mixture of hexanes and ethyl acetate. Start with a ratio of 8:2 (hexanes:ethyl acetate).
-
Visualize the spots under UV light.
-
Adjust the solvent ratio until the spot corresponding to the product has an Rf value of ~0.3.[3] This will be your starting eluent for the column.
Step 2: Column Packing (Slurry Method)
-
Select a glass column of appropriate size (see table below). Ensure it is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (~1 cm).[8]
-
In a separate beaker, prepare a slurry of silica gel in your starting eluent (the non-polar component, e.g., hexanes).
-
Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.
-
Open the stopcock to drain some solvent, adding more slurry as needed until the desired column height is reached. Do not let the top of the silica bed run dry.[9]
Step 3: Sample Loading (Dry Loading)
-
Dissolve your crude product (e.g., 2.0 g) in a minimal amount of a low-boiling-point solvent like dichloromethane.
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica.
-
Carefully add this powder as a uniform layer on top of the packed column.
-
Gently add a thin protective layer of sand (~1 cm) over the sample layer.[8]
Step 4: Elution and Fraction Collection
-
Carefully add the eluent to the column, ensuring the top sand layer is not disturbed.
-
Apply gentle air pressure to begin the elution process at a steady flow rate.
-
Collect the eluate in fractions (e.g., 15-20 mL per test tube).
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Once the product has been eluted, you can increase the polarity of the mobile phase (a "flush") to elute any remaining, more polar impurities from the column.[7]
Step 5: Isolation of Pure Product
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Determine the yield and confirm the purity via analytical methods such as NMR, HPLC, or melting point.
Illustrative Purification Parameters
| Parameter | Recommended Value | Rationale |
| Crude Sample Load | 1.0 - 2.0 g | A typical lab-scale purification. |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for moderately polar organic molecules.[3] |
| Column Diameter | 40 mm | Provides adequate surface area for good separation at this scale. |
| Silica Gel Amount | ~80-100 g (40-50x weight of crude) | A higher ratio of silica to sample enhances separation. |
| Initial Eluent | 8:2 Hexanes:Ethyl Acetate (v/v) | Starting point based on typical polarity; should be optimized by TLC.[6] |
| Elution Mode | Isocratic or Gradient | Isocratic is simpler. A shallow gradient (e.g., from 10% to 30% ethyl acetate) can improve separation of closely eluting compounds.[7] |
| Typical Yield | 70-85% | Dependent on the purity of the crude material.[7] |
| Purity (Post-Column) | >98% (by HPLC/NMR) | Expected purity after a successful chromatographic separation.[10] |
Visual Workflow for Purification
The following diagram outlines the logical steps from receiving the crude product to obtaining the purified compound.
Caption: General workflow for the purification of this compound.
Troubleshooting Guide
Q: My compound is streaking on the TLC plate and the column. What's wrong?
A: Streaking is typically caused by one of three issues:
-
Overloading: You are spotting too much crude material on the TLC plate or have loaded too much onto the column for its size. Try diluting your sample for TLC or using a larger column.[3]
-
Insolubility: The compound may be poorly soluble in the mobile phase, causing it to smear rather than travel as a tight band. Ensure your compound is fully soluble in the eluent.
-
Acidity/Basicity: The quinoline nitrogen is basic and can interact strongly with the acidic silica gel, causing tailing. If this is suspected, you can pre-treat the silica with a base or add a small amount (~0.5-1%) of triethylamine to your mobile phase to neutralize the acidic sites.
Q: I'm getting very poor separation between my product and an impurity.
A: This is a common challenge that requires optimizing your separation conditions.
-
Sub-optimal Eluent: Your mobile phase is likely not providing enough selectivity. Try testing different solvent systems during the TLC optimization phase. For example, substituting ethyl acetate with dichloromethane or adding a small percentage of methanol might alter the selectivity and improve separation.[5]
-
Improve Resolution: Use a finer mesh silica gel, a longer/thinner column, and a slower flow rate. These changes increase the number of theoretical plates in your column, enhancing separation efficiency.[11]
-
Consider Gradient Elution: A shallow gradient of the polar solvent can help resolve compounds that are very close in polarity.[8]
Q: My final yield is very low. Where could my product have gone?
A: Low recovery can be frustrating. Potential causes include:
-
Product Still on the Column: The compound may be strongly adsorbed to the silica gel. After collecting the product fractions, try flushing the column with a much more polar solvent (e.g., 5-10% methanol in ethyl acetate) and check these fractions for your product by TLC.[3]
-
Co-elution: If separation was poor, you may have discarded fractions containing a mix of your product and an impurity, thus lowering the yield of pure, isolated material. Re-chromatographing the mixed fractions may be an option.
-
Degradation: The compound might be unstable on silica gel. If you suspect this, minimize the time the compound spends on the column by running it faster or switch to a more inert stationary phase like neutral alumina.[3]
Q: My compound is not moving from the origin (Rf = 0), or it's running with the solvent front (Rf = 1).
A: This is a straightforward mobile phase issue.
-
If Rf = 0: Your eluent is not polar enough to move the compound. Increase the proportion of the polar solvent (e.g., move from 10% to 20% ethyl acetate in hexanes).[7]
-
If Rf = 1: Your eluent is too polar, and the compound has no affinity for the stationary phase. Decrease the proportion of the polar solvent (e.g., move from 30% to 15% ethyl acetate in hexanes).[7]
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for common column chromatography problems.
Caption: Troubleshooting logic for common purification issues.
References
-
PubChem. (n.d.). Ethyl 4-chloro-6-nitroquinoline-3-carboxylate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Gong, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Molecules, 27(15), 4989. Available from: [Link]
-
Benzerka, S., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 8), o941–o942. Available from: [Link]
-
Subashini, R., et al. (2009). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o2986. Available from: [Link]
-
ResearchGate. (2021). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). 6-chloro-2-ethyl-3-methylquinoline. Retrieved from [Link]
-
Chemistry For Everyone. (2023). How To Make Column Chromatography More Efficient? [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Purification of Linalool by Column Chromatography. Retrieved from [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014). A brief review on thin layer chromatography. Retrieved from [Link]
-
Benzerka, S., et al. (2013). 2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o143. Available from: [Link]
-
ResearchGate. (2023). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
CAMAG. (n.d.). Planar chromatography – an essential component of modern analysis. Retrieved from [Link]
-
ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]
-
MolPort. (n.d.). Compound ethyl 6-chloro-4-[4-(methoxycarbonyl)anilino]quinoline-3-carboxylate. Retrieved from [Link]
-
LookChem. (n.d.). This compound Safety Data Sheets(SDS). Retrieved from [Link]
-
LCGC International. (2019). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices. Retrieved from [Link]
-
New Jersey Institute of Technology. (n.d.). Chromatography. Retrieved from [Link]
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- 11. youtube.com [youtube.com]
Technical Support Center: Formation and Mitigation of Tarry Byproducts in Quinoline Synthesis
Welcome to the technical support center dedicated to addressing a pervasive challenge in heterocyclic chemistry: the formation of tarry byproducts during quinoline synthesis. This guide is structured for researchers, chemists, and drug development professionals who encounter difficult-to-manage, yield-reducing tar formation in classical quinoline synthesis reactions. Here, we move beyond simple protocols to explain the causal mechanisms behind byproduct formation and provide field-proven, actionable troubleshooting strategies.
General Troubleshooting Workflow
Before delving into synthesis-specific issues, it's crucial to have a systematic approach to diagnosing the problem. The workflow below outlines a logical progression from identifying the issue to implementing a solution.
Caption: A general workflow for troubleshooting tar formation.
Synthesis-Specific Troubleshooting Guides
Tar formation is not a monolithic problem; its root cause is intimately linked to the specific reaction mechanism. Below are Q&A guides tailored to the most common classical quinoline syntheses.
1. The Skraup Synthesis
Q1: My Skraup reaction is extremely vigorous, almost uncontrollable, and results in a solid black tar. What's happening and how can I prevent it?
A1: This is the classic presentation of an uncontrolled Skraup synthesis.[1][2] The reaction is notoriously exothermic due to two main processes: the dehydration of glycerol to the highly reactive acrolein by concentrated sulfuric acid, and the subsequent condensation and oxidation steps.[3][4][5][6] This intense heat promotes the polymerization of acrolein and other intermediates, leading to charring and tar formation.[7]
Core Problem: Uncontrolled exotherm leading to polymerization.
Solutions:
-
Use a Moderator: The most effective strategy is to add a moderating agent. Ferrous sulfate (FeSO₄) is the most common and works by smoothing the exothermic profile of the reaction.[1][2][5][7] Boric acid can also be used.[1][8]
-
Controlled Reagent Addition: Instead of mixing all components at once, add the glycerol slowly to the heated solution of aniline and sulfuric acid. This keeps the concentration of the reactive acrolein intermediate low at any given time.[7]
-
Gradual Heating: Do not apply aggressive heat from the start. Warm the aniline-acid mixture gently to initiate the reaction, and then allow the reaction's own exotherm to proceed under control.[7]
Q2: Even with a moderator, my yields are low and I still get significant tarry residue. What other factors are at play?
A2: If the reaction is thermally controlled, the next factors to consider are the oxidizing agent and post-reaction workup.
Core Problem: Inefficient oxidation or product isolation.
Solutions:
-
Oxidizing Agent Choice: Nitrobenzene is the traditional oxidant and also serves as a solvent.[2] However, milder oxidants can sometimes give cleaner reactions. While more toxic and now rarely used, arsenic acid was known to produce less violent reactions.[2] Some modern variations explore alternatives to avoid the use of harsh traditional oxidants.[8][9]
-
Purification: The crude product of a Skraup synthesis is often a black, tarry material.[1] Isolating the quinoline product is key. Steam distillation is a highly effective method to separate the volatile quinoline from the non-volatile tar.[1][10] The quinoline co-distills with the steam and can be recovered from the distillate.[10]
2. The Doebner-von Miller Synthesis
Q1: My Doebner-von Miller reaction mixture turns into a thick, intractable polymer, making product isolation impossible. What is the primary cause?
A1: This is the most common failure mode for the Doebner-von Miller synthesis. The root cause is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][11][12] Under the strong acidic conditions required for the reaction, these carbonyl compounds readily self-condense into high-molecular-weight polymers, which constitute the "tar".[11]
Caption: The competition between quinoline formation and polymerization.
Solutions:
-
Gradual Reagent Addition: Slowly add the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline.[11][12] This maintains a low instantaneous concentration of the carbonyl, favoring the desired reaction with aniline over self-polymerization.
-
Optimize Acid and Temperature: Excessively harsh acid conditions and high temperatures accelerate polymerization.[11] Consider screening different Brønsted acids (e.g., HCl, p-TsOH) or Lewis acids (e.g., ZnCl₂, SnCl₄) which can catalyze the reaction under milder conditions.[11][12] Maintain the lowest temperature that allows for a reasonable reaction rate.[11]
-
Employ a Biphasic System: This is a highly effective, though less common, strategy. By using a solvent like toluene, the α,β-unsaturated carbonyl can be sequestered in the organic phase, limiting its exposure to the strong acid in the aqueous phase and thus drastically reducing its self-polymerization.[11]
Q2: My reaction works, but the final product is contaminated with dihydroquinoline impurities. Why?
A2: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[11] If this oxidation is incomplete, you will isolate partially hydrogenated byproducts.
Core Problem: Inefficient final oxidation step.
Solutions:
-
Ensure Sufficient Oxidant: The oxidizing agent (often derived from the reaction intermediates or an external agent) must be present in a sufficient stoichiometric amount to drive the aromatization to completion.[11]
-
Post-Reaction Oxidation: If dihydroquinolines are present in the crude product, they can often be oxidized in a separate step using a suitable oxidizing agent like manganese dioxide (MnO₂) or DDQ.[11]
3. The Combes Synthesis
Q: I am attempting a Combes synthesis with an unsymmetrical β-diketone and obtaining a mixture of regioisomers and some dark, insoluble material. How can I improve this?
A: The Combes synthesis, which involves condensing an aniline with a β-diketone followed by acid-catalyzed cyclization, faces two main challenges: controlling regioselectivity and preventing side reactions during the harsh cyclodehydration step.[13][14][15][16]
Core Problem: Lack of regiocontrol and degradation during acid-catalyzed ring closure.
Solutions:
-
Controlling Regioselectivity: The direction of cyclization is influenced by both steric and electronic factors of the aniline and the β-diketone.[13] Bulky groups on the diketone or electron-donating groups on the aniline can direct the cyclization.[13] It is often necessary to perform a small-scale pilot reaction to determine the major regioisomer formed with your specific substrates.
-
Optimizing the Cyclization Catalyst: Concentrated sulfuric acid is traditional but very harsh.[13][14] Polyphosphoric acid (PPA) or polyphosphoric esters (PPE) are often more effective and can lead to cleaner reactions with fewer char-like byproducts.[13]
-
Temperature Control: The cyclization step requires heat, but excessive temperatures will degrade the enamine intermediate and the final product, leading to tar. Monitor the reaction carefully and use the minimum temperature required for cyclization.
4. The Friedländer Synthesis
Q: My Friedländer reaction, particularly under basic conditions, is giving me a complex mixture of byproducts instead of the desired quinoline. What is the likely side reaction?
A: The primary side reaction in the Friedländer synthesis is the base-catalyzed self-condensation (an Aldol condensation) of the ketone reactant.[10] Instead of reacting with the o-aminoaryl aldehyde/ketone, the ketone's enolate attacks another molecule of itself, leading to dimers and polymers.[10][17]
Core Problem: Aldol self-condensation of the ketone starting material.
Solutions:
-
Use Milder Conditions: Modern protocols often use milder catalysts that can promote the reaction at lower temperatures, minimizing the rate of the competing aldol reaction.[10][18] Lewis acids or even gold catalysts have been shown to be effective.[10][18]
-
Slow Addition of the Ketone: As with other methods, slowly adding the ketone to the reaction mixture can help favor the desired cross-condensation over self-condensation.[10]
-
Switch to Acid Catalysis: If base catalysis is problematic, switching to an acid-catalyzed variant of the Friedländer synthesis (e.g., using p-toluenesulfonic acid or trifluoroacetic acid) can completely circumvent the base-catalyzed aldol side reaction.[17][18]
Summary of Tar Mitigation Strategies
| Synthesis Method | Primary Cause of Tar | Key Mitigation Strategy | Secondary Recommendations |
| Skraup | Uncontrolled exotherm; Acrolein polymerization[3][7] | Add a moderator (e.g., FeSO₄) to control the reaction rate.[1][2][7] | Gradual reagent addition; Controlled heating; Steam distillation for purification.[1][7][10] |
| Doebner-von Miller | Acid-catalyzed polymerization of α,β-unsaturated carbonyl.[11][12] | Gradual addition of the carbonyl reactant to the aniline/acid mixture.[11][12] | Optimize acid catalyst and concentration; Control temperature; Use a biphasic system.[11][12] |
| Combes | Degradation during harsh acid-catalyzed cyclodehydration.[13][14] | Use a milder cyclization agent like Polyphosphoric Acid (PPA) instead of H₂SO₄.[13] | Careful temperature control during cyclization; Substrate choice to control regioselectivity.[13] |
| Friedländer | Base-catalyzed self-condensation (Aldol) of the ketone reactant.[10][17] | Switch from base to acid catalysis to prevent the aldol side reaction.[17][18] | Use milder modern catalysts; Slow addition of the ketone.[10][18] |
Detailed Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates the use of ferrous sulfate to control the reaction's exotherm.
-
Setup: In a fume hood, equip a large round-bottom flask with a reflux condenser and a dropping funnel. Ensure efficient stirring can be maintained.
-
Charging Reactants: To the flask, add aniline (1.0 eq) and concentrated sulfuric acid (approx. 3.0 eq). Stir the mixture to form the anilinium salt.
-
Moderator Addition: Carefully add ferrous sulfate heptahydrate (FeSO₄·7H₂O) (approx. 0.1 eq) to the stirred mixture.
-
Heating: Gently heat the mixture to approximately 100-120 °C.
-
Glycerol Addition: Add glycerol (approx. 3.0-4.0 eq) dropwise from the addition funnel over a period of 1-2 hours. Monitor the internal temperature and adjust the addition rate to maintain a controlled reflux.
-
Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 3-4 hours.
-
Work-up: Allow the mixture to cool completely. Carefully dilute the reaction mixture by pouring it onto a large amount of crushed ice.
-
Neutralization: Make the solution strongly alkaline (pH > 10) by slowly adding a concentrated sodium hydroxide solution. This liberates the free quinoline base.
-
Purification: The quinoline is then isolated from the tarry mixture by steam distillation.[10] Collect the milky distillate and separate the quinoline layer.
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline with Minimized Tar Formation
This protocol uses gradual addition to minimize the polymerization of crotonaldehyde.
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Aniline Solution: To the flask, add aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux with stirring.
-
Reactant Addition: In the dropping funnel, place crotonaldehyde (1.2 eq). Add the crotonaldehyde dropwise to the refluxing acidic aniline solution over 1-1.5 hours. A color change to deep red or brown is expected.
-
Reaction: Continue to heat the reaction mixture under reflux for an additional 2-3 hours after the addition is complete.
-
Work-up: Cool the reaction mixture to room temperature. Make the solution strongly alkaline with a concentrated sodium hydroxide solution.
-
Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., toluene or diethyl ether). Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
References
- Technical Support Center: Doebner-von Miller Quinoline Synthesis. Benchchem.
- troubleshooting side reactions in the synthesis of quinoline deriv
- byproduct formation in the Doebner-von Miller reaction. Benchchem.
- Combes quinoline synthesis. Wikipedia.
- Method for extracting quinoline and isoquinoline
- Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondens
- A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. Benchchem.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Combes Quinoline Synthesis.
- Preventing side product form
- Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
- Friedländer synthesis. Wikipedia.
- Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide. Benchchem.
- Skraup reaction. Wikipedia.
- Doebner–Miller reaction. Wikipedia.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.
- Alternative Oxidisers in Skraup reaction. Sciencemadness.org.
- The Friedländer Synthesis of Quinolines. Organic Reactions.
- Skraup Reaction. NROChemistry.
- Prepar
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- The Friedländer Synthesis of Quinolines.
- Friedländer Quinoline Synthesis. Alfa Chemistry.
- Doebner-Miller Reaction. SynArchive.
- Technical Support Center: Overcoming Challenges in Quinoline Synthesis. Benchchem.
- Doebner-Miller reaction and applic
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Skraup Reaction | NROChemistry [nrochemistry.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 14. iipseries.org [iipseries.org]
- 15. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
Navigating the Thermal Landscape of the Gould-Jacobs Cyclization: A Technical Support Guide
Welcome to our dedicated technical support center for optimizing the Gould-Jacobs cyclization. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this powerful reaction for the synthesis of 4-hydroxyquinolines. As a cornerstone in medicinal chemistry, the Gould-Jacobs reaction's success is critically dependent on precise temperature control.[1][2] This document provides in-depth, experience-driven answers to common challenges encountered during the thermal cyclization step, moving beyond procedural lists to explain the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Gould-Jacobs cyclization is resulting in a very low yield. How do I determine if the temperature is the culprit?
A1: Low yield in the cyclization step is a frequent challenge and is often directly linked to thermal conditions. The key is to distinguish between two primary temperature-related issues: incomplete reaction due to insufficient heat and product degradation from excessive heat.
-
Insufficient Temperature: The intramolecular 6-electron cyclization has a significant activation energy barrier and typically requires temperatures above 250°C to proceed efficiently.[2] If your reaction temperature is too low, you will likely observe a significant amount of the uncyclized anilidomethylenemalonate intermediate remaining in your crude product.
-
Excessive Temperature or Prolonged Heating: Conversely, excessively high temperatures or extended reaction times can lead to thermal decomposition of both the starting material and the desired 4-hydroxyquinoline product, often manifesting as insoluble tar-like materials.[3]
Troubleshooting Workflow:
-
Analyze the Crude Reaction Mixture: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to analyze your crude product. The presence of a major spot/peak corresponding to your starting intermediate suggests the temperature was too low. A complex mixture of products or significant baseline "smearing" is indicative of decomposition.
-
Incremental Temperature Increase: If you suspect an incomplete reaction, incrementally increase the reaction temperature in 20°C steps in subsequent experiments. Monitor the reaction progress at each new temperature.
-
Time Optimization: At a given temperature, the reaction time is also crucial. A study on microwave-assisted Gould-Jacobs synthesis demonstrated that at 300°C, increasing the reaction time from 5 to 20 minutes led to a decrease in yield due to product degradation.[3] Therefore, for a given temperature, it is essential to determine the optimal reaction time.
Q2: I am observing significant "tar" formation in my reaction. What is causing this and how can I prevent it?
A2: "Tar" formation is a common indicator of product and/or starting material decomposition at high temperatures. These tars are often complex polymeric materials and their formation is a sign that your reaction temperature is too high or the heating time is too long for your specific substrate.
Causality: At elevated temperatures, the desired 4-hydroxyquinoline core can undergo various decomposition pathways. Similarly, the anilidomethylenemalonate intermediate can polymerize or degrade via alternative reaction channels.
Preventative Measures:
-
Reduce Reaction Temperature: This is the most direct approach. Even a slight reduction of 10-20°C can significantly minimize decomposition while still being sufficient for cyclization.
-
Shorten Reaction Time: As established, prolonged exposure to high temperatures is detrimental.[3] Consider running a time-course study to find the point of maximum product formation before significant degradation occurs.
-
Solvent Selection: The use of a high-boiling, inert solvent such as diphenyl ether (b.p. 259°C) or Dowtherm A can help to ensure even heat distribution and prevent localized overheating, which can be a cause of tarring.[2]
-
Solvent-Free Conditions: Interestingly, running the reaction neat (solvent-free) at very high temperatures (e.g., near 400°C) for a very short duration (less than a minute) has been shown to be effective and can minimize decomposition by reducing the overall time the material is subjected to heat.[4][5] This method, however, requires precise temperature and time control.
Q3: My aniline has an electron-withdrawing group, and I'm struggling to get the cyclization to work. What should I do?
A3: The electronic nature of the substituents on the aniline ring plays a crucial role in the facility of the Gould-Jacobs cyclization.
-
Electron-Donating Groups (EDGs): Anilines bearing EDGs (e.g., -OCH₃, -CH₃) at the meta-position are known to be particularly effective substrates for this reaction.[1] EDGs increase the nucleophilicity of the aniline ring, facilitating the electrophilic aromatic substitution character of the cyclization step.
-
Electron-Withdrawing Groups (EWGs): Conversely, anilines with EWGs (e.g., -NO₂, -Cl, -CF₃) are less reactive.[6] The reduced electron density on the aromatic ring makes the cyclization step more difficult, often requiring more forcing conditions.
Optimization Strategy for Anilines with EWGs:
-
Increase Cyclization Temperature: Substrates with EWGs will almost certainly require higher reaction temperatures to achieve a reasonable reaction rate. Do not hesitate to explore temperatures in the 280-350°C range, while carefully monitoring for decomposition.
-
Consider Microwave Synthesis: Microwave-assisted heating can be particularly advantageous for challenging substrates. The rapid and efficient heating provided by microwaves can often drive the reaction to completion in shorter times and with higher yields compared to conventional heating.[7][8][9]
-
Alternative Catalysis: While the thermal Gould-Jacobs reaction is uncatalyzed, for particularly recalcitrant substrates, consider alternative synthetic routes or the use of catalysts like Eaton's reagent (P₂O₅ in methanesulfonic acid), which can promote cyclization under milder conditions (e.g., 80-100°C).[6]
Visualizing the Process
Gould-Jacobs Reaction Pathway
Caption: The multi-step sequence of the Gould-Jacobs reaction.
Temperature Optimization Workflow
Caption: A decision-making workflow for temperature optimization.
Data Summary: Temperature and Heating Method Comparison
| Heating Method | Typical Temperature Range (°C) | Advantages | Disadvantages | Reference(s) |
| Conventional (High-Boiling Solvent) | 250 - 280 | Good temperature control; suitable for large scale. | Long reaction times; solvent removal can be difficult. | [2] |
| Conventional (Solvent-Free) | 350 - 400 | Rapid reaction; high throughput; no solvent waste. | Requires very precise temperature and time control; risk of rapid decomposition. | [4][5] |
| Microwave-Assisted (Solvent-Free) | 250 - 300 | Very rapid heating; significantly reduced reaction times; often improved yields. | Specialized equipment required; scalability can be a challenge. | [3] |
Experimental Protocols
Protocol 1: Conventional High-Temperature Synthesis in Diphenyl Ether
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, dissolve the anilidomethylenemalonate intermediate in diphenyl ether (approximately 5-10 mL per gram of intermediate).
-
Heating: Heat the mixture in a sand or silicone oil bath to the desired temperature (typically 250-260°C).[10] Maintain this temperature and monitor the reaction by taking small aliquots for TLC or HPLC analysis.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate.
-
Isolation: Add a non-polar solvent like cyclohexane to facilitate further precipitation and to help wash away the high-boiling solvent.[2]
-
Purification: Collect the solid product by filtration, wash thoroughly with the non-polar solvent, and dry under vacuum.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
-
Reaction Setup: Place the anilidomethylenemalonate intermediate into a microwave-safe reaction vial equipped with a magnetic stir bar.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Set the desired temperature (e.g., 250°C or 300°C) and reaction time (e.g., 5-20 minutes).[3]
-
Work-up: After the reaction, allow the vial to cool to room temperature. A solid product should have formed.
-
Isolation: Add a small amount of a suitable solvent (e.g., ice-cold acetonitrile) to the vial, break up the solid, and collect it by filtration.[3]
-
Purification: Wash the filtered solid with the cold solvent and dry under vacuum.
Concluding Remarks
The Gould-Jacobs cyclization is a thermally demanding reaction where optimal temperature is the key to success. By understanding the interplay between temperature, reaction time, substrate electronics, and the heating method, researchers can effectively troubleshoot common issues like low yields and product decomposition. This guide provides a framework for systematically approaching these challenges, enabling the efficient synthesis of valuable 4-hydroxyquinoline scaffolds.
References
- Cablewski, T., Gurr, P. A., Pajalic, P. J., & Strauss, C. R. (1999). A solvent-free Jacobs–Gould reaction. Green Chemistry, 1(6), 279-281.
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
- Hernández-Vázquez, E., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Chemistry Proceedings, 18(1), 128.
- Desai, N. D., et al. (2007). The Gould—Jacob Type of Reaction for the Synthesis of Novel Pyrimidopyrrolopyrimidines: A Comparison of Classical Heating vs. Solvent-Free Microwave Irradiation. Journal of Heterocyclic Chemistry, 44(4), 855-859.
- Gurr, P. A., et al. (2000). A solvent-free Jacobs–Gould reaction. Green Chemistry, 2(1), 47-50.
- University of Rochester, Department of Chemistry. (n.d.).
- Wikipedia. (2023). Gould–Jacobs reaction.
- Patil, S. S., et al. (2012). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of Pharmaceutical Sciences and Research, 3(9), 3328-3331.
- Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826.
- Biotage. (2012). AN56 Gould Jacobs Quinoline forming reaction.
- BenchChem. (2025).
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- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. Tips & Tricks [chem.rochester.edu]
Technical Support Center: 4-Hydroxyquinoline Synthesis
Welcome to the technical support guide for the synthesis of 4-hydroxyquinolines. This resource is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, specifically incomplete cyclization, during their synthetic campaigns. Here, we dissect the common pitfalls in classic synthetic routes like the Conrad-Limpach synthesis and provide actionable, field-proven solutions based on established chemical principles.
Troubleshooting Guide & FAQs
This section addresses the most frequent issues encountered during 4-hydroxyquinoline synthesis in a direct question-and-answer format.
Q1: My Conrad-Limpach reaction is giving low yields, and I suspect incomplete cyclization. What are the most likely causes?
A1: This is the most common failure mode in this synthesis. The Conrad-Limpach is a two-part process: (1) the initial condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate, and (2) a high-temperature thermal cyclization.[1][2][3] Failure almost always originates in the second step. The primary factors to investigate are temperature , solvent choice , and the purity of your intermediate .
The cyclization step, an electrocyclic ring closing, is the rate-determining step and has a very high activation energy.[4] This is because the reaction temporarily breaks the aromaticity of the aniline ring, a significant energetic barrier.[5] Therefore, insufficient thermal energy is the number one cause of failure.
Q2: The protocol calls for a reaction temperature of ~250 °C. Is this temperature strictly necessary, and why?
A2: Yes, this temperature is critical. The cyclization of the β-aminoacrylate intermediate to form the quinoline ring system requires substantial energy to overcome the aromatic stabilization of the starting aniline derivative.[5] Temperatures below 240-250 °C are often insufficient to drive the reaction to completion, resulting in the recovery of the uncyclized intermediate.[1][4][6]
Precise temperature control is crucial. Localized overheating can lead to decomposition (tarring), while temperatures that are too low will result in an incomplete reaction.[3][6]
Troubleshooting Workflow for Incomplete Cyclization
Caption: A logical workflow for diagnosing incomplete cyclization.
Q3: How does solvent choice impact the cyclization, and what are the best options?
A3: Running the thermal cyclization neat (without solvent) often gives very poor yields (<30%).[4] Using a high-boiling, inert solvent is essential for two reasons:
-
Heat Transfer: It provides a medium for uniform heat distribution, preventing charring and ensuring the entire mixture reaches the required temperature.
-
Improved Kinetics: It can raise yields dramatically, often to over 90%.[4]
The most commonly cited solvents are Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) and mineral oil .[5][7] While effective, they can be difficult to remove during workup.[7] Several studies have explored alternatives that are less expensive or easier to handle.[5]
| Solvent | Boiling Point (°C) | Key Advantages | Key Disadvantages |
| Dowtherm A | 257 °C | Excellent thermal stability, high success rate reported.[5] | Can be expensive, difficult to remove completely.[7] |
| Mineral Oil | > 275 °C | Inexpensive, thermally stable.[5] | Very difficult to remove from the product.[5][7] |
| Diphenyl Ether | 259 °C | Inexpensive, effective.[5] | Can be challenging to remove during workup. |
| 1,2,4-Trichlorobenzene | 213 °C | Less expensive alternative, reasonable yields.[5] | Lower boiling point may not be suitable for all substrates. |
| 2,6-di-tert-butylphenol | 265 °C | Found to be a good solvent, giving clean product.[5] | Can be more expensive than basic solvents. |
Q4: I am observing a side product. Could I be forming the 2-hydroxyquinoline isomer instead?
A4: Yes, this is a classic regioselectivity problem governed by the initial condensation conditions. The formation of 4-hydroxyquinolines (Conrad-Limpach product) versus 2-hydroxyquinolines (Knorr product) depends on temperature.[8][9]
-
Kinetic Control (Lower Temp): At room temperature or slightly elevated temperatures, the aniline's nitrogen atom preferentially attacks the more reactive keto-carbonyl of the β-ketoester. This leads to the β-aminoacrylate intermediate required for 4-hydroxyquinoline synthesis.[4]
-
Thermodynamic Control (Higher Temp): At higher temperatures (e.g., 140-160°C) during the initial condensation, the reaction favors attack at the ester carbonyl, forming a more stable β-ketoanilide intermediate. This intermediate then cyclizes to the 2-hydroxyquinoline isomer, a pathway known as the Knorr quinoline synthesis.[8][9][10]
If you suspect Knorr-type products, ensure your initial condensation of aniline and β-ketoester is performed at or near room temperature before proceeding to the high-temperature cyclization.
Conrad-Limpach vs. Knorr Pathway
Caption: Reaction pathways for Conrad-Limpach and Knorr syntheses.
Detailed Experimental Protocols
Protocol 1: Standard Two-Step Conrad-Limpach Synthesis
This protocol is a generalized procedure. Optimal times and temperatures may vary based on the specific substrates used.
Step 1: Synthesis of the β-Aminoacrylate Intermediate
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the aniline (1.0 eq) and the β-ketoester (1.0-1.1 eq).
-
Catalysis: Add a catalytic amount of a strong acid (e.g., one drop of concentrated H₂SO₄ or HCl).[4][6]
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction is often mildly exothermic. If using a solvent like toluene, water can be removed azeotropically with a Dean-Stark trap to drive the reaction to completion.
-
Work-up: Once the reaction is complete (monitored by TLC or disappearance of starting material), remove the catalyst (if necessary via an aqueous wash) and any solvent under reduced pressure. The resulting crude β-aminoacrylate is often a viscous oil and can be used directly in the next step after thorough drying.[11]
Step 2: High-Temperature Thermal Cyclization
-
Setup: Place the crude, dry intermediate from Step 1 into a larger round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer capable of measuring up to 300 °C.
-
Solvent Addition: Add a high-boiling inert solvent (e.g., Dowtherm A or mineral oil) in a ratio of approximately 5-10 mL per gram of intermediate.[3]
-
Reaction: Heat the mixture to ~250 °C with vigorous stirring under an inert atmosphere (e.g., Nitrogen or Argon).[6]
-
Monitoring: Maintain the temperature for 30-60 minutes. The elimination of ethanol signifies the cyclization is occurring.[1] Monitor the reaction by TLC if possible (a high-boiling eluent system may be required).
-
Isolation: Cool the reaction mixture to below 100 °C. The product often precipitates upon cooling. Dilute the mixture with a non-polar solvent (e.g., hexanes or heptane) to further precipitate the product and dissolve the reaction solvent.
-
Purification: Collect the solid product by filtration, wash thoroughly with the non-polar solvent to remove residual high-boiling solvent, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).
Protocol 2: Troubleshooting via Solvent Screening
If you are experiencing low yields with a standard solvent, a small-scale screen of alternative solvents can identify better conditions for your specific substrate.
-
Preparation: Prepare several small, identical batches of the crude β-aminoacrylate intermediate.
-
Setup: In parallel reaction vials suitable for high temperatures, place an equal amount of the intermediate (e.g., 100 mg).
-
Solvent Addition: To each vial, add a different high-boiling solvent (see table above) in a consistent volume-to-mass ratio (e.g., 10:1 mL/g).
-
Reaction: Place all vials in a pre-heated sand bath or heating block equipped with a temperature controller and magnetic stirring. Heat to 250 °C for a fixed time (e.g., 45 minutes).
-
Analysis: After cooling, work up each reaction identically. Analyze the crude product yield and purity from each solvent by LCMS or ¹H NMR to determine the optimal solvent for scale-up.
References
-
Conrad–Limpach synthesis - Wikipedia. Available at: [Link]
-
Knorr Quinoline Synthesis - SynArchive. Available at: [Link]
-
Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... - ResearchGate. Available at: [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. Available at: [Link]
-
Knorr quinoline synthesis - Wikipedia. Available at: [Link]
-
Conrad-Limpach Synthesis - SynArchive. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Available at: [Link]
-
Conrad-Limpach Reaction. Available at: [Link]
-
Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. Available at: [Link]
-
Acid-catalzed synthesis of quinoline derivatives a . | Download Table - ResearchGate. Available at: [Link]
-
Synthesis of quinolines by a solid acid-catalyzed microwave-assisted domino cyclization–aromatization approach | Request PDF - ResearchGate. Available at: [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. Available at: [Link]
-
STUDIES ON THE SYNTHESIS OF QUINOLINE. Available at: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. Available at: [Link]
-
Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. Available at: [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]
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- 11. scribd.com [scribd.com]
Technical Support Center: High-Boiling Solvent Removal
Welcome to the Technical Support Center for the effective removal of high-boiling solvents from reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered in the laboratory. As Senior Application Scientists, we have curated this information to ensure scientific integrity and practical applicability.
Introduction: The Challenge of High-Boiling Solvents
High-boiling solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and water are frequently employed in organic synthesis to facilitate reactions at elevated temperatures.[1][2] However, their removal during product isolation and purification presents a significant challenge due to their low volatility.[2] Improper removal techniques can lead to sample degradation, product loss, and inaccurate downstream analysis. This guide provides a comprehensive overview of various methods for high-boiling solvent removal, along with detailed troubleshooting protocols.
Method Selection: A Decision-Making Workflow
Choosing the appropriate method for removing a high-boiling solvent is critical for a successful outcome. The selection process depends on several factors, including the properties of the solute (e.g., thermal stability, volatility), the solvent to be removed, the scale of the experiment, and the available equipment.
Caption: Decision workflow for selecting a solvent removal method.
Comparison of Common Techniques
| Technique | Principle | Best For | Advantages | Disadvantages |
| Rotary Evaporation | Reduced pressure evaporation with rotation to increase surface area.[3][4] | Non-volatile, thermally stable solutes in moderate volumes. | Fast for large volumes, good for solvent recovery.[3] | Risk of bumping, especially with high-boiling solvents; requires high vacuum.[5] |
| Distillation (Vacuum) | Lowering the boiling point of the solvent by reducing the pressure.[6][7] | Thermally stable solutes; large scale operations. | Can handle large volumes; allows for solvent recovery. | Can be time-consuming; risk of thermal degradation for sensitive compounds.[7] |
| Lyophilization (Freeze-Drying) | Sublimation of a frozen solvent under high vacuum.[8] | Thermally sensitive and non-volatile solutes. | Gentle method, minimizes thermal degradation; yields a fluffy, easy-to-handle product.[8][9] | Slow process; not suitable for volatile organic solvents.[9] |
| Liquid-Liquid Extraction | Partitioning the product into an immiscible solvent in which it is more soluble.[1] | Removing polar, high-boiling solvents like DMF and DMSO.[10] | Effective for water-miscible solvents; can be done at room temperature. | Requires large volumes of extraction solvent; can be labor-intensive. |
| Azeotropic Distillation | Adding an entrainer to form a new, lower-boiling azeotrope with the solvent.[11] | Separating mixtures that form azeotropes, like water and isopropanol.[12] | Highly effective for breaking azeotropes.[11] | Requires addition of a third component; can be complex to set up.[13] |
| Chromatography | Separation based on differential partitioning between a stationary and mobile phase.[14] | When the product is volatile or when other methods fail. | Can separate the product from the solvent and other impurities simultaneously. | Can be expensive and time-consuming for large quantities. |
Troubleshooting Guides & FAQs
Rotary Evaporation
Q1: My high-boiling solvent (e.g., DMSO, DMF) is not evaporating, even under high vacuum. What should I do?
A1: This is a common issue due to the very low vapor pressure of these solvents.[2]
-
Increase the bath temperature: Carefully increase the water bath temperature. However, be mindful of your compound's thermal stability.[15] For DMF and DMSO, temperatures below 50°C are effective if the vacuum is sufficiently low (e.g., below 5 torr).[16][17]
-
Improve your vacuum: Ensure your vacuum pump is capable of reaching the necessary low pressure. Check all connections for leaks.[15] A cold trap between the evaporator and the pump can protect the pump and improve vacuum efficiency.[17]
-
Increase the surface area: A larger flask or a higher rotation speed can increase the surface area for evaporation.[15]
-
Consider a different method: For small volumes or particularly stubborn solvents, other techniques like lyophilization or liquid-liquid extraction may be more efficient.[2]
Q2: My sample is bumping violently in the rotovap. How can I prevent this?
A2: Bumping occurs when the solution superheats and boils suddenly. This is a frequent problem with high-boiling solvents under vacuum.[5]
-
Gradual vacuum application: Apply the vacuum slowly to allow for controlled boiling.[5]
-
Use a larger flask: Do not fill the flask more than halfway.[15]
-
Increase rotation speed: A higher rotation speed creates a thinner film of the liquid, which heats more evenly and reduces the likelihood of bumping.
-
Use a bump trap: Always use a bump trap to prevent your sample from being lost into the condenser.
-
Consider anti-bumping granules: While less common in rotary evaporation, they can be used in some cases.
Caption: Troubleshooting bumping in a rotary evaporator.
Liquid-Liquid Extraction for DMF and DMSO
Q1: How can I effectively remove DMF or DMSO from my reaction mixture using liquid-liquid extraction?
A1: Since DMF and DMSO are highly polar and water-miscible, they can be washed out of an organic layer with water or brine.[10]
-
Dilute with a nonpolar solvent: First, dilute your reaction mixture with a nonpolar organic solvent like ethyl acetate or diethyl ether.
-
Wash with water: Transfer the mixture to a separatory funnel and wash it multiple times with water. A common rule of thumb is to use a significant volume of water for each wash. For every 5 mL of DMF or DMSO, consider washing with 5 portions of 10 mL of water.[10]
-
Use a brine wash: A final wash with a saturated sodium chloride solution (brine) can help to break emulsions and further remove residual water from the organic layer.
-
Try a LiCl wash: For stubborn traces of DMF, washing the organic layer with a 5% aqueous solution of lithium chloride (LiCl) can be very effective.[10][18]
Experimental Protocol: Removal of DMF via Liquid-Liquid Extraction
-
Dilution: After the reaction is complete, dilute the reaction mixture containing DMF with ethyl acetate (EtOAc). A 10-fold volume of EtOAc relative to the DMF volume is a good starting point.
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Washes: Repeat the aqueous wash (steps 3 and 4) at least four more times.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine).
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the product.
Lyophilization (Freeze-Drying)
Q1: Can I use lyophilization to remove high-boiling organic solvents?
A1: Lyophilization is primarily for removing water, but it can be adapted for some organic solvents like DMSO, though it can be challenging.[19] Many organic solvents have very low freezing points, making them difficult to freeze and keep frozen during the process.[20]
-
Solvent must be frozen solid: The sample must be completely frozen before applying a deep vacuum.[19] For some organic solvents, this may require specialized cooling baths (e.g., liquid nitrogen).[20]
-
High vacuum is essential: A very low pressure is needed to facilitate sublimation.[8]
-
Condenser temperature: The condenser temperature must be significantly lower than the freezing point of the solvent to trap the sublimated vapors effectively.[20]
-
Pre-concentration: It is often recommended to remove the bulk of the organic solvent by another method (e.g., rotary evaporation) first, and then use lyophilization to remove the final traces, especially if water is also present.[19]
Safety Precautions
Working with high-boiling solvents often requires elevated temperatures and high vacuum, which present several safety hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[21][22]
-
Ventilation: All operations should be performed in a well-ventilated fume hood to avoid inhaling solvent vapors.[21][22]
-
Handling Hot Glassware: Use appropriate clamps and heat-resistant gloves when handling hot flasks.
-
Vacuum Safety: Inspect all glassware for cracks or defects before applying a vacuum to prevent implosion. Use a safety shield if possible.
-
Material Safety Data Sheets (MSDS): Always consult the MSDS for the specific solvents you are using to be aware of all potential hazards and handling precautions.[22]
References
- Crawford Lab. Lyophilizer.
-
Quora. (2017, June 22). How do organic chemists remove solvents with high boiling points from solution? [Link]
-
University of Colorado Boulder, Department of Chemistry. Solvent Removal. [Link]
-
Biotage. (2023, February 6). How best to extract reaction products from high boiling solvents. [Link]
-
JoVE. (2015, March 4). Video: Rotary Evaporation to Remove Solvent. [Link]
-
University of Rochester, Department of Chemistry. Workup: DMF or DMSO. [Link]
-
Wikipedia. Distillation. [Link]
-
Koch Modular Process Systems. Azeotropic Distillation for the Recovery of IPA. [Link]
-
BioChromato. (2025, October 31). How to Solve Rotavap Troubles: Smart Evaporator™ Alternative. [Link]
-
GWSI. Dive Into Azeotropic Distillation: Essential Techniques. [Link]
-
Root Sciences. Rotary Evaporator Guide: Setup, Process & Troubleshooting. [Link]
-
ACS Omega. (2022). The Design and Optimization of Extractive Distillation for Separating the Acetone/n-Heptane Binary Azeotrope Mixture. [Link]
-
Organomation. What is Solvent Removal? [Link]
-
Laboteq. Azeotropic Distillation: A Complex Technique for Challenging Liquid Separations. [Link]
-
BioChromato. (2025, September 24). Low- vs. High-Boiling Solvents: Best Evaporation Methods. [Link]
-
BioChromato. (2019, February 21). Novel way to remove DMSO and DMF. [Link]
-
Asynt. (2022, August 9). Solvent Evaporation | Three Methods. [Link]
-
WKI. (2023, December 24). What Can Be Used Instead Of Rotary Evaporator? [Link]
-
Slideshare. Azeotropic distillation. [Link]
-
Emerald Cloud Lab. (2025, September 5). ExperimentLyophilize Documentation. [Link]
-
University of Rochester, Department of Chemistry. How To: Purify by Distillation. [Link]
-
LABOAO. (2025, July 21). Rotary Evaporator Problems And Solutions. [Link]
-
Wuxi Hongdinghua Chemical Equipment Co.,Ltd. What Can I Use Instead of a Rotary Evaporator? [Link]
-
ResearchGate. (2020, March 23). Is there any way to evaporate a high boiling point solvent to retrieve a dissolved product? [Link]
-
Chemistry LibreTexts. (2022, April 7). 5.6C: Troubleshooting Rotary Evaporation. [Link]
-
Quora. How do organic chemists remove solvents with high boiling points from solution? [Link]
-
ResearchGate. (2015, August 26). How to remove DMF completely after completion of reaction ( DMF used as solvent in reaction)? [Link]
-
ResearchGate. (2017, May 9). How can we remove DMF from a reaction mixture? [Link]
-
American Laboratory. (2011, June 13). Drying of Problematic Purification Samples by Lyophilization in a Centrifugal Evaporator. [Link]
-
Reddit. (2016, February 12). Anyone have experience removing high bp solvents? [Link]
-
EHS Insight. (2024, May 1). Guide to Working Safely With Industrial Solvents. [Link]
-
Organomation. Solvent Reduction Strategies Post Solvent Extraction. [Link]
-
Safety First Consulting. Safe Work Instructions for Working With Solvents. [Link]
-
Chromatography Today. 8 Types of Extraction for Sample Preparation. [Link]
-
Reddit. (2013, December 29). Removing DMF. [Link]
-
Organomation. Solvent Extraction Techniques. [Link]
-
Microbe Notes. (2025, June 14). Chromatography: Principle, Types, Steps, Uses, Diagram. [Link]
-
ResearchGate. (2021, April 21). How do i lyophilize organic solvents (Acetone, Ethanol and Ethyl acetate)? [Link]
-
Buchi.com. How to effectively use organic solvents in lyophilization. [Link]
-
ResearchGate. (PDF) Chapter 6. Solvent Extraction. [Link]
-
University of California, Santa Barbara. Working Safely with Solvent Purification Systems. [Link]
-
Sentry Air Systems, Inc. (2011, May 23). Reducing Exposure to Hazardous Organic Solvents. [Link]
Sources
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- 2. Novel way to remove DMSO and DMF | Easy DMSO evaporator [biochromato.com]
- 3. Video: Rotary Evaporation to Remove Solvent [jove.com]
- 4. organomation.com [organomation.com]
- 5. How to Solve Rotavap Troubles: Smart Evaporator™ Alternative [biochromato.com]
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- 11. gwsionline.com [gwsionline.com]
- 12. kochmodular.com [kochmodular.com]
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- 20. How to effectively use organic solvents in lyophilization | Buchi.com [buchi.com]
- 21. Guide to Working Safely With Industrial Solvents [solventwasher.com]
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Technical Support Center: Gould-Jacobs Reaction Optimization
Introduction
The Gould-Jacobs reaction is a cornerstone in synthetic organic chemistry for the preparation of 4-hydroxyquinoline derivatives.[1][2] The reaction sequence involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[1][3][4] While powerful, a persistent challenge in the crucial cyclization step is the undesired decarboxylation of the C-3 ester, leading to a significant reduction in the yield of the desired 4-hydroxy-3-carboalkoxyquinoline.[1][5]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize this side reaction and optimize your Gould-Jacobs protocol. We will explore the mechanistic underpinnings of both the desired cyclization and the competing decarboxylation pathway to provide a rational basis for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decarboxylation in the Gould-Jacobs reaction?
A1: Decarboxylation is primarily a thermally-induced side reaction. The high temperatures required for the intramolecular cyclization (often >250 °C) also provide sufficient energy to cleave the C-3 ester group, especially after the quinolone ring has formed.[3][6][7] This process is often irreversible and leads to the formation of a 4-hydroxyquinoline byproduct lacking the desired C-3 ester functionality.[1][8]
Q2: I isolated a 4-hydroxyquinoline, but my NMR shows the absence of the C-3 ester. What happened?
A2: This is a classic sign that significant decarboxylation has occurred. The thermal conditions of your cyclization step were likely too harsh—either the temperature was too high, or the reaction was heated for too long.[3] While you have successfully formed the quinoline core, the conditions have promoted the loss of the ester group as carbon dioxide.
Q3: Does the solvent choice affect the rate of decarboxylation?
A3: Absolutely. The solvent in the Gould-Jacobs cyclization is not just a medium but a critical parameter for heat management. High-boiling, thermally stable solvents like Dowtherm A or diphenyl ether (B.P. ~258 °C) are standard because they allow for precise and uniform temperature control in the required range of 240-260 °C.[7][9] Using a solvent with poor heat transfer properties or one that boils at a lower temperature can create localized "hot spots" that accelerate decarboxylation. Conversely, extremely high temperatures can also promote product degradation.[3][7]
Q4: Can microwave-assisted heating help reduce decarboxylation?
A4: Yes, microwave irradiation is an excellent strategy for minimizing decarboxylation.[3][6] Microwave heating can dramatically shorten reaction times by efficiently and rapidly reaching the target temperature.[3][10][11] By reducing the overall time the molecule is exposed to high temperatures, the window for the decarboxylation side reaction to occur is significantly narrowed, often leading to higher yields of the desired ester.[3]
Visualizing the Competing Pathways
To effectively troubleshoot, it is crucial to understand the reaction landscape. The following diagram illustrates the desired cyclization pathway versus the competing decarboxylation side reaction.
Caption: Competing reaction pathways in the Gould-Jacobs cyclization.
Troubleshooting Guide: Minimizing Decarboxylation
Issue 1: Significant decarboxylation is observed (>20% byproduct).
| Potential Cause | Explanation & Recommended Solution |
| Excessive Temperature | The rate of decarboxylation increases exponentially with temperature. A temperature just a few degrees too high can favor the side reaction. Solution: Carefully reduce the reaction temperature in 5 °C increments. The ideal range is often between 245-255 °C. Precise temperature control is critical.[12] |
| Prolonged Reaction Time | The longer the intermediate is exposed to high temperatures, the more likely decarboxylation is to occur, even at optimal temperatures.[3] Solution: Monitor the reaction closely using a suitable technique (e.g., TLC, LC-MS). Once the starting material is consumed, cool the reaction promptly. Do not heat for a fixed time without monitoring. An experiment showed that increasing time at 300 °C from 5 to 10 minutes decreased the yield from 47% to 28% due to degradation.[3] |
| Inefficient Heat Transfer | Running the reaction neat or in a solvent with poor heat transfer properties can lead to localized overheating, even if the external temperature probe reads correctly. Solution: Use a high-boiling, inert solvent like Dowtherm A or diphenyl ether to ensure even heat distribution.[7][9] Ensure vigorous stirring to prevent material from charring on the flask walls. |
Issue 2: The reaction is sluggish at lower temperatures, but forcing it with heat causes decarboxylation.
This is a common dilemma where the activation energy for cyclization is close to that of decarboxylation.
| Potential Cause | Explanation & Recommended Solution |
| Substrate Reactivity | Electron-withdrawing groups on the aniline ring can deactivate the system, requiring higher temperatures for cyclization and thus increasing the risk of decarboxylation. Conversely, electron-donating groups can facilitate the reaction.[1] Solution 1 (Chemical): Consider using a Lewis acid catalyst or a reagent like Eaton's reagent (P₂O₅ in methanesulfonic acid) which can promote cyclization at lower temperatures (e.g., 100 °C), thereby avoiding the thermal decarboxylation window entirely.[13] Solution 2 (Physical): Switch to microwave heating. This can provide the necessary energy for cyclization in a much shorter timeframe (e.g., minutes vs. hours), out-competing the slower decarboxylation process.[3][10] |
Troubleshooting Flowchart
This flowchart provides a logical sequence for diagnosing and solving decarboxylation issues.
Caption: A step-by-step guide to troubleshooting decarboxylation.
Optimized Protocol: Thermal Cyclization with Minimized Decarboxylation
This protocol is a general guideline. Optimal times and temperatures may vary based on the specific substrate.
Materials:
-
Anilinomethylenemalonate intermediate
-
Dowtherm A (or diphenyl ether)
-
High-temperature thermometer or thermocouple
-
Heating mantle with stirrer
-
Three-neck round-bottom flask
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the glassware and ensure it is dry. Equip the flask with a magnetic stirrer, a condenser, a temperature probe, and an inert gas inlet.
-
Solvent Pre-heating: Add Dowtherm A to the flask (approx. 5-10 mL per gram of intermediate). Begin heating and stirring the solvent under an inert atmosphere.
-
Temperature Stabilization: Allow the solvent to reach and stabilize at the target temperature of 250 °C . It is critical that the temperature is stable before adding the starting material.
-
Addition of Intermediate: Once the solvent is at a stable 250 °C, add the anilinomethylenemalonate intermediate portion-wise over 5-10 minutes. This prevents a sudden drop in temperature.
-
Reaction & Monitoring: Maintain the temperature at 250 °C. Begin monitoring the reaction immediately via TLC (if feasible) or by taking small aliquots for LC-MS analysis every 10-15 minutes.
-
Completion and Quench: The reaction is often complete within 30-60 minutes. As soon as analysis shows the consumption of the starting material, immediately remove the heating mantle and allow the flask to cool.
-
Isolation: Once the mixture has cooled to below 100 °C, add a hydrocarbon solvent like hexanes or toluene to precipitate the product.[7] The solid product can then be collected by filtration, washed with the hydrocarbon solvent to remove the Dowtherm A, and dried under vacuum.
By adhering to precise temperature control and diligent reaction monitoring, this protocol prioritizes the kinetic window for cyclization while minimizing the thermal exposure that leads to decarboxylation.
References
-
Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]
-
Gould–Jacobs reaction - Wikiwand. (n.d.). Retrieved January 8, 2026, from [Link]
-
Organic Chemistry - Gould-Jacobs Reaction Mechanism. (2020). YouTube. Retrieved January 8, 2026, from [Link]
-
Kinetic vs. thermodynamic pathways in the Gould–Jacobs reaction. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Gould Jacobs Quinoline forming reaction. (n.d.). Biotage. Retrieved January 8, 2026, from [Link]
-
Decarboxylation pathways in the Gould–Jacobs reaction. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Can I use diethyl ether instead of diphenyl ether for cyclisation in Gould-Jacobs reaction? (2017). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Gould-Jacobs Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). Asian Journal of Chemistry. Retrieved January 8, 2026, from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). PubMed Central. Retrieved January 8, 2026, from [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2021). MDPI. Retrieved January 8, 2026, from [Link]
-
A solvent-free Jacobs–Gould reaction. (1999). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Gould–Jacobs Reaction. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
What is the mechanism for thermal decarboxylation of a generic carboxylic acid? (2017). Chemistry Stack Exchange. Retrieved January 8, 2026, from [Link]
-
Mechanism of Thermal Decarboxylation. (1951). Quarterly Reviews, Chemical Society. Retrieved January 8, 2026, from [Link]
-
Decarboxylation. (2022). Master Organic Chemistry. Retrieved January 8, 2026, from [Link]
-
Decarboxylation of Carboxylic Acids. (2021). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]
-
How are solvents chosen in organic reactions? (2016). Chemistry Stack Exchange. Retrieved January 8, 2026, from [Link]
-
What are the conditions for the decarboxylation reaction? (n.d.). LNEYA Industrial Chillers Manufacturer. Retrieved January 8, 2026, from [Link]
-
Decarboxylation of Carboxylic Acids. (2022). YouTube. Retrieved January 8, 2026, from [Link]
-
Regioselectivity of the Gould–Jacobs Reaction. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Insights into the Thermally Activated Cyclization Mechanism. (2022). PubMed Central. Retrieved January 8, 2026, from [Link]
-
Solvent effects - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]
-
Intramolecular Cyclization Side Reactions. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]
Sources
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- 2. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 3. ablelab.eu [ablelab.eu]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 13. mdpi.com [mdpi.com]
Technical Support Center: Monitoring the Gould-Jacobs Reaction by TLC
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for monitoring the Gould-Jacobs reaction via Thin-Layer Chromatography (TLC). This guide is designed for researchers and drug development professionals who utilize this powerful quinoline synthesis in their work. We will move beyond simple procedural steps to explore the underlying principles, ensuring you can not only follow a protocol but also intelligently troubleshoot issues as they arise.
The Gould-Jacobs reaction is a versatile method for synthesizing quinolines, which are core structures in many pharmaceuticals.[1][2] The reaction proceeds in a sequence, typically starting with the condensation of an aniline with an alkoxymethylenemalonate ester, like diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.[1][2][3] Efficiently monitoring this transformation is key to optimizing reaction times and maximizing yields. TLC is an indispensable tool for this purpose, offering a rapid, inexpensive, and effective way to track the consumption of starting materials and the formation of products.[4][5]
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using TLC to monitor the Gould-Jacobs reaction?
Answer: The principle lies in the difference in polarity between the reactants, intermediates, and the final product. On a polar stationary phase like silica gel, less polar compounds travel further up the plate with the mobile phase (solvent), resulting in a higher Retention Factor (Rf).
-
Reactants: Aniline is a relatively polar amine. Diethyl ethoxymethylenemalonate (EMME) is an ester and is less polar than aniline.
-
Intermediate: The initial condensation product, an anilidomethylenemalonate, is typically less polar than the starting aniline but more polar than the final cyclized product.
-
Product: The 4-hydroxyquinoline product is a heterocyclic aromatic compound. Its polarity will depend on the specific substituents, but it will have a distinct Rf value from the starting materials and intermediate.
By spotting the reaction mixture on a TLC plate over time, you can visually track the disappearance of the reactant spots and the appearance of the product spot, allowing you to gauge the reaction's progress.[5][6]
Q2: How do I choose an appropriate TLC plate and solvent system?
Answer: The goal is to find a solvent system (eluent) that provides good separation between your starting materials and your product. An ideal system will move the starting aniline to an Rf of approximately 0.4-0.5.[6][7]
-
TLC Plate: For most applications, standard silica gel 60 F254 plates are the best choice.[4][8] The "F254" indicates that the plate contains a fluorescent indicator that allows for visualization of UV-active compounds under a 254 nm UV lamp.[4]
-
Solvent System Selection:
-
Starting Point: A common and effective starting point for many organic reactions is a mixture of a non-polar solvent and a polar solvent. A 1:1 mixture of hexanes and ethyl acetate is a standard choice.[9]
-
Optimization:
-
If all spots remain at the bottom (low Rf), the solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate).[10]
-
If all spots run to the top (high Rf), the solvent system is too polar. Increase the proportion of the non-polar solvent (e.g., hexanes).[10]
-
For basic compounds like anilines and quinolines that may streak, adding a very small amount (0.1-1%) of a base like triethylamine to the eluent can improve spot shape.[10][11]
-
-
Q3: How do I prepare my reaction sample for TLC analysis?
Answer: Proper sample preparation is crucial for obtaining clean, readable TLC plates.
-
Dilution: The reaction mixture is highly concentrated. You must dilute a small aliquot before spotting it on the TLC plate. Take a tiny amount of the reaction mixture with the tip of a glass capillary and dissolve it in a small vial containing a volatile solvent like ethyl acetate or dichloromethane. A concentration of ~1% is generally effective.[12]
-
Handling High-Boiling Solvents: If your reaction is in a high-boiling solvent like DMF or DMSO, these can cause severe streaking. After spotting the diluted sample on the plate, it can be helpful to place the plate under high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[13]
Q4: What visualization techniques are effective for the reactants and products of the Gould-Jacobs reaction?
Answer: Since the reactants and products are typically aromatic, multiple visualization methods are effective. Always use non-destructive methods first.
-
UV Light (254 nm): This is the primary, non-destructive method. Aniline, the intermediate, and the quinoline product all contain aromatic rings and will absorb UV light.[14] They will appear as dark purple spots on the glowing green background of the fluorescent TLC plate.[15][16] This method may not visualize the EMME reactant effectively.
-
Potassium Permanganate (KMnO4) Stain: This is a strong oxidizing stain and is considered a universal stain for most organic compounds.[14] It reacts with any oxidizable functional group, which includes the aniline and the quinoline product. Spots typically appear as yellow-brown on a purple background.[17][18] This is a destructive method and should be performed after UV visualization.
Section 2: Interpreting Your TLC Plate
A key skill is interpreting the pattern of spots on the TLC plate as the reaction progresses. The diagram below illustrates an idealized reaction monitored over time using a three-lane spotting technique: Starting Material (SM), Co-spot (C), and Reaction Mixture (R).
Caption: Idealized TLC progression of a Gould-Jacobs reaction.
Table 1: Typical Rf Values and Observations
| Compound | Typical Rf Range* | Polarity | UV (254 nm) | KMnO4 Stain |
| Aniline (Reactant) | 0.3 - 0.5 | High | Dark Spot | Yellow/Brown |
| EMME (Reactant) | 0.6 - 0.8 | Low | Faint/Invisible | Yellow/Brown |
| Intermediate | 0.4 - 0.6 | Medium | Dark Spot | Yellow/Brown |
| Quinoline (Product) | 0.5 - 0.7 | Medium-Low | Dark Spot | Yellow/Brown |
*Rf values are highly dependent on the exact solvent system, TLC plate, and temperature. This table is for illustrative purposes only.
Section 3: Troubleshooting Guide
Q1: My spots are streaking or tailing. What's causing this?
Answer: Streaking is a common issue, especially with amines like aniline and quinolines.[12][19]
-
Cause 1: Sample Overload. The most frequent cause is applying too much sample to the plate.[12][19]
-
Solution: Further dilute your sample before spotting. The spots should be small and concentrated.
-
-
Cause 2: Acidic Silica. Silica gel is slightly acidic and can interact strongly with basic compounds, causing them to tail.[11]
-
Cause 3: High-Boiling Point Solvents. As mentioned, residual DMF or DMSO in the spot will smear up the plate.
-
Solution: Use a high vacuum to remove the solvent from the plate after spotting and before placing it in the TLC chamber.[13]
-
Q2: I don't see any spots on my TLC plate, or the spots are very faint. Why?
Answer: This indicates that the concentration of the compound on the plate is below the detection limit of your visualization method.
-
Cause 1: Sample is too dilute. The initial dilution of the reaction mixture may have been too great.[10][19]
-
Cause 2: Compound is not UV-active. While unlikely for the core reactants/products here, some compounds do not absorb UV light at 254 nm.
-
Solution: Always use a secondary visualization method, like a KMnO4 stain, which is generally more universal.[14]
-
-
Cause 3: Solvent Level Too High. If the starting line where you spotted your samples is below the level of the solvent in the chamber, your compounds will dissolve into the solvent pool instead of running up the plate.[19]
-
Solution: Always ensure the solvent level is well below the origin line on your TLC plate.[6]
-
Q3: My starting material spot is still very intense after a long reaction time, and there's no product spot. What should I do?
Answer: This is a clear indication that the reaction has not proceeded.
-
Cause 1: Insufficient Temperature. The cyclization step of the Gould-Jacobs reaction is thermally driven and often requires high temperatures to proceed at a reasonable rate.[1][20]
-
Application Scientist's Insight: The initial condensation to form the intermediate can often occur at lower temperatures, but the key ring-closing step is frequently the rate-limiting and high-energy step. If your TLC shows the aniline is being consumed but no quinoline is forming, you may be stalled at the intermediate stage. Confirm the reaction temperature is appropriate for your specific substrates. Microwave heating is often used to achieve the necessary temperatures and shorten reaction times.[20]
-
-
Cause 2: Inactive Reagents or Catalyst Issues. If applicable to your specific variation of the reaction, check the purity and activity of all reagents.
Q4: The Rf values of my starting material and product are too close to resolve. How can I improve separation?
Answer: This is a common challenge in chromatography. The solution is to change the selectivity of your TLC system.
-
Solution 1: Change Solvent Polarity. Systematically vary the ratio of your polar and non-polar solvents. Try running plates with 10:1, 5:1, 2:1, 1:1, 1:2, etc., ratios of hexane:ethyl acetate to find the optimal separation.
-
Solution 2: Change Solvent Components. If changing the ratio is insufficient, change one of the solvents. For example, substitute dichloromethane or toluene for hexanes, or acetone for ethyl acetate. Different solvents interact with your compounds in unique ways, which can dramatically alter the separation.[21]
-
Solution 3 (Advanced): Use a Different Stationary Phase. While less common for routine monitoring, if separation is critical, you can try TLC plates with a different stationary phase, such as alumina or C18-reversed phase plates.[10]
Section 4: Detailed Protocol: Sample TLC Analysis
This protocol outlines a standard procedure for monitoring a Gould-Jacobs reaction.
-
Chamber Preparation:
-
Pour your chosen solvent system (e.g., 7:3 Hexane:Ethyl Acetate) into the TLC chamber to a depth of about 0.5 cm.
-
Line the inside of the chamber with a piece of filter paper, allowing it to become saturated with the solvent. This ensures the chamber atmosphere is saturated with solvent vapors, which leads to better and more reproducible results.[21] Close the chamber and let it equilibrate for 5-10 minutes.
-
-
Plate Preparation:
-
Using a pencil (never a pen, as the ink will run), gently draw a straight line across a silica gel plate, about 1 cm from the bottom. This is your origin.
-
Mark three small, equidistant ticks on this line for your three lanes: "SM" (Starting Material), "C" (Co-spot), and "R" (Reaction).[7]
-
-
Spotting the Plate:
-
SM Lane: Using a capillary tube, spot a dilute solution of your starting aniline onto the "SM" tick.
-
C Lane: Spot the starting aniline onto the "C" tick.
-
R Lane: Take an aliquot from your reaction mixture, dilute it, and spot it onto the "R" tick.
-
Co-spot: Carefully spot the reaction mixture directly on top of the starting material spot in the "C" lane.[7] The co-spot helps to confirm the identity of the starting material spot in the reaction lane, which is especially useful if Rf values are close.
-
-
Developing the Plate:
-
Using forceps, carefully place the TLC plate into the equilibrated chamber. Ensure the origin line is above the solvent level.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the final position of the solvent front with a pencil.
-
-
Visualization:
-
Allow the solvent to evaporate completely from the plate.
-
View the plate under a handheld UV lamp (254 nm) in a dark environment. Circle all visible spots with a pencil.
-
If further visualization is needed, dip the plate quickly and evenly into a jar of KMnO4 stain, wipe the back with a paper towel, and gently warm with a heat gun until spots appear.
-
By consistently following this procedure, you will generate reliable data to guide your synthetic work.
Section 5: References
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould-Jacobs-Reaktion. Retrieved from [Link]
-
Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Organic Chemistry. (2025, January 15). Gould-Jacobs Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Bunn, L., & El-Sagheer, A. (2011, April 4). UV Shadowing Technique Using a CCD Imaging System. ResearchGate. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Scribd. (n.d.). TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. Retrieved from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Retrieved from [Link]
-
Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]
-
Shu, E. N., et al. (2007). Detection of quinolones on thin layer chromatographic plates using sigma- and pi-acceptors in 1,4-dioxane. Allied Academies. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]
-
ChangBioscience. (n.d.). Detetion of DNA in PAGE --- UV shadowing. Retrieved from [Link]
-
ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry. (n.d.). TLC Stains. Retrieved from [Link]
-
Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved from [Link]
-
SciSpace. (n.d.). Separation and Detection of Certain β-Lactam and Fluoroquinolone Antibiotic Drugs by Thin Layer Chromatography. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]
-
Preprints.org. (n.d.). Thin-Layer Chromatography for the Rapid Screening of Antibiotic Residues in Food. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Diethyl (ethoxymethylene)malonate. PubChem. Retrieved from [Link]
-
ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound? Retrieved from [Link]
-
Fisher Scientific. (n.d.). Diethyl Ethoxymethylenemalonate 98.0+%, TCI America™. Retrieved from [Link]
-
IGI Global. (2025, March 6). TLC Monitoring: Significance and symbolism. Retrieved from [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 3. youtube.com [youtube.com]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. TLC Monitoring: Significance and symbolism [wisdomlib.org]
- 6. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. How To [chem.rochester.edu]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. silicycle.com [silicycle.com]
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- 14. TLC stains [reachdevices.com]
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- 16. Star Republic: Guide for Biologists [sciencegateway.org]
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- 18. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
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- 20. ablelab.eu [ablelab.eu]
- 21. merckmillipore.com [merckmillipore.com]
Technical Support Center: Synthesis of N-1 Substituted 4-Quinolone-3-carboxamides
Welcome to the dedicated support center for the synthesis of N-1 substituted 4-quinolone-3-carboxamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic pathway. As your Senior Application Scientist, I will provide in-depth, field-proven insights to help you troubleshoot and optimize your experiments.
Troubleshooting Guide: Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.
Issue 1: Low Yield in the Gould-Jacobs Cyclization Step
You're attempting to synthesize the 4-quinolone core via the Gould-Jacobs reaction, but the yield of your ethyl 4-oxo-1-substituted-1,4-dihydroquinoline-3-carboxylate is consistently low.
-
Potential Cause 1: Incomplete Condensation of Aniline with Diethyl Ethoxymethylenemalonate (EMME)
-
Explanation: The initial condensation reaction is an equilibrium process. Insufficient reaction time or temperature can lead to a significant amount of unreacted starting materials.
-
Solution:
-
Reaction Time & Temperature: Ensure the reaction is heated for a sufficient duration, typically 1-2 hours at 90-100 °C, until TLC or LC-MS analysis shows complete consumption of the aniline.
-
Solvent Choice: While often performed neat, using a high-boiling point, non-polar solvent like toluene can sometimes facilitate the removal of ethanol, driving the equilibrium towards the product.
-
-
-
Potential Cause 2: Suboptimal Cyclization Conditions
-
Explanation: The thermal cyclization of the intermediate enamine requires high temperatures (typically 240-260 °C). The efficiency of heat transfer is critical.
-
Solution:
-
Heating Medium: Use a high-boiling point solvent such as Dowtherm A or diphenyl ether for uniform heating. A sand bath can also be effective. Direct heating with a mantle can create hot spots and lead to decomposition.
-
Inert Atmosphere: At these high temperatures, the intermediate can be susceptible to oxidation. Performing the cyclization under an inert atmosphere (e.g., Nitrogen or Argon) can prevent degradation and improve yields.
-
-
-
Potential Cause 3: Steric Hindrance from the N-1 Substituent
-
Explanation: Bulky substituents on the aniline nitrogen can sterically hinder the cyclization process, leading to lower yields or requiring more forcing conditions.
-
Solution:
-
Alternative Catalysts: For sterically hindered substrates, consider the use of a Lewis acid catalyst (e.g., ZnCl₂) or a protic acid catalyst (e.g., polyphosphoric acid, Eaton's reagent) which can facilitate the reaction at lower temperatures.
-
-
Issue 2: Formation of Side Products During Amidation
You have successfully synthesized the 4-quinolone ester, but upon attempting to form the 3-carboxamide by reacting it with an amine, you observe multiple spots on your TLC plate and a difficult-to-purify mixture.
-
Potential Cause 1: Reaction with the 4-Oxo Group
-
Explanation: The 4-oxo group of the quinolone ring can also react with highly nucleophilic amines, leading to the formation of imine or enamine side products.
-
Solution:
-
Milder Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times.
-
Amine Choice: If possible, use a less nucleophilic amine or protect the 4-oxo group, although this adds extra steps to the synthesis.
-
-
-
Potential Cause 2: Hydrolysis of the Ester
-
Explanation: If your reaction conditions are not anhydrous, or if you are using a wet amine or solvent, the ester can hydrolyze back to the carboxylic acid. This is particularly problematic if you are using a coupling agent for the amidation.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Distill the amine if its purity is questionable.
-
Direct Aminolysis vs. Two-Step Approach:
-
Direct Aminolysis: Heating the ester with the desired amine (often in a sealed tube or under microwave irradiation) can work for some substrates.
-
Two-Step Approach: For more sensitive substrates, first hydrolyze the ester to the corresponding carboxylic acid using a base like NaOH or LiOH. Then, couple the purified acid with the amine using a standard coupling agent (e.g., HATU, HOBt/EDC). This two-step process often provides cleaner products and higher overall yields.
-
-
-
Workflow for Amidation: Direct vs. Two-Step
Caption: Comparison of direct and two-step amidation pathways.
Issue 3: Poor Solubility of the Final Product
Your N-1 substituted 4-quinolone-3-carboxamide has precipitated out of solution, but it is poorly soluble in common organic solvents, making purification by column chromatography challenging.
-
Potential Cause: Intermolecular Hydrogen Bonding and π-π Stacking
-
Explanation: The planar quinolone core and the amide functionality can lead to strong intermolecular interactions, significantly reducing solubility.
-
Solution:
-
Solvent Screening: Test a range of solvents for purification. Highly polar aprotic solvents like DMF, DMSO, or NMP might be necessary. For chromatography, consider using a mobile phase containing these solvents or using reversed-phase chromatography.
-
Recrystallization: If the product is crystalline, recrystallization can be a powerful purification technique. Experiment with different solvent systems (e.g., ethanol/water, DMF/water, acetic acid).
-
Trituration: Suspending the crude product in a solvent in which it is poorly soluble (but in which the impurities are soluble) and stirring or sonicating can effectively wash away impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Gould-Jacobs reaction?
A1: The Gould-Jacobs reaction proceeds in two main stages:
-
Condensation: The aniline derivative attacks the electrophilic carbon of the ethoxymethylene group of EMME, followed by the elimination of ethanol to form an intermediate enamine.
-
Thermal Cyclization: At high temperatures, an intramolecular electrophilic aromatic substitution occurs, where the enamine double bond attacks the ortho position of the aniline ring. This is followed by a tautomerization to form the aromatic quinolone ring system.
Mechanism of the Gould-Jacobs Reaction
Validation & Comparative
A Comparative Guide to Ethyl 6-chloroquinoline-3-carboxylate and Other Quinolone Antibacterial Agents
This guide provides an in-depth comparative analysis of Ethyl 6-chloroquinoline-3-carboxylate within the broader context of quinoline antibacterial agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data and field-proven insights to evaluate the potential of this specific quinoline derivative. Due to the limited publicly available data on this compound, this guide will leverage data from structurally similar quinoline derivatives to project its potential efficacy and compare it against established quinolone antibiotics.
Introduction to the Quinolone Landscape
Quinolone antibiotics have been a cornerstone of antimicrobial therapy for decades, valued for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Their core structure, a bicyclic aromatic scaffold, has been the subject of extensive medicinal chemistry efforts, leading to the development of multiple generations of drugs with improved potency and pharmacokinetic properties.[2] The fundamental mechanism of action for quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[3] By targeting these essential enzymes, quinolones induce lethal double-strand breaks in the bacterial chromosome.
This compound belongs to the quinoline class and is structurally related to foundational quinolone compounds. The presence of a chlorine atom at the 6-position and a carboxylate group at the 3-position are key features that suggest potential antibacterial activity, as these substitutions have been shown to be important for the action of other quinolone drugs.[4] This guide will explore the anticipated antibacterial profile of this compound by examining the established properties of its chemical relatives and comparing them to widely used quinolone agents.
Mechanism of Action: A Tale of Two Topoisomerases
The bactericidal activity of quinolone antibiotics is primarily attributed to their ability to stabilize the complex formed between bacterial DNA and type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This stabilization effectively traps the enzymes in a state where they have cleaved the DNA, preventing the subsequent re-ligation step and leading to an accumulation of double-strand breaks, which is ultimately lethal to the bacterium.
The following diagram illustrates the generalized mechanism of action for quinolone antibacterial agents.
Caption: Generalized mechanism of quinolone action in bacteria.
While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is often the main target in Gram-positive bacteria. The specific affinity for each enzyme can vary between different quinolone derivatives.
Comparative Antibacterial Efficacy
Table 1: Comparative In Vitro Antibacterial Activity (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus (Gram-positive) | Enterococcus faecalis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| Established Quinolones | ||||
| Ciprofloxacin | 0.12-1.0[6] | 0.25-2.0[6] | 0.008-0.03[6] | 0.06-0.5[6] |
| Levofloxacin | 0.12-1.0 | 0.5-4.0 | ≤0.06-0.25 | 0.5-2.0 |
| Nalidixic Acid | 4-128 | >128 | 1-16 | >128 |
| Structurally Related Quinolines | ||||
| 6-chloro-2-phenylquinolin-4-ol derivative | Data not available | Data not available | Data not available | Data not available |
| Quinoline-2-one derivative (Compound 6c) | 0.75 (MRSA)[7] | 0.75 (VRE)[7] | Not reported | Not reported |
| Aminated Quinolinequinone (AQQ9) | 4.88[8] | 78.12[8] | Not reported | Not reported |
Note: MIC values can vary depending on the specific strain and testing methodology.
Based on the structure-activity relationships of quinolones, the 6-chloro substitution in this compound is expected to contribute to its antibacterial activity.
Experimental Protocols
To ensure scientific rigor and reproducibility, standardized methodologies are paramount. Below are detailed protocols for key in vitro assays used to evaluate antibacterial efficacy and cytotoxicity.
Broth Microdilution Method for MIC Determination
This method is a gold standard for determining the MIC of an antimicrobial agent in a liquid medium.[9]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial cultures
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound (e.g., this compound) and control antibiotics
-
Sterile pipette tips and multichannel pipettor
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound and control antibiotics in a suitable solvent.
-
Perform serial two-fold dilutions of the antimicrobial agents in MHB directly in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[10]
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Selectivity and Cytotoxicity Assessment
An ideal antimicrobial agent should exhibit high potency against bacterial pathogens while demonstrating minimal toxicity to mammalian cells. The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.[11]
MTT Assay for Cytotoxicity
Objective: To evaluate the cytotoxic effect of a compound on a mammalian cell line.
Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria contain reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[12]
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
Test compound and a positive control for cytotoxicity (e.g., doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Absorbance Reading:
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
-
The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
-
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Halogen Wars: A Comparative Guide to the Biological Activity of Fluorinated vs. Chlorinated Quinoline Derivatives
In the relentless pursuit of novel therapeutic agents, the quinoline scaffold has consistently emerged as a privileged structure, underpinning a multitude of drugs with diverse biological activities.[1][2][3] The strategic introduction of halogen atoms, particularly fluorine and chlorine, onto this versatile framework has proven to be a powerful tool for modulating potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth, comparative analysis of the biological activities of fluorinated and chlorinated quinoline derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in experimental data and mechanistic insights.
The Halogen Effect: More Than Just a Substitution
The choice between fluorine and chlorine is not arbitrary; it is a calculated decision based on the unique physicochemical properties each halogen imparts. Fluorine, with its high electronegativity and small van der Waals radius, can significantly alter the electronic distribution within a molecule, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity through the formation of favorable interactions with target proteins.[4][5] Conversely, chlorine, being larger and more lipophilic, can enhance membrane permeability and introduce different steric and electronic effects that can be crucial for target engagement.[2][6][7][8] Understanding these fundamental differences is key to interpreting the divergent biological activities observed between these two classes of halogenated quinolines.
Head-to-Head Comparison: Anticancer, Antimicrobial, and Antimalarial Activities
This section delves into the comparative efficacy of fluorinated and chlorinated quinoline derivatives across three major therapeutic areas, supported by experimental data.
Anticancer Activity: A Tale of Two Mechanisms
Both fluorinated and chlorinated quinolines have demonstrated significant potential as anticancer agents, often through distinct mechanisms of action.[1]
Fluorinated Quinolines (Fluoroquinolones): Many fluoroquinolone derivatives exert their anticancer effects by targeting topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[1][9][10] This mechanism is analogous to their antibacterial action, where they inhibit bacterial DNA gyrase and topoisomerase IV.[10] The presence of a fluorine atom is often critical for this activity.
Chlorinated Quinolines: Chlorinated quinolines, such as the well-known antimalarial drug chloroquine, have been repurposed for cancer therapy due to their ability to induce autophagy and apoptosis.[11] Their mechanism often involves lysosomotropic properties, leading to the disruption of cellular homeostasis in cancer cells.
Table 1: Comparative Anticancer Activity of Halogenated Quinoline Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Fluorinated | Ciprofloxacin Derivative | MCF-7 (Breast) | 4.3 | Topoisomerase II Inhibition | [12] |
| Fluorinated | Norfloxacin Derivative | A549 (Lung) | 27.71 | Topoisomerase I and II Inhibition | [10] |
| Chlorinated | Chloroquine | Various | Varies | Autophagy Inhibition, Apoptosis | [11] |
| Chlorinated | 7-Chloro-4-(phenylamino)quinoline | N18RE-105 (Neuroblastoma) | 38.1 | Cytotoxicity | [1] |
Antimicrobial Activity: The Power of Fluorine
In the realm of antibacterial agents, fluorinated quinolones (fluoroquinolones) have established a dominant position. The fluorine atom at the C-6 position is a hallmark of this class and is crucial for their broad-spectrum antibacterial activity.[7][13]
Structure-Activity Relationship (SAR): SAR studies have consistently shown that the 6-fluoro substituent dramatically enhances the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to potent bactericidal effects against a wide range of Gram-positive and Gram-negative bacteria.[7][13] While chlorinated quinolines can exhibit antimicrobial properties, they generally do not achieve the broad-spectrum potency of their fluorinated counterparts.[14][15]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Halogenated Quinoline Derivatives
| Compound Class | Derivative Example | S. aureus (Gram-positive) | E. coli (Gram-negative) | Reference |
| Fluorinated | Ciprofloxacin | 0.25 - 1.0 | 0.008 - 0.12 | [16] |
| Fluorinated | Norfloxacin | 0.5 - 2.0 | 0.03 - 0.25 | [16] |
| Chlorinated | 2-Chloroquinoline Derivative | Moderate to good activity | - | [14] |
| Chlorinated | 7-Chloro-8-hydroxyquinoline | - | - |
Note: Direct comparative MIC values for chlorinated quinolines against the same strains are not as readily available in the literature, highlighting the prevalence of fluoroquinolones in antibacterial research.
Antimalarial Activity: Chlorine Takes the Lead
Historically, chlorinated quinolines have been the cornerstone of antimalarial therapy, with chloroquine being a prime example.[11][17] The chlorine atom at the C-7 position of the quinoline ring is a critical structural feature for antimalarial efficacy.
Mechanism of Action: Chloroquine acts by accumulating in the acidic food vacuole of the malaria parasite, Plasmodium falciparum.[11][14][18] There, it inhibits the polymerization of heme into hemozoin, leading to the buildup of toxic free heme and subsequent parasite death.[11][14][18]
Experimental studies have directly compared fluorinated and chlorinated analogues, often demonstrating the superiority of the chlorinated derivatives in antimalarial activity. For instance, in a series of 6-substituted 2-arylvinylquinolines, the chlorinated analogue showed significantly higher antiplasmodial potency compared to the fluorinated counterpart.
Table 3: Comparative Antimalarial Activity of Halogenated Quinoline Derivatives
| Compound Class | Specific Analogue | Parasite Strain | EC₅₀ (nM) | Reference |
| Chlorinated | 6-Chloro-2-arylvinylquinoline (Compound 47) | P. falciparum (Dd2) | 37.0 ± 4.3 | [18] |
| Fluorinated | 6-Fluoro-2-arylvinylquinoline (Compound 44) | P. falciparum (Dd2) | 82.6 ± 9.4 | [18] |
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate further research in this area, detailed protocols for key in vitro assays are provided below.
Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of test compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be below 0.5%. Remove the old medium and add 100 µL of the compound dilutions to the wells.[19]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[19]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[19][20]
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19][20]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting cell viability against compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of compounds against bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well plates.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[21][22] This can be determined visually or by measuring the optical density at 600 nm.
Caption: Workflow for MIC determination via broth microdilution.
Protocol 3: In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This assay determines the IC₅₀ of a compound against the erythrocytic stages of Plasmodium falciparum.
Materials:
-
P. falciparum culture (chloroquine-sensitive or -resistant strains)
-
Human erythrocytes
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
SYBR Green I dye
-
Lysis buffer
-
Fluorescence microplate reader
Procedure:
-
Parasite Synchronization: Synchronize the P. falciparum culture to the ring stage.[23]
-
Plate Preparation: Prepare serial dilutions of the test compounds in complete culture medium in 96-well plates.[23]
-
Parasite Addition: Add a parasite suspension (e.g., 2% parasitemia, 2% hematocrit) to each well.[23]
-
Incubation: Incubate the plates for 72 hours under appropriate gas conditions (5% CO₂, 5% O₂, 90% N₂).[23][24]
-
Cell Lysis and Staining: Add lysis buffer containing SYBR Green I to each well.
-
Fluorescence Measurement: Incubate in the dark and then measure fluorescence (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the percentage of parasite growth inhibition relative to the untreated control and determine the IC₅₀ value.
Sources
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- 21. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to Classical Quinoline Syntheses: Skraup, Doebner-von Miller, and Gould-Jacobs
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged heterocyclic motif of immense significance in medicinal chemistry and materials science.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][4][5] Consequently, the efficient synthesis of substituted quinolines remains a cornerstone of modern organic chemistry. This guide provides an in-depth, comparative analysis of three classical and enduring methods for quinoline synthesis: the Skraup, Doebner-von Miller, and Gould-Jacobs reactions. We will delve into the mechanistic underpinnings, substrate scope, practical considerations, and experimental protocols for each, offering a comprehensive resource for selecting the optimal synthetic strategy.
At a Glance: A Comparative Overview
| Feature | Skraup Synthesis | Doebner-von Miller Reaction | Gould-Jacobs Reaction |
| Primary Product | Unsubstituted or substituted quinolines | 2- and/or 4-substituted quinolines | 4-Hydroxyquinoline derivatives |
| Key Reactants | Aniline, glycerol, sulfuric acid, oxidizing agent | Aniline, α,β-unsaturated aldehyde/ketone, acid catalyst | Aniline, alkoxymethylenemalonate ester |
| Typical Conditions | High temperature (100-150°C), strongly acidic | Reflux temperatures, acidic conditions | High temperature cyclization (>250°C) |
| Key Advantages | Direct route to the parent quinoline ring | Versatile for introducing substituents at C2 and C4 | Excellent for synthesizing 4-hydroxyquinolines |
| Key Disadvantages | Often violent, exothermic reaction; harsh conditions | Prone to tar formation and polymerization of carbonyl compounds | Requires high temperatures for cyclization; multi-step process |
| Typical Yields | 60-91%[6] | Variable, can be low due to side reactions[6][7] | Good to excellent, especially with modern techniques |
The Skraup Synthesis: The Archetypal Route to Quinolines
First reported by Zdenko Hans Skraup in 1880, this reaction is a direct and powerful method for synthesizing the core quinoline structure.[8][9] The classic Skraup synthesis involves heating an aromatic amine (typically aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent.[10][11]
Mechanism and Rationale
The reaction proceeds through a multi-step mechanism:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[9][10]
-
Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to acrolein.[10][11]
-
Cyclization and Dehydration: The resulting β-anilinopropionaldehyde cyclizes under the strongly acidic conditions, followed by dehydration to form 1,2-dihydroquinoline.[10][12]
-
Oxidation: The 1,2-dihydroquinoline is then oxidized to the aromatic quinoline product.[10][12] Nitrobenzene is a common oxidizing agent and can also act as a solvent.[8][12]
The reaction is notoriously exothermic and can be violent if not properly controlled.[12] The use of moderators like ferrous sulfate is common to temper the reaction's vigor.[8] Arsenic acid can also be used as an oxidizing agent, often resulting in a less violent reaction.[8][12]
Caption: Mechanism of the Skraup Synthesis.
Experimental Protocol: Synthesis of Quinoline[10][12]
Materials:
-
Aniline (1.0 mole)
-
Glycerol (3.0 moles)
-
Nitrobenzene (0.4 moles)
-
Concentrated Sulfuric Acid (100 ml)
-
Ferrous Sulfate Heptahydrate (10 g)
Procedure:
-
In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.
-
Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.
-
Add the ferrous sulfate heptahydrate.
-
Gently heat the mixture in an oil bath. The reaction will become exothermic.
-
Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer from the aqueous distillate, dry over anhydrous potassium carbonate, and purify by distillation.
The Doebner-von Miller Reaction: A Versatile Modification
Also known as the Skraup-Doebner-von Miller quinoline synthesis, this reaction is a variation of the Skraup synthesis that allows for the preparation of substituted quinolines.[9][13] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[13][14]
Mechanism and Rationale
The mechanism of the Doebner-von Miller reaction is still a subject of some debate but is generally believed to proceed as follows:[13]
-
Michael Addition: The reaction begins with a nucleophilic conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[13]
-
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization onto the aromatic ring, followed by dehydration to yield a dihydroquinoline derivative.
-
Oxidation: The dihydroquinoline is then oxidized to the final substituted quinoline product. The oxidizing agent can be an external reagent or another molecule of the starting α,β-unsaturated carbonyl compound.
A significant challenge with this reaction is the tendency of the α,β-unsaturated carbonyl compound to polymerize under the acidic conditions, leading to the formation of tar and reducing the yield of the desired quinoline.[7] To mitigate this, the carbonyl compound is often added slowly to the heated acidic solution of the aniline.[7]
Caption: Mechanism of the Doebner-von Miller Reaction.
Experimental Protocol: Synthesis of 2-Methylquinoline[6][7]
Materials:
-
Aniline (1.0 eq)
-
6 M Hydrochloric Acid
-
Crotonaldehyde (1.2 eq)
-
Toluene
-
Concentrated Sodium Hydroxide solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Gould-Jacobs Reaction: A Pathway to 4-Hydroxyquinolines
The Gould-Jacobs reaction is a multi-step synthesis that is particularly effective for the preparation of 4-hydroxyquinoline derivatives.[15][16] This reaction has found significant application in the synthesis of quinolone antibiotics.[9]
Mechanism and Rationale
The Gould-Jacobs reaction proceeds through the following key steps:[15][16]
-
Condensation: An aniline reacts with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM), via a nucleophilic substitution to form an anilidomethylenemalonate intermediate.[15][16]
-
Thermal Cyclization: This intermediate undergoes a high-temperature intramolecular cyclization (a 6-electron electrocyclization) to form the quinoline ring system.[15] This step typically requires temperatures above 250°C.[15][17]
-
Saponification and Decarboxylation (Optional): The resulting 4-hydroxy-3-carboethoxyquinoline can be saponified to the corresponding carboxylic acid, which can then be decarboxylated upon heating to yield the 4-hydroxyquinoline.[15][16]
The high temperature required for the cyclization step can be a limitation, potentially leading to decomposition.[17] Modern adaptations often employ microwave irradiation to improve reaction efficiency, shorten reaction times, and increase yields.[15][18]
Caption: Mechanism of the Gould-Jacobs Reaction.
Experimental Protocol: Microwave-Assisted Synthesis of 4-Hydroxyquinoline[15][18]
Materials:
-
Aniline (2.0 mmol)
-
Diethyl ethoxymethylenemalonate (6.0 mmol)
-
Microwave vial (2.5 mL) with a magnetic stirring bar
Procedure:
-
Add aniline and diethyl ethoxymethylenemalonate to the microwave vial.
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 250°C or 300°C for the desired time (optimization may be required, typically 1-10 minutes).
-
After the reaction is complete, cool the vial to room temperature, which should cause the product to precipitate.
-
Filter the solid product and wash it with ice-cold acetonitrile (3 mL).
-
Dry the resulting solid under vacuum. The product can be further purified by recrystallization if necessary.
Conclusion
The Skraup, Doebner-von Miller, and Gould-Jacobs reactions represent three foundational pillars in the synthesis of quinolines. The Skraup synthesis, despite its harsh conditions, remains a direct and effective method for producing the parent quinoline ring. The Doebner-von Miller reaction offers greater versatility in introducing substituents, although it can be hampered by side reactions. The Gould-Jacobs reaction provides a reliable and efficient route to medicinally important 4-hydroxyquinolines, with modern microwave-assisted protocols significantly enhancing its practicality. The choice of which method to employ will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. A thorough understanding of the mechanisms, advantages, and limitations of each of these classical syntheses is essential for any researcher working in the field of heterocyclic chemistry and drug development.
References
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Skraup reaction - Wikipedia. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
-
Doebner–Miller reaction - Wikipedia. Available at: [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC - Biotage. Available at: [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]
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synthesis of quinoline derivatives and its applications | PPTX - Slideshare. Available at: [Link]
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Gould–Jacobs reaction - Wikipedia. Available at: [Link]
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Advance organic chemistry 1 ; Doebner Miller reaction | PPTX - Slideshare. Available at: [Link]
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Doebner-Miller Reaction - SynArchive. Available at: [Link]
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The Skraup Synthesis of Quinolines - ResearchGate. Available at: [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - Royal Society of Chemistry. Available at: [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. Available at: [Link]
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What is the complete procedure for Doebner-von miller reaction ? | ResearchGate. Available at: [Link]
-
Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. Available at: [Link]
-
Making quinoline - the Skraup synthesis - YouTube. Available at: [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. Available at: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. Available at: [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods - ResearchGate. Available at: [Link]
-
Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines - University of the Sunshine Coast, Queensland. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues - RSC Publishing. Available at: [Link]
-
Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - NIH. Available at: [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | Request PDF - ResearchGate. Available at: [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. Available at: [Link]
-
Doebner-Miller reaction and applications | PPTX - Slideshare. Available at: [Link]
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- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
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- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
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- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
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- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
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- 17. mdpi.com [mdpi.com]
- 18. ablelab.eu [ablelab.eu]
The Gould-Jacobs Reaction: A Comparative Guide to Conventional and Microwave-Assisted Synthesis for Quinolone Scaffolds
For researchers, scientists, and drug development professionals, the synthesis of quinolone derivatives is a cornerstone of medicinal chemistry. The Gould-Jacobs reaction, a robust method for constructing the 4-hydroxyquinoline core, has been a mainstay in this field. This guide provides an in-depth technical comparison of the traditional thermal approach versus modern microwave-assisted protocols for this critical transformation, supported by experimental data to inform methodological choices in the laboratory.
The quinolone scaffold is a privileged structure in drug discovery, forming the basis for a wide range of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[1][2] The Gould-Jacobs reaction, first reported in 1939, offers a versatile pathway to 4-hydroxyquinoline derivatives through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1][3] While the classical approach has proven reliable, it is often hampered by long reaction times and the need for very high temperatures, which can lead to product decomposition.[3] The advent of microwave-assisted organic synthesis has offered a compelling alternative, promising dramatically reduced reaction times and, in many cases, improved yields.[4][5][6]
This guide will dissect the nuances of both methodologies, providing a comparative analysis of their yields and reaction efficiencies. We will also delve into the mechanistic underpinnings of the Gould-Jacobs reaction and provide detailed, validated protocols for both conventional and microwave-assisted approaches.
Mechanistic Pathway of the Gould-Jacobs Reaction
The Gould-Jacobs reaction proceeds through a well-defined multi-step mechanism.[7][8][9] The process is initiated by a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (EMME). This is followed by the elimination of an alcohol molecule to form a stable anilidomethylenemalonate intermediate. The crucial and often rate-limiting step is the thermal cyclization, which requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization, forming the quinoline ring system.[1][2] The resulting 4-oxo-quinoline-3-carboxylate exists in equilibrium with its enol tautomer, 4-hydroxy-quinoline-3-carboxylate. Subsequent hydrolysis and decarboxylation can then yield the core 4-hydroxyquinoline structure.[8]
Caption: The reaction pathway of the Gould-Jacobs synthesis.
Yield and Reaction Time: A Head-to-Head Comparison
The primary advantage of microwave-assisted synthesis lies in its remarkable ability to accelerate reaction rates. This is particularly evident in the thermally demanding cyclization step of the Gould-Jacobs reaction. The data presented below, compiled from various studies, illustrates the significant reduction in reaction time and comparable or improved yields achieved with microwave irradiation compared to conventional heating.
| Reactants | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline + Diethyl Ethoxymethylenemalonate (EMME) | Conventional (neat) | 100-120 | 4 h | - | [10] |
| Aniline + EMME | Conventional (EtOH) | Reflux | 2 h | ~85-95 | [10] |
| 4-Substituted Anilines + EMME | Microwave (neat) | 170 | 7 min | ~70-90 | [10] |
| Aniline + EMME | Microwave | 250 | 20 min | Low | [1] |
| Aniline + EMME | Microwave | 300 | 1 min | 25 | [4] |
| Aniline + EMME | Microwave | 300 | 5 min | 47 | [1][4] |
| Aniline + EMME | Microwave | 300 | 20 min | 16 | [4] |
Note: Yields can vary depending on the specific aniline derivative and purification method.
As the data indicates, microwave irradiation can shorten reaction times from hours to mere minutes.[5][10] For instance, the condensation of 4-substituted anilines with EMME, which takes 2 hours under conventional reflux in ethanol, can be completed in just 7 minutes with microwave heating, offering comparable yields.[10] It is crucial to note that for the microwave-assisted cyclization, both temperature and time are critical parameters that require careful optimization to maximize yield and prevent product degradation.[4]
Experimental Protocols
To provide a practical framework, detailed protocols for both conventional and microwave-assisted Gould-Jacobs reactions are outlined below.
Protocol 1: Conventional High-Temperature Synthesis
This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.[1][2]
Step 1: Formation of the Anilidomethylenemalonate Intermediate
-
In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by TLC to confirm the formation of the intermediate.
-
Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step or purified by recrystallization.
Step 2: Thermal Cyclization
-
Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.
-
Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxyquinoline product to precipitate.
-
Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.
-
Filter the solid, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.
Protocol 2: Microwave-Assisted Synthesis
This protocol, adapted from microwave-assisted procedures, offers a rapid and efficient route to the desired quinolone.[1][4]
Materials:
-
Aniline (or substituted aniline)
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave vial (e.g., 2-5 mL) with a magnetic stir bar
-
Microwave synthesis system
-
Ice-cold acetonitrile for washing
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a 2.5 mL microwave vial, add the aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).[2][4] The excess DEEM acts as both a reagent and a solvent.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the mixture to the desired temperature (e.g., 250 °C or 300 °C) and hold for the specified time (e.g., 1 to 20 minutes), as determined by optimization experiments.[2]
-
Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Purification: Filter the solid product and wash it with ice-cold acetonitrile (3 mL).
-
Drying and Analysis: Dry the resulting solid under vacuum.
Caption: A generalized workflow for the Gould-Jacobs synthesis.
Conclusion
The Gould-Jacobs reaction remains a highly relevant and powerful tool for the synthesis of quinolines. While the classical thermal protocol is robust, the adoption of microwave-assisted synthesis offers significant advantages in terms of reaction time and efficiency. For research and development environments where rapid lead optimization and library synthesis are paramount, the microwave-assisted approach presents a clear advantage. However, the choice of methodology will ultimately depend on the specific substrate, available equipment, and the scale of the reaction. The data and protocols presented in this guide provide a solid foundation for making informed decisions to best leverage the Gould-Jacobs reaction in the pursuit of novel therapeutic agents.
References
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Wikipedia. Gould-Jacobs-Reaktion. [Link]
-
Wikiwand. Gould–Jacobs reaction. [Link]
-
YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]
-
MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave. [Link]
-
Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]
-
ResearchGate. (PDF) Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. [Link]
-
ResearchGate. The Gould—Jacob Type of Reaction for the Synthesis of Novel Pyrimidopyrrolopyrimidines: A Comparison of Classical Heating vs. Solvent-Free Microwave Irradiation. [Link]
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International Journal of Pharmaceutical Sciences and Research. COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. [Link]
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The Alchemist's Guide to the Quinoline Core: A Comparative Study of Synthesis Methods for Drug Development
Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2][3] First isolated from coal tar in 1834, its versatile structure has been extensively modified to produce a vast array of therapeutic agents.[1][3] The significance of quinoline in drug development cannot be overstated, with its derivatives exhibiting a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][4][5][6][7][8] Iconic drugs such as chloroquine and quinine have been instrumental in the global fight against malaria for decades.[1][3][9] In recent years, the focus has broadened to include quinoline-based agents for various cancers, with several compounds advancing to clinical trials and receiving FDA approval.[1][10]
The efficacy of a quinoline-based drug is profoundly influenced by the substituents on its core structure. Therefore, the choice of synthetic methodology is a critical decision in the drug discovery and development process. This guide provides a comparative analysis of the most prominent classical and modern methods for quinoline synthesis, offering researchers the insights needed to select the optimal route for their target molecules. We will delve into the mechanistic underpinnings of each reaction, compare their strengths and limitations with supporting data, and provide detailed experimental protocols for key transformations.
Navigating the Synthetic Landscape: A Workflow for Method Selection
The selection of an appropriate synthetic route for a desired quinoline derivative is a multi-faceted decision. Key considerations include the desired substitution pattern, the availability and cost of starting materials, reaction conditions (e.g., temperature, pressure), and scalability. The following workflow provides a logical framework for navigating this decision-making process.
Caption: A decision-making workflow for selecting the appropriate quinoline synthesis method.
Classical Quinoline Syntheses: The Foundation
Several classical named reactions have been the bedrock of quinoline synthesis for over a century. While some of these methods involve harsh reaction conditions, they remain relevant for their simplicity and use of readily available starting materials.[3][11][12]
The Skraup Synthesis
The Skraup synthesis, first reported in 1880, is a one-pot reaction that produces quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[9][13][14][15]
-
Mechanism Explained: The reaction begins with the dehydration of glycerol by concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[9][13][15] Aniline then undergoes a Michael addition to acrolein, followed by an acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline. The final step is the oxidation of the dihydroquinoline to the aromatic quinoline.[9][13] The choice of a strong acid is crucial for both the dehydration of glycerol and the cyclization step. The oxidizing agent is necessary to aromatize the dihydroquinoline intermediate.
Caption: Simplified mechanism of the Skraup quinoline synthesis.
-
Advantages:
-
Disadvantages:
-
The reaction is notoriously exothermic and can be violent, requiring careful temperature control.[14][15]
-
Often results in low to moderate yields and the formation of significant byproducts.[3][16][17]
-
Harsh reaction conditions (strong acid, high temperature) limit the scope of compatible functional groups.[3][16]
-
Primarily suitable for the synthesis of unsubstituted or simply substituted quinolines on the benzene ring.[16]
-
The Doebner-von Miller Reaction
A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines.[3][13][18]
-
Mechanism Explained: The reaction mechanism is debated but is believed to involve the conjugate addition of aniline to the α,β-unsaturated carbonyl compound.[18] This is followed by the reaction of the resulting adduct with another molecule of aniline to form a diamine intermediate, which then cyclizes and aromatizes to yield the quinoline. The use of an acid catalyst is essential for promoting the various condensation and cyclization steps.[18][19]
-
Advantages:
-
Allows for the preparation of quinolines with substituents on the pyridine ring.[20]
-
Offers a greater degree of flexibility in the final product structure compared to the Skraup synthesis.
-
-
Disadvantages:
-
Can suffer from the acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate, leading to lower yields.[3]
-
Still employs harsh acidic conditions, limiting substrate scope.
-
The Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to produce 2,4-disubstituted quinolines.[9][13][21]
-
Mechanism Explained: The reaction proceeds through the formation of a Schiff base intermediate from the aniline and one of the carbonyl groups of the β-diketone.[21] This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring, and subsequent dehydration to form the quinoline. The regioselectivity of the cyclization can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone.[21]
Caption: Simplified mechanism of the Combes quinoline synthesis.
-
Advantages:
-
Provides a straightforward route to 2,4-disubstituted quinolines.[21]
-
The use of β-diketones allows for the introduction of two different substituents on the pyridine ring.
-
-
Disadvantages:
The Friedländer Synthesis
The Friedländer synthesis is one of the most versatile and widely used methods for preparing substituted quinolines.[6][12][23] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester.[6][23]
-
Mechanism Explained: The reaction can be catalyzed by either acid or base.[24][25] The mechanism involves an initial aldol-type condensation between the enolate of the α-methylene compound and the carbonyl group of the 2-aminoaryl aldehyde or ketone. This is followed by cyclization through the attack of the amino group on the newly formed carbonyl or a related intermediate, and subsequent dehydration to yield the quinoline. The choice of catalyst can influence the reaction rate and yield, with various Lewis and Brønsted acids, as well as bases, being effective.[24][25]
-
Advantages:
-
Disadvantages:
Comparative Analysis of Classical Synthesis Methods
| Feature | Skraup Synthesis | Doebner-von Miller Reaction | Combes Synthesis | Friedländer Synthesis |
| Reactants | Aniline, glycerol, H₂SO₄, oxidizing agent[9][14] | Aniline, α,β-unsaturated carbonyl compound, acid[13][18] | Aniline, β-diketone, acid[9][21] | 2-Aminoaryl aldehyde/ketone, α-methylene compound[6][23] |
| Typical Conditions | High temperature (>150°C), strongly acidic, exothermic[15][16] | Acid-catalyzed, elevated temperatures | Strongly acidic, high temperatures | Milder, acid or base catalyzed, can be catalyst-free[16] |
| Substitution Pattern | Unsubstituted or benzene ring substitution[16] | Pyridine ring substitution | 2,4-disubstitution on pyridine ring[21] | Polysubstituted on both rings[6][26] |
| Typical Yield | Low to moderate, variable[3][16] | Moderate | Moderate to good | Good to excellent[16] |
| Key Advantages | Simple, inexpensive starting materials[16] | Greater flexibility than Skraup | Direct route to 2,4-disubstituted quinolines | High versatility, mild conditions, good yields[6][16] |
| Key Disadvantages | Harsh, hazardous conditions, limited scope[3][16] | Polymerization of carbonyl substrate[3] | Requires strong acid, limited by EWGs | Requires pre-synthesis of starting materials[16] |
Modern and Green Approaches to Quinoline Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly and efficient methods for quinoline synthesis.[4][5][27] These modern approaches often utilize novel catalysts and alternative energy sources to overcome the limitations of classical methods.[5][27]
-
Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasound can significantly reduce reaction times, improve yields, and often allows for the use of greener solvents or even solvent-free conditions.[5] For instance, the Friedländer synthesis has been successfully performed under microwave irradiation using catalysts like Nafion NR50.[28]
-
Nanocatalysis: Nanocatalysts offer high surface area and catalytic activity, leading to enhanced reaction rates and selectivity.[4][8] Various metal-based nanocatalysts (e.g., Fe, Cu, Zn) have been employed for the one-pot synthesis of quinoline derivatives under milder conditions.[4][8]
-
Green Catalysts and Solvents: The principles of green chemistry have driven the exploration of reusable and non-toxic catalysts, such as p-toluenesulfonic acid (p-TSA) and para-sulfonic acid calix[27]arene.[27] The use of greener solvents like water and ethanol further reduces the environmental impact of quinoline synthesis.[5][27]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for two contrasting quinoline synthesis methods.
Protocol 1: Classical Skraup Synthesis of Quinoline
This protocol is a representative example of the Skraup synthesis and should be performed with extreme caution in a well-ventilated fume hood due to the exothermic nature of the reaction.
-
Materials:
-
Aniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous sulfate heptahydrate (optional, as a moderator)
-
Sodium hydroxide solution (for neutralization)
-
Round-bottom flask with reflux condenser and mechanical stirrer
-
Heating mantle or oil bath
-
Steam distillation apparatus
-
-
Procedure:
-
In a large round-bottom flask, combine aniline, glycerol, and nitrobenzene.[15]
-
Slowly and with constant stirring and cooling, add concentrated sulfuric acid to the mixture.[15]
-
Add ferrous sulfate heptahydrate to moderate the reaction.[15]
-
Gently heat the mixture in a heating mantle or oil bath. The reaction will become highly exothermic. Maintain the temperature at approximately 140-150°C for 3-4 hours.[15]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully dilute the reaction mixture with water and neutralize it with a concentrated sodium hydroxide solution until it is strongly alkaline.
-
Perform a steam distillation to isolate the crude quinoline.[15]
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate and purify by distillation, collecting the fraction boiling at 235-237°C.[15]
-
Protocol 2: Microwave-Assisted Friedländer Synthesis of a Polysubstituted Quinoline
This protocol illustrates a modern, more efficient approach to quinoline synthesis.
-
Materials:
-
2-Aminobenzophenone
-
Ethyl acetoacetate
-
p-Toluenesulfonic acid (p-TSA) as a catalyst
-
Ethanol (as a green solvent)
-
Microwave reactor with sealed vessels
-
Thin Layer Chromatography (TLC) supplies
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine 2-aminobenzophenone (1 mmol), ethyl acetoacetate (1.2 mmol), and a catalytic amount of p-TSA (e.g., 10 mol%).[5]
-
Add ethanol (5-10 mL) as the solvent.[5]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power level to maintain a temperature of 90°C for a specified time (e.g., 10-30 minutes, optimization may be required).[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
After completion, cool the reaction mixture to room temperature.
-
The solid product can be collected by filtration.
-
Wash the product with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified polysubstituted quinoline.[5]
-
Conclusion: A Synthesis Method for Every Target
The synthesis of the quinoline core is a mature field of organic chemistry, yet it continues to evolve with the advent of new technologies and a growing emphasis on sustainable practices. The classical methods, particularly the versatile Friedländer synthesis, remain powerful tools in the medicinal chemist's arsenal. For the synthesis of simpler quinolines from basic starting materials, the Skraup and Doebner-von Miller reactions, despite their harsh conditions, can be effective. The Combes synthesis provides a direct route to 2,4-disubstituted quinolines.
Modern approaches, including microwave-assisted synthesis and the use of nanocatalysts, offer significant advantages in terms of reaction efficiency, milder conditions, and reduced environmental impact. The choice of the most appropriate synthetic method will always depend on the specific target molecule, the desired substitution pattern, and the practical constraints of the laboratory. A thorough understanding of the mechanisms, advantages, and limitations of each method, as provided in this guide, is essential for the successful design and execution of synthetic strategies in the pursuit of novel quinoline-based therapeutics.
References
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- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- Green Synthesis of Quinoline Derivatives: Applic
- Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review.
- Microwave-assisted Friedländer Synthesis of Polysubstituted Quinolines Based on Poly(ethylene glycol)
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- Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. Benchchem.
- Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis. Benchchem.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.
- Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH.
- Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
- A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
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- Advances in polymer based Friedlander quinoline synthesis. PMC - PubMed Central - NIH.
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- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
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- Doebner-Miller Reaction. SynArchive.
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- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
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The Cutting Edge: Evaluating Ethyl 6-chloroquinoline-3-carboxylate Derivatives Against Drug-Resistant Bacteria
A Comparative Guide for Drug Discovery Professionals
The relentless rise of antibiotic resistance poses a formidable threat to global health, demanding an urgent and innovative response from the scientific community. Among the promising avenues of research, quinoline derivatives have re-emerged as a scaffold of significant interest for the development of novel antibacterial agents. This guide provides a comprehensive technical overview of the efficacy of ethyl 6-chloroquinoline-3-carboxylate derivatives against resistant bacterial strains. While direct and extensive data for this specific subclass is emerging, this document synthesizes available information on closely related quinoline analogues to offer a comparative analysis of their potential. We will delve into their mechanism of action, structure-activity relationships, and provide detailed, field-proven experimental protocols to empower researchers in their quest for the next generation of antibiotics.
The Quinoline Scaffold: A Renewed Hope in the Fight Against Resistance
Quinolone antibiotics, such as ciprofloxacin and levofloxacin, have been mainstays in clinical practice for decades, primarily targeting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1][2] However, the widespread emergence of resistance, often through mutations in these target enzymes or via efflux pumps, has diminished their efficacy.[1][3] This has spurred the exploration of novel quinoline derivatives, like the this compound series, with the aim of overcoming these resistance mechanisms. The presence of the chloro group at the 6-position and the carboxylate at the 3-position are key modifications being investigated for enhanced antibacterial activity and improved pharmacological properties.[4]
Mechanism of Action: Disrupting Bacterial DNA Synthesis
The primary mechanism of action for quinoline derivatives is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones stabilize the transient double-strand breaks created by these enzymes, forming a ternary complex with the enzyme and DNA.[4] This leads to a cascade of lethal events, including the arrest of DNA replication and the generation of toxic DNA damage, ultimately resulting in bacterial cell death.[1][2]
dot
Caption: Mechanism of quinoline derivatives targeting bacterial DNA gyrase.
Comparative Efficacy: A Look at the Data
While specific MIC (Minimum Inhibitory Concentration) data for a wide range of this compound derivatives against resistant strains is not extensively published, we can draw valuable comparisons from structurally similar compounds. The following table summarizes representative MIC values for various quinoline derivatives against key resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).
| Compound Class | Derivative Example | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Fluoroquinolone | Ciprofloxacin | MRSA (ATCC 43300) | 0.49 | - | - |
| Fluoroquinolone | Levofloxacin | MRSA | 8-128 | - | - |
| 3-Aminothiazol-quinolone | Compound 6e | MRSA | 0.8 | Norfloxacin | >10 |
| Indolizinoquinoline-dione | Compound 7 | MRSA | <0.0078 | Vancomycin | 1-2 |
| Quinolone-Thiourea Hybrid | Compound 5 | MRSA | Comparable to Vancomycin | Vancomycin | - |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. Specific values can vary based on the exact strain and testing conditions.[7][8][9][10]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. Here, we provide detailed methodologies for determining the antibacterial efficacy of novel compounds.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol adheres to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial suspension standardized to 0.5 McFarland
-
Test compound (e.g., this compound derivative)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and control antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of the compounds in CAMHB in a separate 96-well plate to create a concentration gradient.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Plate Inoculation:
-
Dispense 50 µL of the diluted compound from the dilution plate into the corresponding wells of the test plate.
-
Within 15 minutes of standardization, add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (broth + inoculum) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or with a microplate reader.
-
dot
Caption: Workflow for MIC determination via broth microdilution.
Protocol 2: DNA Gyrase Inhibition Assay
This assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Objective: To quantify the inhibitory effect of a compound on DNA gyrase activity.
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and bovine serum albumin)
-
Test compound
-
Positive control inhibitor (e.g., Novobiocin)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., Ethidium Bromide)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
-
Include a positive control (with Novobiocin) and a negative control (no inhibitor).
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding purified DNA gyrase to each tube.
-
Incubate the reaction at 37°C for 1 hour.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution containing SDS and EDTA.
-
-
Gel Electrophoresis:
-
Load the samples onto an agarose gel.
-
Run the gel at a constant voltage until the DNA bands are well-separated.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA staining agent and visualize it under UV light.
-
The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the negative control. The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) can be determined.
-
dot
Caption: Workflow for the DNA gyrase inhibition assay.
Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Efficacy
The antibacterial potency of quinoline derivatives is intricately linked to the nature and position of substituents on the quinoline ring. For the this compound scaffold, the following SAR insights can be extrapolated from related series:
-
C6-Halogen: The presence of a halogen, such as chlorine, at the C6 position is generally associated with potent antibacterial activity.[9]
-
C3-Carboxylate: The ethyl carboxylate group at the C3 position is crucial for interacting with the DNA gyrase-DNA complex. Modifications at this position can significantly impact activity.
-
N1-Substitution: Alkyl or cycloalkyl groups at the N1 position often enhance antibacterial potency.
-
C7-Substituent: The nature of the substituent at the C7 position is a key determinant of the antibacterial spectrum and potency. Bulky or heterocyclic groups at this position can improve activity against resistant strains.
Future Directions and Conclusion
While the direct body of evidence for this compound derivatives is still growing, the analysis of structurally similar compounds provides a strong rationale for their continued investigation. Their potential to overcome existing resistance mechanisms, coupled with a well-understood mechanism of action, makes them a compelling class of molecules for further drug development.
Future research should focus on:
-
Systematic Synthesis: The synthesis and screening of a diverse library of this compound derivatives with various substituents at the N1 and C7 positions.
-
Broad-Spectrum Activity: Evaluation against a wide panel of multidrug-resistant Gram-positive and Gram-negative bacteria.
-
Mechanism of Resistance: Studies to determine if these new derivatives are less susceptible to existing quinolone resistance mechanisms.
-
In Vivo Efficacy and Safety: Preclinical studies to assess the in vivo efficacy, pharmacokinetics, and safety profiles of the most promising candidates.
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
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Collin, F., Karkare, S., & Maxwell, A. (2011). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 16(12), 10378–10389. [Link]
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Eurtivong, C., & Chantrapromma, K. (2020). Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. European Journal of Medicinal Chemistry, 208, 112836. [Link]
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Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]
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Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]
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Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in Microbiology, 22(8), 438–445. [Link]
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Teng, C., et al. (2017). A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. Future Medicinal Chemistry, 9(12), 1435-1456. [Link]
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Potdar, V. V., Joshi, A. B., & Joshi, H. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Asian Journal of Chemistry, 36(7), 1518-1522. [Link]
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Maxwell, A. (1997). DNA gyrase as a drug target. Trends in Microbiology, 5(3), 102-109. [Link]
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Yang, B., et al. (2018). Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. European Journal of Medicinal Chemistry, 157, 1006-1022. [Link]
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A Comparative Guide to Quinoline Synthesis: Unveiling the Advantages of the Friedländer Method over the Skraup Reaction
For researchers, scientists, and professionals in drug development, the synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry. Quinoline and its derivatives are integral to a vast array of pharmaceuticals, from the pioneering antimalarial drug quinine to modern antibiotics and anticancer agents.[1][2][3] Among the classical methods for constructing this vital bicyclic heterocycle, the Skraup and Friedländer syntheses are fundamental.[4] However, for the precise construction of highly functionalized, substituted quinolines required in modern drug discovery, the Friedländer synthesis presents a series of distinct and compelling advantages over the historically significant but often problematic Skraup reaction.
This guide provides an in-depth, objective comparison of these two methods, grounded in mechanistic principles and supported by experimental insights, to elucidate why the Friedländer approach is frequently the more strategic choice for synthesizing complex quinoline derivatives.
At a Glance: Skraup vs. Friedländer Synthesis
| Feature | Skraup Synthesis | Friedländer Synthesis |
| Reactants | Aniline (or substituted aniline), glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[4][5] | 2-Aminoaryl aldehyde or ketone and a compound with an α-methylene group (e.g., ketone, ester).[4][6] |
| Catalyst | Strong acid (e.g., concentrated H₂SO₄).[4] | Acid (e.g., H₂SO₄, p-TsOH) or base (e.g., KOH, NaOH).[4][6] |
| Reaction Conditions | Harsh: strongly acidic, high temperatures (>150°C), highly exothermic, and potentially violent.[4][7][8] | Generally milder; can be performed under acidic, basic, or neutral conditions, with modern variations using microwave irradiation or ionic liquids.[2][4][6] |
| Substrate Scope | Primarily for unsubstituted or simply substituted quinolines on the benzene ring.[4] Limited by the stability of anilines to harsh conditions. | Broad substrate scope, allowing for a wide variety of substituents on both the benzene and pyridine rings.[4][9] |
| Regioselectivity | Poor. Meta-substituted anilines yield a mixture of 5- and 7-substituted quinolines.[10][11] | High and predictable. The substitution pattern is precisely defined by the choice of the two starting carbonyl compounds.[6][12] |
| Yield | Often low to moderate and variable, frequently compromised by side reactions.[4][10] | Generally good to excellent.[4][13] |
| Key Disadvantage | Hazardous conditions, formation of tarry byproducts, and poor control over substitution patterns.[4][14][15] | Requires pre-synthesis of often less accessible 2-aminoaryl aldehydes or ketones.[4] |
The Skraup Synthesis: A Brute-Force Approach
Discovered by Czech chemist Zdenko Hans Skraup in 1880, this reaction synthesizes quinoline by heating an aromatic amine (like aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent such as nitrobenzene.[5][16][17]
Mechanism and Inherent Flaws
The Skraup synthesis proceeds through a multi-step mechanism that is the root of its major drawbacks:
-
Dehydration: Concentrated sulfuric acid dehydrates glycerol at high temperatures to form the highly reactive α,β-unsaturated aldehyde, acrolein.[16][18]
-
Michael Addition: The aniline starting material undergoes a conjugate (Michael) addition to the acrolein.[19]
-
Cyclization & Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline.[7]
-
Oxidation: Finally, the dihydroquinoline is oxidized to the aromatic quinoline product by the oxidizing agent (e.g., nitrobenzene).[19]
The necessity of strong acid and high heat for the initial dehydration of glycerol dictates the reaction's notoriously harsh and hazardous nature.[7][20] The reaction is extremely exothermic and can become violent if not properly controlled, often requiring moderators like ferrous sulfate (FeSO₄) or boric acid to temper its vigor.[8][20][21]
Furthermore, these conditions promote the polymerization of acrolein and other intermediates, leading to the formation of significant amounts of tar, which complicates product isolation and purification, thereby reducing overall yield.[8][15]
Caption: The harsh, multi-step mechanism of the Skraup synthesis.
The Friedländer Synthesis: An Elegant and Controlled Condensation
Reported by Paul Friedländer in 1882, this method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (such as a ketone or ester).[6][22][23] This reaction can be catalyzed by either acid or base and generally proceeds under much milder conditions than the Skraup synthesis.[24][25]
Mechanism and Strategic Advantages
The Friedländer synthesis offers two potential mechanistic pathways, but both converge to provide a well-defined product:
-
Aldol-First Pathway: An initial aldol condensation between the two carbonyl reactants is followed by cyclization and dehydration.[9]
-
Schiff Base-First Pathway: The amino group of the 2-aminoaryl carbonyl compound first forms a Schiff base with the other carbonyl partner, which then undergoes an intramolecular aldol-type condensation and dehydration.[6][9]
The key advantage lies in its convergent nature. Instead of building the quinoline ring from a simple aniline through a series of harsh, sequential steps, the Friedländer synthesis constructs the final product by joining two larger, pre-functionalized fragments in a single, controlled cyclocondensation step.
Caption: The controlled cyclocondensation of the Friedländer synthesis.
Head-to-Head Comparison: Why Friedländer Excels
Reaction Conditions and Safety
This is the most striking advantage of the Friedländer synthesis. It avoids the dangerous, highly exothermic, and difficult-to-control conditions of the Skraup reaction.[4][8] Friedländer reactions can often be run at reflux in common solvents like ethanol or even under solvent-free conditions, sometimes catalyzed by mild acids or bases.[6][24] This operational simplicity and enhanced safety profile are critical in both academic research and industrial scale-up.
Substrate Scope and Versatility
The Friedländer synthesis offers a much broader substrate scope.[4] The ability to choose and vary both the 2-aminoaryl carbonyl and the α-methylene carbonyl partner allows for the synthesis of a vast library of quinolines with diverse substitution patterns on both the benzene and the newly formed pyridine ring.[9] In contrast, the Skraup synthesis is largely limited to the substituents present on the initial aniline, and many functional groups cannot survive the harsh acidic and oxidizing conditions.[15]
Regioselectivity: The Decisive Advantage
For drug development professionals, predictable control over isomer formation is non-negotiable. Here, the Friedländer synthesis is unequivocally superior. The final substitution pattern is unambiguously determined by the structures of the two starting materials.
The Skraup synthesis, however, suffers from poor regioselectivity. For example, the reaction of a meta-substituted aniline (e.g., m-toluidine) results in a mixture of the 5- and 7-substituted quinoline products, which are often difficult to separate.[10][11]
Caption: Regiochemical outcomes of the Skraup vs. Friedländer synthesis.
Yields and Purity
The Friedländer synthesis generally provides good to excellent yields of the desired quinoline product.[4] The milder conditions and the reduction of side reactions like polymerization contribute to cleaner reaction profiles and simpler purification. One-pot modifications, where the 2-aminoaryl carbonyl is generated in situ from a 2-nitro precursor, have further streamlined the process, providing yields from 58-100% for a range of substrates.[13] Conversely, Skraup synthesis yields are often low to moderate and can be highly variable, with significant product loss during the removal of tarry byproducts.[4][14]
Experimental Protocols
The following protocols are illustrative examples and should be adapted based on the specific substrates and laboratory safety standards.
Protocol 1: Skraup Synthesis of Quinoline
This procedure is adapted from Organic Syntheses and is known to be hazardous.[7] Extreme caution is required.
-
Reaction Setup: In a 5-liter three-necked round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, cautiously prepare a mixture of aniline (2.64 moles), anhydrous glycerol (9.45 moles), and ferrous sulfate heptahydrate (a moderator).
-
Acid Addition: While stirring vigorously, slowly and carefully add concentrated sulfuric acid (217.5 ml) through the condenser. The addition is highly exothermic and may require external cooling to control.
-
Reaction: Gently heat the mixture. Once the reaction begins to boil vigorously, immediately remove the external heat source.[7] The exothermic nature of the reaction should sustain reflux.
-
Completion: After the initial vigorous reaction subsides, heat the mixture at reflux for an additional 3-5 hours to ensure the reaction goes to completion.[12]
-
Work-up: Allow the mixture to cool to room temperature. Carefully dilute the mixture by pouring it into a large volume of water.
-
Purification: Make the solution strongly alkaline with a concentrated sodium hydroxide solution to precipitate the crude quinoline. The quinoline is then isolated from the tarry residue by steam distillation, followed by extraction and fractional distillation of the purified oil.[7][18]
Protocol 2: Friedländer Synthesis of 2-Methylquinoline
This protocol is a representative example of a base-catalyzed Friedländer annulation.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde (1 mole) in ethanol.
-
Addition of Reactants: Add acetone (1.2 moles) to the solution, followed by a catalytic amount of 10% aqueous potassium hydroxide (KOH) solution.
-
Reaction: Heat the mixture to reflux and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may crystallize upon standing or cooling. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the separated crystalline product by filtration and wash with a small amount of cold 50% aqueous acetone.[4] The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain pure 2-methylquinoline.
Conclusion
While the Skraup synthesis holds historical importance and can be useful for preparing simple, unsubstituted quinolines from basic starting materials, its utility in modern synthetic chemistry is severely limited by its harsh, hazardous conditions, low yields, and lack of regiochemical control.[4][10]
For researchers, scientists, and drug development professionals engaged in the synthesis of complex, highly substituted quinolines, the Friedländer synthesis is the demonstrably superior method . Its key advantages—milder and safer reaction conditions, broad substrate versatility, excellent and predictable regioselectivity, and generally higher yields—make it an indispensable tool for the precise and efficient construction of functionalized quinoline scaffolds.[3][4] The ability to strategically design and assemble quinoline targets from well-defined carbonyl components provides a level of control that the Skraup reaction simply cannot match.
References
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Alfindee, M., et al. (2019). Recent Progress in the Synthesis of Quinolines. PubMed. Retrieved from [Link]
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Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Retrieved from [Link]
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Singh, H., et al. (2021). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. Retrieved from [Link]
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Shaikh, I., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. PubMed Central. Retrieved from [Link]
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Adib, M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Publishing. Retrieved from [Link]
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Marco-Contelles, J., et al. (2009). Recent Advances in the Friedländer Reaction. ACS Publications. Retrieved from [Link]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]
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Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Retrieved from [Link]
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Larock, R. C., & Yao, T. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. University of Iowa. Retrieved from [Link]
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Dobado, J. A. (2023). Skraup quinoline synthesis. Chemistry Online. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Retrieved from [Link]
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Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]
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Wikipedia. (n.d.). Skraup reaction. Wikipedia. Retrieved from [Link]
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Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]
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Vive Chemistry. (2012). Skraup's Synthesis. WordPress.com. Retrieved from [Link]
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ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. ResearchGate. Retrieved from [Link]
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Nptel. (n.d.). Preparation and Properties of Quinoline. Nptel. Retrieved from [Link]
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Wikipedia. (2020). Skraup reaction. Wikipedia. Retrieved from [Link]
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ResearchGate. (n.d.). Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger.... ResearchGate. Retrieved from [Link]
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Centurion University. (n.d.). Skraup synthesis of Quinoline. CUTM Courseware. Retrieved from [Link]
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Smith, A. D., & Njardarson, J. T. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central. Retrieved from [Link]
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Shaikh, I., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. TÜBİTAK Academic Journals. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Chlorine Atoms on the Quinoline Ring for Researchers and Drug Developers
This guide provides an in-depth, objective comparison of the reactivity of chlorine atoms at various positions on the quinoline scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond theoretical principles to offer a practical, data-driven analysis of how the chlorine's position dictates its reactivity in key synthetic transformations. We will explore the underlying electronic and steric factors and provide detailed experimental protocols for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, empowering you to make informed decisions in your synthetic strategies.
The Quinoline Core: A Landscape of Uneven Reactivity
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] However, the reactivity of a substituent like chlorine is not uniform across the ring. This disparity is governed by the electron-withdrawing nature of the nitrogen atom, which creates an electron-deficient pyridine ring and a comparatively electron-rich carbocyclic ring.[2][3] This electronic imbalance is the primary determinant of the reactivity of a chlorine atom at any given position.
Electronic Landscape of the Quinoline Ring
The nitrogen atom in the quinoline ring significantly influences the electron density distribution. The pyridine ring (positions 2, 3, and 4) is electron-deficient due to the electronegativity of the nitrogen, making these positions susceptible to nucleophilic attack.[4] Conversely, the carbocyclic ring (positions 5, 6, 7, and 8) behaves more like a substituted benzene ring and is the primary site for electrophilic aromatic substitution.[3]
dot graph TD { A[Quinoline Ring] --> B{Pyridine Ring (Electron-Deficient)}; A --> C{Carbocyclic Ring (Electron-Rich)}; B --> D["Positions 2, 3, 4(Susceptible to Nucleophilic Attack)"]; C --> E["Positions 5, 6, 7, 8(Susceptible to Electrophilic Attack)"]; }
Caption: The electronic dichotomy of the quinoline ring system.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Rings
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of chloroquinolines. The general reactivity order for SNAr at different positions on the quinoline ring is: 4 > 2 >> 3 > carbocyclic positions (5, 6, 7, 8) . This hierarchy is a direct consequence of the ability of the quinoline ring to stabilize the intermediate Meisenheimer complex.
The Highly Activated Positions: C2 and C4
Chlorine atoms at the C2 and C4 positions are exceptionally reactive towards nucleophiles.[5] This is because the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack can be effectively delocalized onto the electronegative nitrogen atom through resonance.
dot graph { layout=neato; node [shape=box, style=rounded]; rankdir=LR;
}
Caption: Stabilization of Meisenheimer complexes in SNAr.
While both C2 and C4 are highly activated, the C4 position is generally considered more reactive. This can be attributed to the more effective delocalization of the negative charge in the transition state.
The Intermediate Case: C3
The C3 position is significantly less reactive than C2 and C4 in SNAr reactions. Nucleophilic attack at C3 does not allow for the direct delocalization of the resulting negative charge onto the nitrogen atom, leading to a less stable Meisenheimer intermediate.
The Unreactive Carbocyclic Positions: C5, C6, C7, and C8
Chlorine atoms on the carbocyclic ring are generally unreactive towards traditional SNAr reactions unless activated by other strongly electron-withdrawing groups.[2] The nitrogen atom's influence is too distant to effectively stabilize the anionic intermediate. However, the reactivity of these positions can be unlocked through palladium-catalyzed cross-coupling reactions.
A notable exception is the C8 position, where reactivity is also influenced by steric hindrance from the peri-hydrogen at C1, which can impede the approach of bulky nucleophiles.[2]
Palladium-Catalyzed Cross-Coupling Reactions: Unlocking the Carbocyclic Ring
For the less reactive chloroquinolines, particularly those substituted on the carbocyclic ring, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable tools.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[6] While aryl chlorides are generally less reactive than the corresponding bromides and iodides, the use of specialized phosphine ligands can facilitate the coupling of chloroquinolines at all positions.[2]
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Position of Chlorine | Relative Reactivity | Typical Catalyst System | Notes |
| 2 and 4 | High | Pd(PPh₃)₄, Na₂CO₃ | Readily undergo coupling due to the electron-deficient nature of the pyridine ring. |
| 3 | Moderate | Pd(dppf)Cl₂, K₂CO₃ | Less reactive than C2 and C4, may require more active catalysts. |
| 5, 6, 7 | Moderate to Low | Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos), Cs₂CO₃ | Reactivity is similar to other aryl chlorides.[7] |
| 8 | Low | Specialized catalysts/ligands | Steric hindrance can significantly reduce reaction rates and yields.[2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[8] Similar to the Suzuki coupling, the reactivity of chloroquinolines in this reaction is position-dependent. A key consideration is the potential for the quinoline nitrogen to act as a ligand for the palladium catalyst, which can influence the reaction outcome.
A study on the selective amination of 6-bromo-2-chloroquinoline demonstrated that the aryl bromide on the carbocyclic ring could be selectively coupled in the presence of the more activated heteroaryl chloride at the C2 position by careful choice of catalyst and conditions.[9] This highlights the nuanced reactivity that can be exploited for selective functionalization.
Experimental Protocols
The following protocols are provided as a starting point for the functionalization of chloroquinolines. Optimization of reaction conditions is often necessary for specific substrates.
Protocol: Nucleophilic Aromatic Substitution of 4-Chloroquinoline with an Amine
This protocol describes a general procedure for the SNAr reaction of a 4-chloroquinoline with a primary or secondary amine.[5]
Materials:
-
4-Chloroquinoline derivative (1.0 eq)
-
Amine (1.2 eq)
-
Solvent (e.g., Ethanol, DMF)
-
Base (optional, e.g., K₂CO₃, if the amine salt is used)
Procedure:
-
In a round-bottom flask, dissolve the 4-chloroquinoline derivative in the chosen solvent.
-
Add the amine to the solution. If using an amine salt, add the base.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
dot graph TD { A[Start] --> B{Dissolve 4-chloroquinoline in solvent}; B --> C{Add amine and optional base}; C --> D{Heat to reflux and monitor}; D --> E{Reaction complete?}; E -- Yes --> F{Cool and isolate product}; F --> G{Purify}; G --> H[End]; E -- No --> D; }
Caption: Workflow for SNAr of 4-chloroquinoline.
Protocol: Suzuki-Miyaura Coupling of a 6-Chloroquinoline
This protocol provides a general method for the Suzuki-Miyaura coupling of a chloroquinoline on the carbocyclic ring.[7]
Materials:
-
6-Chloroquinoline (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a reaction vessel, add the 6-chloroquinoline, arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., Argon).
-
Add the degassed solvent mixture.
-
Heat the reaction mixture (typically 80-100 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
dot graph TD { A[Start] --> B{Combine reactants, catalyst, and base}; B --> C{Purge with inert gas}; C --> D{Add degassed solvent}; D --> E{Heat and stir}; E --> F{Monitor reaction progress}; F --> G{Reaction complete?}; G -- Yes --> H{Work-up and extraction}; H --> I{Purify by chromatography}; I --> J[End]; G -- No --> E; }
Caption: Workflow for Suzuki-Miyaura coupling of 6-chloroquinoline.
Protocol: Buchwald-Hartwig Amination of 6-Bromo-2-chloroquinoline
This protocol outlines a selective amination of the 6-bromo position in the presence of a 2-chloro substituent, as described by Scott and coworkers.[9]
Materials:
-
6-Bromo-2-chloroquinoline (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (2.5 mol%)
-
Xantphos (5 mol%)
-
NaOtBu (1.4 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox, combine 6-bromo-2-chloroquinoline, Pd₂(dba)₃, Xantphos, and NaOtBu in a reaction tube.
-
Add anhydrous toluene and the amine.
-
Seal the tube and heat to 100 °C for the required time (monitor by LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the product by flash chromatography.
Conclusion
The reactivity of a chlorine atom on the quinoline ring is a nuanced interplay of electronic and steric effects. The highly activated C2 and C4 positions are prime candidates for nucleophilic aromatic substitution, while the less reactive positions on the carbocyclic ring can be effectively functionalized using modern palladium-catalyzed cross-coupling methodologies. A thorough understanding of these positional reactivities is crucial for the strategic design and efficient execution of synthetic routes towards novel quinoline-based compounds in drug discovery and materials science. This guide provides a foundational framework, supported by experimental evidence, to aid researchers in harnessing the versatile chemistry of chloroquinolines.
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Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. 2018. Available from: [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 2019. Available from: [Link]
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4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. 2016. Available from: [Link]
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QUINOLINE. ResearchGate. Available from: [Link]
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Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. 2008. Available from: [Link]
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Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. 2022. Available from: [Link]
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Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. 2008. Available from: [Link]
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Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. 2019. Available from: [Link]
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Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. Available from: [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available from: [Link]
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Quinoline and isoquinoline- heterocyclic chemistry- pharmacy. Slideshare. 2019. Available from: [Link]
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Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC. 2011. Available from: [Link]
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Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC. 2022. Available from: [Link]
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Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. 2023. Available from: [Link]
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Preparation and Properties of Quinoline. Available from: [Link]
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Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. PMC. 2023. Available from: [Link]
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Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: domino synthesis of diarylalkynes. New Journal of Chemistry. 2022. Available from: [Link]
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Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. ResearchGate. 2022. Available from: [Link]
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Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available from: [Link]
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The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available from: [Link]
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Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. 2022. Available from: [Link]
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Steric vs electronic effects and solvent coordination in the electrochemistry of phenanthroline-based copper complexes. ResearchGate. 2020. Available from: [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. 2024. Available from: [Link]
-
Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position?. Quora. 2018. Available from: [Link]
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Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. PubMed. 2022. Available from: [Link]
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A Senior Application Scientist's Guide to In Silico Molecular Docking of Novel Chloroquinoline Analogs
This guide provides a comprehensive, in-depth comparison and practical walkthrough of in silico molecular docking for novel chloroquinoline analogs. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons of methodologies and supporting experimental data to ensure scientific integrity and practical applicability.
Introduction: The Enduring Relevance of Chloroquinoline Scaffolds and the Power of In Silico Screening
Chloroquine and its analogs are a fascinating class of molecules. Initially developed as antimalarials, their therapeutic applications have expanded to encompass a wide range of diseases, including various cancers and autoimmune disorders like rheumatoid arthritis and systemic lupus erythematosus.[1][2] The versatility of the chloroquinoline scaffold lies in its ability to interact with multiple biological targets, often through mechanisms like interfering with lysosomal activity and autophagy.[1][2][3]
As we endeavor to develop novel therapeutics based on this privileged scaffold, in silico molecular docking has emerged as an indispensable tool. It allows us to predict the binding orientation and affinity of a small molecule (ligand) to its protein target at an atomic level, thereby rationalizing the design of more potent and selective drug candidates.[4] This computational approach significantly accelerates the drug discovery process by prioritizing compounds for synthesis and experimental testing, thus saving considerable time and resources.
This guide will navigate the intricacies of performing a robust in silico molecular docking study of novel chloroquinoline analogs, from the foundational principles to the critical analysis of results and their experimental validation.
The Molecular Docking Workflow: A Step-by-Step Protocol with Scientific Rationale
A successful molecular docking experiment is more than just a computational exercise; it's a carefully orchestrated series of steps, each with a specific scientific purpose. Here, we delineate a comprehensive protocol, emphasizing the causality behind each experimental choice.
Diagram of the Molecular Docking Workflow
Caption: A generalized workflow for in silico molecular docking, from initial target selection to experimental validation.
Target Identification and Structure Retrieval
The first critical step is to identify a relevant protein target for your novel chloroquinoline analogs. This choice should be driven by a clear biological hypothesis. For instance, given the known role of chloroquine in autophagy inhibition, proteins involved in this pathway are logical targets for cancer-related studies.[1][3]
Key Protein Targets for Chloroquine Analogs:
| Disease Area | Protein Target | PDB ID | Rationale |
| Malaria | Falcilysin | A key metalloprotease in Plasmodium falciparum, shown to interact with quinoline drugs.[5] | |
| Cancer | Autophagy-related protein (e.g., NQO2, SEC23A) | Varies | Chloroquine's anticancer effects are often linked to its inhibition of autophagy.[1][6] |
| Autoimmune | Toll-like receptor 9 (TLR9) | Chloroquine is known to inhibit TLR9 signaling, a key pathway in autoimmune responses.[2] | |
| COVID-19 | SARS-CoV-2 Main Protease | A critical enzyme for viral replication, which has been explored as a target for chloroquine derivatives.[7] |
Once a target is selected, its three-dimensional structure is retrieved from the Protein Data Bank (PDB). It is crucial to select a high-resolution crystal structure, preferably with a co-crystallized ligand, as this provides a validated binding site.
Receptor Preparation: Cleaning and Optimizing the Protein Structure
The raw PDB file is not immediately ready for docking. It requires careful preparation to ensure it is chemically correct and computationally tractable. This is a critical step where attention to detail is paramount.
Protocol for Receptor Preparation using UCSF Chimera:
-
Load the PDB file: Open the downloaded PDB file in UCSF Chimera.
-
Remove Unnecessary Molecules: Delete water molecules, ions, and any co-crystallized ligands that are not part of the study. This is because they can interfere with the docking algorithm.
-
Add Hydrogens: PDB files often lack hydrogen atoms. Add hydrogens to the protein, ensuring correct protonation states for amino acid residues at a physiological pH (typically 7.4).
-
Assign Partial Charges: Assign partial charges to all atoms of the protein. The AMBER force field is a commonly used and well-validated option.
-
Save the Prepared Receptor: Save the cleaned and prepared protein in a suitable format, such as Mol2 or PDBQT, which is required by most docking software.
Ligand Preparation: From 2D Structure to 3D Conformation
The novel chloroquinoline analogs also need to be prepared for docking. This involves converting their 2D structures into 3D conformations and assigning appropriate chemical properties.
Protocol for Ligand Preparation using Avogadro and AutoDockTools:
-
Draw or Import the 2D Structure: Use a molecule editor like Avogadro to draw the 2D structure of your chloroquinoline analog.
-
Generate 3D Coordinates: Convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform an energy minimization of the 3D structure to obtain a low-energy, stable conformation. The MMFF94 force field is a good starting point for drug-like molecules.
-
Add Hydrogens and Assign Charges: Similar to the protein, add hydrogens and assign partial charges (e.g., Gasteiger charges) to the ligand atoms.
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This is crucial for flexible ligand docking, where the ligand is allowed to change its conformation during the simulation.
-
Save in PDBQT Format: Save the prepared ligand in the PDBQT format for use with AutoDock Vina.
Grid Box Definition: Defining the Search Space
The docking simulation does not search the entire protein for a binding site. Instead, a "grid box" is defined to specify the search space.
-
If a co-crystallized ligand is present: Center the grid box on the co-crystallized ligand. This ensures that the docking search is focused on a known binding pocket.
-
If the binding site is unknown: A "blind docking" approach can be used, where the grid box encompasses the entire protein. However, this is computationally more expensive and may yield less accurate results.
Docking Simulation: The Core of the Experiment
With the prepared receptor and ligand, and the defined grid box, the docking simulation can now be performed. The choice of docking software is a critical decision that will influence the results.
Comparison of Molecular Docking Software
There is no single "best" docking software; the optimal choice depends on the specific research question, available computational resources, and the user's expertise. Here, we compare some of the most widely used docking programs.
| Software | Search Algorithm | Scoring Function Type | Key Advantages | Key Limitations |
| AutoDock Vina | Lamarckian Genetic Algorithm | Empirical & Knowledge-based hybrid | Free and open-source, fast, good accuracy for many systems.[8] | Can be less accurate for systems with high ligand flexibility. |
| GOLD | Genetic Algorithm | Force-field (ChemPLP, GoldScore, etc.) | High accuracy in pose prediction, good for virtual screening.[4][9] | Commercial, can have a steeper learning curve. |
| Glide (Schrödinger) | Hierarchical search | Empirical (GlideScore) | Very fast and accurate, well-integrated into a larger software suite.[9][10] | Commercial and can be expensive. |
Performance Metrics from Benchmarking Studies:
-
Pose Prediction Accuracy (RMSD < 2.0 Å): Studies have shown that Glide often achieves the highest success rates in reproducing the crystallographic binding pose, followed by GOLD and then AutoDock Vina.[4][9][10] However, performance can be target-dependent.
-
Ranking Accuracy: In virtual screening, Glide and GOLD have demonstrated strong performance in distinguishing active compounds from decoys.[4][9]
-
Speed: AutoDock Vina is generally considered to be one of the fastest docking programs, making it suitable for high-throughput virtual screening. Glide is also known for its speed.[10]
Analysis of Docking Results: From Raw Data to Actionable Insights
Key Metrics for Analysis:
-
Binding Energy/Docking Score: This value, typically in kcal/mol, is an estimate of the binding affinity. A more negative value generally indicates a stronger predicted binding.[2]
-
Root Mean Square Deviation (RMSD): When a co-crystallized ligand is available, the RMSD between the predicted pose and the experimental pose is a measure of docking accuracy. An RMSD of less than 2.0 Å is generally considered a successful prediction.[2]
Visualizing and Interpreting Interactions:
It is essential to visually inspect the top-ranked docking poses using molecular visualization software like PyMOL or UCSF Chimera. Look for key molecular interactions that stabilize the protein-ligand complex:
-
Hydrogen Bonds: These are strong, directional interactions between a hydrogen bond donor and acceptor.
-
Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein.
-
Pi-Pi Stacking: These interactions occur between aromatic rings.
-
Salt Bridges: These are electrostatic interactions between oppositely charged residues.
Advanced Analysis Techniques:
-
Clustering of Poses: Docking simulations often generate multiple clusters of similar poses. Analyzing the top-ranked clusters can provide a more robust understanding of the potential binding modes.
-
Interaction Fingerprints: These are binary strings that encode the interactions between a ligand and a protein. They can be used to compare binding modes and identify key interaction patterns.[11][12]
Experimental Validation: Bridging the Gap Between In Silico and In Vitro
In silico predictions, no matter how sophisticated, must be validated by experimental data. This is a cornerstone of scientific integrity in drug discovery.
Diagram of the In Silico to In Vitro Validation Workflow
Caption: The iterative cycle of in silico prediction, experimental validation, and lead optimization in drug discovery.
Correlating Docking Scores with Experimental Data
A strong correlation between the predicted binding affinities from docking and experimentally determined biological activities (e.g., IC50 values) provides confidence in the docking protocol.
Example Experimental Data for Chloroquinoline Analogs:
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Chloroquine Analog 'X' | MCF-7 (Breast Cancer) | 43.4 | [13] |
| Chloroquine Analog 'Y' | A549 (Lung Cancer) | 5.988 | [13] |
| Chloroquine Analog 'Z' | P. falciparum (CQ-sensitive) | 0.046 | [14] |
By docking these compounds against their respective targets and comparing the docking scores to the IC50 values, a predictive model can be established.
Conclusion: A Powerful, Yet Imperfect, Tool
In silico molecular docking is a powerful and indispensable tool in the modern drug discovery pipeline. When applied rigorously and with a deep understanding of its underlying principles and limitations, it can provide invaluable insights into the molecular basis of drug action and guide the design of novel chloroquinoline analogs with improved therapeutic properties. However, it is crucial to remember that docking is a predictive tool, and its results must always be interpreted in the context of experimental validation. By integrating computational and experimental approaches, we can accelerate the journey from a promising scaffold to a life-saving therapeutic.
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Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (n.d.). PubMed Central. Retrieved January 8, 2026, from [Link]
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An evaluation study of molecular docking tools: comparing pose accuracy, computational. (2025, September 5). DiVA portal. Retrieved January 8, 2026, from [Link]
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Quantitative Proteomics Explore the Potential Targets and Action Mechanisms of Hydroxychloroquine. (2022, August 14). PubMed Central. Retrieved January 8, 2026, from [Link]
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Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. (2020, February 7). Nature. Retrieved January 8, 2026, from [Link]
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Comparative evaluation of eight docking tools for docking and virtual screening accuracy. (2004, August 10). Molecular Modeling Lab. Retrieved January 8, 2026, from [Link]
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Quantitative Proteomics Explore the Potential Targets and Action Mechanisms of Hydroxychloroquine. (2022, August 14). PubMed. Retrieved January 8, 2026, from [Link]
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Automatic clustering of docking poses in virtual screening process using self-organizing map. (n.d.). Oxford Academic. Retrieved January 8, 2026, from [Link]
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Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]
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IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy. (2024, July 5). PubMed Central. Retrieved January 8, 2026, from [Link]
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Role of chloroquine as an anticancer agent | Request PDF. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Beyond the Benchmark: Rethinking Molecular Docking Accuracy. (n.d.). Receptor.AI. Retrieved January 8, 2026, from [Link]
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Software for molecular docking: a review. (2017, January 16). PubMed Central. Retrieved January 8, 2026, from [Link]
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Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock, Using Free Energy Perturbation Reference Data: A Case Study of Fructose-1, 6-bisphosphatase-AMP Analogs (2020) | K. K. Reddy | 10 Citations. (n.d.). SciSpace. Retrieved January 8, 2026, from [Link]
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Real examples of Graphviz. (2021, January 19). Medium. Retrieved January 8, 2026, from [Link]
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Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]
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1/IC50 values of antitumor screening of target derivatives against... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock, Using Free Energy Perturbation Reference Data: A Case Study of Fructose-1, 6-bisphosphatase-AMP Analogs | Request PDF. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Visualization of bioinformatics workflows for ease of understanding and design activities. (2013, January 31). Retrieved January 8, 2026, from [Link]
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Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. (2013, March 25). National Institutes of Health. Retrieved January 8, 2026, from [Link]
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IC 50 values of some derivatives compound of chloroquine against Plasmodium falciparum. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Binding Energy of Chloroquine Analogs and Their Interactions... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. (n.d.). The Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]
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Identification of antimalarial targets of chloroquine by a combined deconvolution strategy of ABPP and MS-CETSA. (2022, June 14). PubMed Central. Retrieved January 8, 2026, from [Link]
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Design, Molecular Docking, and in Silico Analysis of Analogues of Chloroquine, and Hydroxychloroquine Against Sars-Cov-2 Target (6W63.pdb). (n.d.). Fortune Journals. Retrieved January 8, 2026, from [Link]
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The Fulcrum of Potency: A Comparative Guide to the Structure-Activity Relationship of Quinoline-3-Carboxylate Derivatives
The quinoline scaffold is a cornerstone in medicinal chemistry, a privileged structure that has given rise to a multitude of therapeutic agents. Among its many variations, quinoline-3-carboxylate derivatives have emerged as a particularly fruitful area of research, yielding compounds with potent antibacterial, anticancer, and antiviral activities. The versatility of this scaffold lies in the nuanced interplay between its chemical structure and biological function. Seemingly minor modifications to the quinoline ring or the carboxylate moiety can dramatically alter a compound's potency, selectivity, and even its mechanism of action.
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of quinoline-3-carboxylate derivatives across these three key therapeutic areas. We will dissect how specific structural alterations influence biological outcomes, supported by experimental data and a discussion of the underlying molecular mechanisms. This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding to inform the rational design of next-generation quinoline-based therapeutics.
Antibacterial Activity: Targeting Bacterial Proliferation
Quinolone antibiotics, a class of drugs that includes the well-known fluoroquinolones, have long been a mainstay in the fight against bacterial infections. Their mechanism of action primarily involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for DNA replication, and their inhibition leads to a cascade of events culminating in bacterial cell death.[1][4] The potency of quinoline-3-carboxylate derivatives as antibacterial agents is exquisitely sensitive to the nature and position of substituents on the quinoline core.
Key Structural Determinants of Antibacterial Potency
The antibacterial SAR of quinoline-3-carboxylates is well-established, with several key positions on the quinoline ring playing a critical role in determining the spectrum and potency of activity.
-
Position 1 (N1): The substituent at the N1 position is crucial for DNA gyrase inhibition and bacterial uptake. Small alkyl groups, such as methyl or ethyl, are often optimal. For instance, the 1-methylamino group in amifloxacin contributes significantly to its potent antibacterial activity.[5]
-
Position 6: The introduction of a fluorine atom at the C6 position is a hallmark of the highly successful fluoroquinolone class. This substitution enhances the potency against a broad range of bacteria by improving cell penetration and DNA gyrase inhibition.[3] Halogenated compounds at this position generally show moderate to good activity.[6]
-
Position 7: The substituent at the C7 position profoundly influences the antibacterial spectrum and potency. The presence of a piperazinyl ring or a similar nitrogen-containing heterocycle is a common feature of many potent quinolones, such as ciprofloxacin and norfloxacin. This group is believed to enhance the binding to DNA gyrase and improve activity against Gram-negative bacteria.[3][5]
-
The Carboxylate Group at C3: The carboxylic acid at the C3 position is essential for activity, as it is involved in binding to the DNA gyrase enzyme. Esterification of this group generally leads to a loss of antibacterial activity.
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds, a key metric in assessing their potency.
Caption: Workflow for the MTT cytotoxicity assay.
Comparative Anticancer Activity Data
The table below presents the half-maximal inhibitory concentration (IC50) values for several quinoline-3-carboxylate derivatives against different cancer cell lines, highlighting the influence of structural modifications on their cytotoxic potency.
| Compound/Derivative Class | Key Structural Feature | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4-disubstituted quinoline-3-carboxylates | Varied substituents at C2 and C4 | MCF-7 (Breast) | 0.33 (for compound 4m and 4n) | [2][4] |
| 2,4-disubstituted quinoline-3-carboxylates | Varied substituents at C2 and C4 | K562 (Leukemia) | 0.28 (for compound 4k and 4m) | [2][4] |
| 2-Styrylquinoline-3-carboxylic acids | Carboxylic acid at C3 | MCF-7, K562 | More selective than ester parent compounds | [7] |
| Quinoline-3-carboxamides | Amide at C3 | HCT116, MDA-MB-468, MDA-MB-231 | Promising cytotoxicity | [8] |
| 2,8-bis(trifluoromethyl)-4-substituted quinolines | CF3 at C2 and C8 | HL-60 (Leukemia) | 19.88 (for compound 5a) |
Antiviral Activity: A Host-Targeting Approach
In the realm of antiviral drug discovery, quinoline-based compounds have shown significant promise. [9]A particularly interesting class of antiviral quinolines are the 4-quinoline carboxylic acid analogues. These compounds have been found to inhibit viral replication by targeting a host enzyme, human dihydroorotate dehydrogenase (DHODH). [10][11]DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition depletes the cellular pool of pyrimidines that are essential for viral RNA and DNA synthesis. [10][11]
SAR of Quinoline-Based DHODH Inhibitors
The development of potent quinoline-based DHODH inhibitors has been guided by extensive SAR studies.
-
The 4-Carboxylic Acid: The carboxylic acid at the C4 position is a critical feature for potent inhibition of human DHODH.
-
Substitution at C2: The nature of the substituent at the C2 position is a major determinant of antiviral potency. Large, hydrophobic groups, often containing aromatic rings, are generally favored.
-
Substitution on the Quinoline Ring: Modifications to the quinoline ring itself can fine-tune the activity. For example, a fluorine atom at the C6 position has been shown to significantly boost antiviral activity. [10] The following diagram illustrates the mechanism of action of quinoline-based DHODH inhibitors.
Caption: Mechanism of antiviral action via DHODH inhibition.
Comparative Antiviral and DHODH Inhibitory Activity Data
The following table compares the antiviral activity (EC50) and human DHODH inhibitory activity (IC50) of several 4-quinoline carboxylic acid analogues.
| Compound | Key Structural Features | Antiviral EC50 (VSV) | hDHODH IC50 | Reference |
| C1 | Basic 4-quinoline carboxylic acid | 4650 nM | 260 nM | [12] |
| C12 | C(7)-fluorine | 110 nM | - | [10] |
| C44 | 6-fluoro, complex biaryl ether at C2 | 1.9 nM | 1.0 nM | [10][11] |
| Brequinar | A known DHODH inhibitor | - | - | [12] |
| S416 | Novel scaffold DHODH inhibitor | 17 nM (against SARS-CoV-2) | - | [13] |
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [5]
-
Preparation of Materials:
-
Prepare a stock solution of the quinoline-3-carboxylate derivative in a suitable solvent (e.g., DMSO).
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Use appropriate broth medium (e.g., Mueller-Hinton Broth).
-
-
Assay Procedure:
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Data Analysis:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Protocol 2: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [14][15]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the quinoline-3-carboxylate derivative for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
-
Data Analysis:
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Conclusion
The quinoline-3-carboxylate scaffold represents a remarkably versatile platform for the design of novel therapeutic agents. As this guide has demonstrated, subtle modifications to this core structure can lead to profound differences in biological activity, enabling the fine-tuning of compounds for antibacterial, anticancer, or antiviral applications. A thorough understanding of the structure-activity relationships is paramount for the rational design of more potent and selective drug candidates. The comparative data and experimental protocols provided herein serve as a valuable resource for researchers in the ongoing quest to harness the full therapeutic potential of this privileged heterocyclic system.
References
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[Mechanism of action of quinolones]. PubMed. [Link]
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Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]
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Chu, D. T., Fernandes, P. B., Claiborne, A. K., Pihuleac, E., Nordeen, C. W., Maleczka, R. E., & Pernet, A. G. (1985). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 28(11), 1558–1564. [Link]
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Vila, J., Heisig, A., & Heisig, P. (2009). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 27(2), 113–120. [Link]
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Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]
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A Comparative Guide to the Cytotoxicity of Quinoline Derivatives on Cancer Cell Lines
Introduction: The Enduring Potential of the Quinoline Scaffold in Oncology
The quinoline ring system, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, underpinning the structure of numerous therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, antibacterial, and notably, anticancer properties.[1] The versatility of the quinoline core allows for extensive chemical modification, yielding a diverse library of compounds that can be fine-tuned to interact with specific molecular targets within cancer cells. This guide provides a comparative analysis of the cytotoxic effects of various quinoline derivatives against a panel of human cancer cell lines, supported by experimental data. We will delve into the mechanistic underpinnings of their anticancer activity, with a focus on the induction of programmed cell death (apoptosis) and the modulation of key oncogenic signaling pathways. Furthermore, this document will provide detailed, field-proven protocols for the key assays utilized in the evaluation of these potent compounds.
The anticancer effects of quinoline derivatives are often attributed to their ability to interfere with critical cellular processes essential for cancer cell survival and proliferation. These mechanisms include, but are not limited to, the induction of cell cycle arrest, triggering of apoptosis, and the inhibition of pivotal signaling cascades such as the PI3K/Akt/mTOR pathway.[2][3] This multifaceted approach to targeting cancer cells underscores the therapeutic promise of quinoline-based compounds.
Comparative Cytotoxicity of Quinoline Derivatives
The in vitro cytotoxic activity of quinoline derivatives is a primary indicator of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The lower the IC50 value, the more potent the compound. The following table summarizes the IC50 values for a selection of quinoline derivatives against various human cancer cell lines, providing a snapshot of their comparative efficacy.
| Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrid | Compound 12e | MGC-803 (Gastric) | 1.38 | |
| HCT-116 (Colon) | 5.34 | |||
| MCF-7 (Breast) | 5.21 | |||
| 2-Arylquinolines | Quinoline 13 | HeLa (Cervical) | 8.3 | |
| Quinoline 12 | PC3 (Prostate) | 31.37 | ||
| Quinoline 11 | PC3 (Prostate) | 34.34 | ||
| Tetrahydroquinoline | Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | |
| DFIQ | DFIQ | NSCLC | 4.16 (24h) | [4] |
| NSCLC | 2.31 (48h) | [4] | ||
| Quinoline-4-carboxylic acid | Compound 3j | MCF-7 (Breast) | 82.9% reduction in growth | [5] |
| Quinoline-1,2,4-triazine hybrid | Compound 40d | - | 4.54 | [1] |
Note: The study on Compound 3j reported the percentage reduction in cellular growth rather than a direct IC50 value.
Mechanistic Insights: Apoptosis Induction and Signaling Pathway Modulation
A crucial aspect of cancer drug development is understanding the mechanism by which a compound exerts its cytotoxic effects. For many quinoline derivatives, the induction of apoptosis is a primary mode of action.[3] Apoptosis is a regulated process of programmed cell death that is essential for normal tissue homeostasis and is often dysregulated in cancer. The ability of a compound to reactivate this process in cancer cells is a highly desirable therapeutic trait.
Furthermore, the PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[6][7] Several quinoline derivatives have been shown to inhibit this pathway, thereby cutting off a critical survival signal for cancer cells.[8][9]
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and potential points of inhibition by quinoline derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following are detailed, step-by-step methodologies for the key experiments cited in the evaluation of the anticancer activity of quinoline derivatives.
Workflow for In Vitro Cytotoxicity Assessment
Caption: A typical workflow for assessing the cytotoxicity of compounds using a 96-well plate format.
MTT Assay for Cell Viability and Cytotoxicity
This protocol describes a common colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[10] The assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cells in culture
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Quinoline derivatives (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test quinoline derivatives in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (negative control) and wells with medium only (background control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the MTT to be metabolized into formazan crystals by viable cells.[11]
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Mix gently with a pipette to ensure complete solubilization.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection by Flow Cytometry
This protocol enables the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in your target cells using the quinoline derivative of interest. Include an untreated cell population as a negative control. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[13]
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[2]
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1 x 10^6 cells for each sample.
-
Fixation: Wash the cells with PBS and then fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. This should be done to achieve a final concentration of 70% ethanol. Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[5][14]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.[14]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[5]
-
Analysis: Analyze the samples on a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.
Conclusion and Future Directions
The quinoline scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The comparative data presented in this guide highlight the diverse and potent cytotoxic activities of quinoline derivatives against a range of cancer cell lines. Mechanistic studies increasingly point towards the induction of apoptosis and the inhibition of critical survival pathways, such as the PI3K/Akt/mTOR cascade, as key drivers of their anticancer efficacy.
The detailed experimental protocols provided herein offer a standardized framework for researchers to evaluate the cytotoxic and mechanistic properties of new quinoline-based compounds. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity for cancer cells, with the ultimate goal of translating these promising preclinical findings into effective clinical cancer therapies.
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Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])
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DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. (URL: [Link])
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (URL: [Link])
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Exploration of quinolone and quinoline derivatives as potential anticancer agents. (URL: [Link])
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A Comparative Guide to the Anti-inflammatory Properties of Quinoline-Carboxylic Acids and NSAIDs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. While non-steroidal anti-inflammatory drugs (NSAIDs) have long been the cornerstone of treatment for inflammation and pain, their use is associated with well-documented side effects, primarily gastrointestinal and cardiovascular. This has spurred interest in alternative scaffolds, with quinoline-carboxylic acids emerging as a promising class of compounds exhibiting potent anti-inflammatory properties through mechanisms distinct from traditional NSAIDs.
This guide provides an in-depth, objective comparison of the anti-inflammatory properties of quinoline-carboxylic acids and NSAIDs, supported by experimental data. We will delve into their divergent mechanisms of action, present a quantitative comparison of their efficacy, and provide detailed protocols for key experimental assays, empowering researchers to make informed decisions in their drug development endeavors.
Divergent Mechanisms of Action: A Tale of Two Pathways
The fundamental difference in the anti-inflammatory effects of NSAIDs and quinoline-carboxylic acids lies in their primary molecular targets. NSAIDs predominantly exert their action through the inhibition of cyclooxygenase (COX) enzymes, while emerging evidence suggests that quinoline-carboxylic acids primarily modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.
NSAIDs and the Cyclooxygenase Pathway
The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are attributed to their inhibition of the COX enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3]
-
COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[1]
-
COX-2 is typically induced at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[1]
The varying selectivity of different NSAIDs for COX-1 versus COX-2 accounts for their differing efficacy and side-effect profiles.[2] Non-selective NSAIDs, such as ibuprofen and diclofenac, inhibit both isoforms, which can lead to gastrointestinal issues due to the inhibition of the protective effects of COX-1.[2] COX-2 selective inhibitors, like celecoxib, were developed to minimize these side effects.[2]
It is important to note that some quinoline-carboxylic acid derivatives have also been shown to exhibit COX inhibitory activity, suggesting a dual mechanism of action for certain compounds. [4][5]The specific mechanism can be highly dependent on the substitution pattern on the quinoline ring. [4]
Quantitative Comparison of Anti-inflammatory Efficacy
The following table summarizes the in vitro efficacy of representative quinoline-carboxylic acids and NSAIDs in two key anti-inflammatory assays: COX inhibition and inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzymatic activity or cellular response.
| Compound Class | Compound | Assay | Target/Cell Line | IC50 (µM) | Reference(s) |
| Quinoline-Carboxylic Acid | Quinoline-4-carboxylic acid derivative | COX-2 Inhibition | Ovine COX-2 | 0.043 | [6] |
| Quinoline derivative | COX-2 Inhibition | Ovine COX-2 | 0.077 | [7] | |
| Quinoline-4-carboxylic acid | NO Production | RAW 264.7 | Appreciable affinity vs Indomethacin | [5] | |
| Quinoline derivative | NO Production | RAW 264.7 | 1.55 | [8] | |
| NSAID | Diclofenac | COX-1 Inhibition | Human Monocytes | 0.076 | [1] |
| COX-2 Inhibition | Human Monocytes | 0.026 | [1] | ||
| Ibuprofen | COX-1 Inhibition | Human Monocytes | 12 | [1] | |
| COX-2 Inhibition | Human Monocytes | 80 | [1] | ||
| Indomethacin | COX-1 Inhibition | Human Monocytes | 0.009 | [1] | |
| COX-2 Inhibition | Human Monocytes | 0.31 | [1] | ||
| NO Production | RAW 264.7 | ~22% inhibition at 80 µM | [9] | ||
| Celecoxib | COX-1 Inhibition | Human Monocytes | 82 | [1] | |
| COX-2 Inhibition | Human Monocytes | 6.8 | [1] |
Note: IC50 values are compiled from multiple studies and may not be directly comparable due to variations in experimental conditions. The data for quinoline-4-carboxylic acid in the NO production assay was described as having "impressively appreciable anti-inflammation affinities versus classical NSAID indomethacin" without a specific IC50 value being provided in the abstract. [5]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential. Below are step-by-step methodologies for two key assays used to evaluate and compare the anti-inflammatory properties of quinoline-carboxylic acids and NSAIDs.
In Vitro: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This assay is a widely used in vitro method to screen for potential anti-inflammatory agents by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophage cells.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (quinoline-carboxylic acids or NSAIDs) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce inflammation and nitric oxide production.
-
Incubation: Incubate the plates for a further 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for another 10 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control and determine the IC50 value for each compound. A parallel cell viability assay (e.g., MTT assay) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable in vivo model of acute inflammation used to evaluate the anti-inflammatory activity of test compounds.
Protocol:
-
Animals: Use male Wistar rats (150-200 g), acclimatized to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups (n=6-8 per group): a control group, a standard drug group (e.g., diclofenac, 10 mg/kg), and test groups receiving different doses of the quinoline-carboxylic acid derivatives.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis:
-
Calculate the paw edema volume at each time point by subtracting the initial paw volume (at 0 hours) from the paw volume at that time point.
-
Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
Analyze the data statistically to determine the significance of the anti-inflammatory effect.
-
Conclusion and Future Directions
The evidence presented in this guide highlights the potential of quinoline-carboxylic acids as a valuable class of anti-inflammatory agents with a mechanism of action that is often distinct from that of traditional NSAIDs. Their ability to modulate the NF-κB signaling pathway offers a promising alternative for the treatment of inflammatory diseases, potentially with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibition.
However, it is crucial to recognize that the field of quinoline-carboxylic acid research is still evolving. Future investigations should focus on:
-
Head-to-Head Comparative Studies: Conducting direct, comprehensive comparative studies of lead quinoline-carboxylic acid derivatives against standard NSAIDs in a battery of in vitro and in vivo models will be essential for a definitive assessment of their relative efficacy and safety.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the quinoline-carboxylic acid scaffold is necessary to optimize potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Specific Molecular Targets: While NF-κB inhibition is a key mechanism, further research is needed to identify the precise molecular targets of these compounds within the signaling cascade.
-
Long-Term Efficacy and Safety Profiling: Promising candidates must undergo rigorous preclinical evaluation in chronic models of inflammation to assess their long-term therapeutic potential and safety profiles.
By addressing these key areas, the scientific community can unlock the full therapeutic potential of quinoline-carboxylic acids and pave the way for the development of a new generation of safer and more effective anti-inflammatory drugs.
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Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Clinical Investigation, 102(6), 1245-1251. [Link]
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Patrignani, P., Patrono, C. (2015). Cyclooxygenase-2-selective nonsteroidal anti-inflammatory drugs. Expert Opinion on Pharmacotherapy, 16(16), 2467-2477. [Link]
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Pal, M. (2013). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry, 20(33), 4169-4193. [Link]
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Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB Journal, 18(7), 790-804. [Link]
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Al-Ostoot, F. H., Al-Busaidi, I. K., Al-Harrasi, A., & Al-Rawahi, A. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemistry & Biodiversity, e202400345. [Link]
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Gupta, S. K., & Mishra, A. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 15(1), 31–43. [Link]
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Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232-235. [Link]
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Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug discovery today, 18(7-8), 389–398. [Link]
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Design and synthesis of ibuprofen-quinoline conjugates as potential anti-inflammatory and analgesic drug candidates. (2021). RSC Advances, 11(42), 26163-26176. [Link]
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Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. (2017). Iranian journal of basic medical sciences, 20(10), 1111–1118. [Link]
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Effect of nitric oxide-releasing derivative of indomethacin on Prevotella intermedia lipopolysaccharide-induced production of proinflammatory mediators in murine macrophages. (2014). European Journal of Pharmacology, 738, 225-233. [Link]
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Quinoline Derivatives as Versatile Scaffold for Anti-Inflammatory Drug Development. (2022). Molecules, 27(19), 6526. [Link]
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IC 50 and Inhibition rate on NO production in LPS-treated RAW264.7 cells at the compound concentration of 10 µM. (2021). ResearchGate. [Link]
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Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (2013). Journal of ethnopharmacology, 148(1), 319–324. [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). Pharmaceuticals, 3(7), 2313-2339. [Link]
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Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2022). Journal of enzyme inhibition and medicinal chemistry, 37(1), 108–132. [Link]
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Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega, 8(22), 19351-19376. [Link]
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Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (2012). Marine drugs, 10(12), 2845–2854. [Link]
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Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2006). Bioorganic & medicinal chemistry, 14(15), 5294–5302. [Link]
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Effect of indomethacin on NO production in RAW 264.7 induced by LPS. (2021). ResearchGate. [Link]
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Design and Synthesis of Novel Anti-Inflammatory Agents through Molecular Hybridization. (2025). ManTech Publications. [Link]
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In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark. (2018). Journal of Natural Products, 81(10), 2234-2243. [Link]
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Safety Operating Guide
Navigating the Disposal of Ethyl 6-Chloroquinoline-3-Carboxylate: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe and compliant disposal of Ethyl 6-chloroquinoline-3-carboxylate, a halogenated quinoline derivative. While specific regulatory data for this exact compound is limited, this document synthesizes established principles of chemical waste management and data from structurally similar compounds to offer a comprehensive and cautious approach.
Our primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring personal safety and adherence to regulatory standards. The procedures outlined below are grounded in the core tenets of laboratory safety: hazard identification, risk mitigation, and compliant disposal.
I. Hazard Profile and Risk Assessment
Key Considerations:
-
Irritation: Similar quinoline derivatives are known to cause skin, eye, and respiratory irritation.[1]
-
Toxicity: While specific toxicity data is unavailable, many halogenated heterocyclic compounds are considered hazardous. It is prudent to treat this compound as potentially harmful if ingested, inhaled, or absorbed through the skin.
-
Environmental Hazards: Chlorinated organic compounds can have long-lasting environmental effects and are often toxic to aquatic life.[2] Therefore, direct release to the environment must be strictly avoided.[1]
| Hazard Category | Potential Effects | Recommended Precautions |
| Skin Contact | May cause irritation, redness, and pain.[1][2] | Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length pants.[1][2] |
| Eye Contact | May cause serious eye irritation.[1][2] | Wear safety glasses with side shields or chemical splash goggles.[1][2] |
| Inhalation | May cause respiratory tract irritation.[1] | Handle in a well-ventilated area, preferably within a chemical fume hood.[2] |
| Ingestion | May be harmful if swallowed.[2] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[2][3] |
II. Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound, from the point of generation to final collection by a licensed waste management service.
Step 1: Immediate Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions between incompatible chemicals.[4][5]
-
Action: Immediately upon generation, segregate waste containing this compound into a dedicated, properly labeled hazardous waste container.
-
Rationale: This practice prevents accidental mixing with other waste streams, such as acids, bases, or oxidizers, which could lead to hazardous reactions.
-
Waste Streams to Segregate:
-
Solid Waste: Unused or expired solid this compound, and any grossly contaminated items like weigh boats or filter paper.
-
Liquid Waste: Solutions containing this compound. Note that halogenated and non-halogenated solvent waste streams should generally be kept separate.
-
Sharps: Contaminated needles, syringes, or broken glass should be placed in a designated sharps container.[6]
-
Personal Protective Equipment (PPE): Lightly contaminated gloves, bench paper, and wipes should be collected in a separate, clearly marked bag or container for hazardous waste.
-
Step 2: Container Selection and Labeling
The integrity of the waste container and the clarity of its label are critical for safe storage and transport.
-
Action:
-
Select a container made of a material compatible with chlorinated organic compounds (e.g., high-density polyethylene [HDPE] or glass). The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[7][8]
-
Label the container clearly with the words "Hazardous Waste."
-
List all chemical constituents, including "this compound" and any solvents, with their approximate concentrations.
-
Indicate the specific hazards (e.g., "Irritant").
-
Include the date of waste accumulation.
-
-
Rationale: Proper labeling informs laboratory personnel and waste handlers of the container's contents and associated dangers, ensuring it is handled correctly throughout the disposal process.[4]
Step 3: Safe Storage of Waste
Designated and controlled storage areas are essential to prevent accidents and ensure regulatory compliance.
-
Action:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
Ensure the storage area is well-ventilated.[1]
-
Provide secondary containment, such as a larger, chemically resistant tub or tray, to capture any potential leaks.[8]
-
Keep the waste container closed at all times, except when adding waste.
-
-
Rationale: Secure storage minimizes the risk of spills, reduces employee exposure, and prevents the release of vapors into the laboratory environment.[8]
Step 4: Arranging for Disposal
The final disposal of hazardous waste must be conducted by professionals.
-
Action:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
If your institution does not have an EHS department, you must contract with a licensed hazardous waste disposal company.
-
-
Rationale: Licensed professionals are trained and equipped to handle, transport, and dispose of hazardous chemicals in accordance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[4] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1]
III. Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
IV. Spill Management
In the event of a spill, a prompt and appropriate response is crucial to mitigate hazards.
-
For Small Spills (manageable by laboratory personnel):
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb a large amount of liquid.
-
Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
For Large Spills (beyond the capacity of laboratory personnel):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS department or emergency response team immediately.
-
Prevent entry into the affected area until it has been cleared by trained professionals.
-
V. Waste Minimization
A key aspect of responsible chemical management is the reduction of waste at its source.[7]
-
Prudent Purchasing: Order only the quantity of this compound that is reasonably needed for your experiments to avoid generating excess, unused material.[7]
-
Inventory Management: Maintain a detailed chemical inventory to track expiration dates and prevent the over-ordering of reagents.[6]
-
Scale of Experiments: Where possible, optimize experimental procedures to use smaller quantities of the chemical.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they may contain additional requirements.
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Best Practices for Laboratory Waste Management . ACTenviro. [Link]
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This compound Safety Data Sheets(SDS) . LookChem. [Link]
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Quinoline - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]
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A Senior Application Scientist's Guide to the Safe Handling of Ethyl 6-chloroquinoline-3-carboxylate
Welcome, researchers and innovators. In our shared pursuit of scientific advancement, particularly in the dynamic fields of pharmaceutical and agrochemical development, the compounds we handle are as complex as the problems we aim to solve. Ethyl 6-chloroquinoline-3-carboxylate is one such valuable precursor, instrumental in synthesizing novel antimicrobial agents and crop protection formulations.[1] However, its chemical structure—a halogenated quinoline derivative—necessitates a robust and informed approach to safety.
This guide is crafted from a field-proven perspective, moving beyond mere procedural lists to instill a deep, causal understanding of the "why" behind each safety protocol. Our goal is to empower you to work confidently and safely, transforming potential risks into manageable parameters. The information herein is synthesized from established safety protocols for halogenated aromatic compounds and data on structurally similar quinoline derivatives, providing a comprehensive safety framework in the absence of a detailed official Safety Data Sheet (SDS) for this specific compound.
Hazard Assessment: Understanding the Quinoline Moiety
Structurally similar compounds, such as 3-chloroquinoline, are classified with the following hazards:
-
Harmful if swallowed (H302)[5]
-
Harmful in contact with skin (H312)[5]
-
Causes skin irritation (H315)[5]
-
Harmful if inhaled (H332)[5]
Given these potential risks, we must handle this compound with the assumption that it may possess similar toxicological properties. The presence of the chloro- group and the ethyl carboxylate ester functionalization further necessitates careful handling to prevent both acute and chronic exposure.
Table 1: Inferred Hazard Profile and Rationale
| Hazard Type | Inferred GHS Classification | Rationale based on Structural Analogs |
| Acute Oral Toxicity | Warning: Harmful if swallowed | Based on quinoline and 3-chloroquinoline toxicity.[5] |
| Acute Dermal Toxicity | Warning: Harmful in contact with skin | Based on 3-chloroquinoline data; many organic compounds are absorbed through the skin.[5][7][8] |
| Skin Irritation | Warning: Causes skin irritation | A common property of halogenated aromatic compounds.[5][9] |
| Eye Irritation | Warning: Causes serious eye irritation | Common for this chemical class; direct contact can cause significant damage.[5][6][9] |
| Acute Inhalation Toxicity | Warning: Harmful if inhaled | Volatility may be low, but dust or aerosols can be inhaled.[5] |
| Carcinogenicity | Suspected Carcinogen | The parent quinoline is an animal carcinogen.[3] |
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a matter of compliance but of personal safety rooted in a clear understanding of the exposure risks. For handling this compound, a multi-layered defense is crucial.
Table 2: Mandatory PPE for Handling this compound
| Body Part | Required PPE | Rationale and Field Insights |
| Eyes & Face | Chemical safety goggles and a full-face shield. | Why both? Goggles provide a seal against splashes and fine dust. The face shield offers a broader barrier against splashes, especially during transfers of material or when working with solutions.[9] |
| Hands | Double-gloved Nitrile gloves. | Why double-glove? This provides a critical buffer. If the outer glove is contaminated or torn, the inner glove maintains a barrier while you retreat and replace the outer one. Nitrile offers good resistance to a range of organic compounds.[9] Always check manufacturer compatibility charts for breakthrough times. |
| Body | Chemical-resistant lab coat (fully buttoned) over long pants. | A standard lab coat is insufficient. A chemically resistant one prevents seepage of any spills. Ensure it is fully fastened to maximize coverage. |
| Respiratory | Use within a certified chemical fume hood. | The most critical control. A fume hood is an engineering control that contains vapors and dust at the source. For weighing solids or any procedure that could generate dust, this is non-negotiable. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[9][10] |
| Feet | Closed-toe, chemical-resistant shoes. | Protects against spills. Leather or other absorbent materials are not suitable as they can retain chemicals. |
Operational Plan: From Benchtop to Disposal
A self-validating protocol anticipates potential failure points. Here, we outline the procedural steps for handling this compound, embedding safety at every stage.
Step-by-Step Handling Protocol
-
Preparation and Pre-Handling Check:
-
Designate a specific area within a chemical fume hood for the handling of this compound.
-
Ensure the fume hood is functioning correctly (check airflow monitor).
-
Assemble all necessary equipment (glassware, spatulas, etc.) and your designated hazardous waste container within the hood before introducing the chemical.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[11]
-
-
Weighing and Transfer:
-
Perform all weighing operations on a balance placed inside the fume hood or in a ventilated balance enclosure to contain any dust.
-
Use a spatula for transfers. Avoid pouring the solid to minimize dust generation.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
During the Reaction:
-
Keep all reaction vessels closed or covered to the extent possible.
-
Maintain the fume hood sash at the lowest practical height.[9]
-
-
Post-Procedure Decontamination:
-
Decontaminate all non-disposable equipment that has come into contact with the chemical. Rinse glassware with a suitable organic solvent (e.g., acetone) inside the fume hood, collecting the rinsate in your halogenated waste container.[9]
-
Wipe down the work surface in the fume hood with a suitable solvent and decontaminating solution.
-
Carefully remove your outer gloves first, followed by the inner gloves, avoiding contact with your skin. Dispose of them in the designated solid waste stream.
-
Wash hands thoroughly with soap and water after leaving the laboratory.[6]
-
Emergency Response Plan: Immediate, Decisive Action
In the event of an exposure or spill, a clear and immediate plan is essential.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact: Flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention immediately.[2]
Spill Management Workflow
A spill requires a calm and methodical response. The following workflow should be adopted.
Caption: Workflow for responding to a chemical spill.
For a small spill, use a spill kit with an absorbent material appropriate for organic compounds. Do not use combustible materials like paper towels to absorb large quantities of solvent.
Disposal Plan: Cradle-to-Grave Responsibility
The lifecycle of a chemical in your lab includes its responsible disposal. Halogenated compounds require specific waste streams to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation and Disposal Protocol
-
Designate a Waste Container: Use a clearly labeled, sealable container specifically for "Halogenated Organic Waste."[9][10][12]
-
Labeling: The label must include the words "Hazardous Waste" and the full chemical name: "Waste this compound" and any solvents used.[12]
-
Collection:
-
Solid Waste: Contaminated gloves, weigh boats, and absorbent materials should be placed in a sealed bag and then into the solid hazardous waste container.
-
Liquid Waste: All solutions and solvent rinsates containing the compound must be collected in the designated halogenated liquid waste container.[11]
-
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials. Ensure the container is kept closed except when adding waste.[12]
-
Disposal: Follow your institution's specific procedures for hazardous waste pickup. Do not overfill containers.
By adhering to these principles and protocols, you not only ensure your personal safety but also contribute to a culture of safety and responsibility within your research community. Trust in these procedures is built upon the understanding of the science that underpins them.
References
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]
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Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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Minnesota Department of Health. (2023, November). Quinoline Toxicological Summary. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
